4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-(furan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBVJLIWOXIYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415440 | |
| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13386-49-7 | |
| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for obtaining 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The synthesis is strategically divided into two core stages: the preparation of the requisite thioamide intermediate, 2-furoylthioamide, followed by the construction of the thiazole ring via the Hantzsch thiazole synthesis. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific principles.
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents. The specific substitution pattern on the thiazole ring is critical in defining the molecule's biological activity. The title compound, this compound, incorporates a reactive chloromethyl group, a versatile handle for further synthetic modifications, and a furan ring, a known pharmacophore. This guide presents a robust and reproducible synthetic route to this valuable building block.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a two-step sequence. The first step involves the thionation of a commercially available starting material, 2-furamide, to produce the key intermediate, 2-furoylthioamide. The second step is the classic Hantzsch thiazole synthesis, a reliable method for forming the thiazole heterocycle, by reacting 2-furoylthioamide with 1,3-dichloroacetone.
An In-depth Technical Guide to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole: Synthesis, Properties, and Reactivity
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive scientific overview of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While experimental data for this specific molecule is not extensively published, this document synthesizes information from established chemical principles and data from structurally related compounds to present a robust profile. The guide covers its logical synthesis via the Hantzsch thiazole reaction, predicted physicochemical properties, detailed analytical characterization, and the inherent reactivity of its key functional groups. The aim is to equip researchers with the foundational knowledge required to effectively utilize this versatile chemical building block in drug discovery and materials science.
Introduction and Significance
This compound belongs to the family of 2,4-disubstituted thiazoles. The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
The subject molecule is distinguished by two key features:
-
A 2-furyl substituent: The furan ring is another important heterocyclic motif found in bioactive molecules. Its inclusion can modulate the electronic properties and biological interactions of the parent compound.[4]
-
A 4-chloromethyl group: This functional group is a highly reactive electrophilic site, making the compound an excellent intermediate for introducing the "2-(2-furyl)-thiazol-4-ylmethyl" moiety into larger, more complex molecular architectures via nucleophilic substitution.[5][6]
This combination makes this compound a valuable and versatile building block for constructing novel chemical entities with potential therapeutic applications.
Synthesis and Mechanistic Pathway
The most logical and widely adopted method for constructing the 2,4-disubstituted thiazole core of this molecule is the Hantzsch thiazole synthesis .[7][8][9] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[7][10]
Reaction Principle: The synthesis proceeds in two conceptual stages:
-
Preparation of Key Intermediates: Synthesis of the required 2-furyl thioamide and an appropriate α-haloketone. For the title compound, the reaction would utilize 2-furamide (converted to furan-2-carbothioamide) and 1,3-dichloroacetone.
-
Cyclocondensation: The reaction of these two intermediates to form the thiazole ring.
The mechanism involves an initial S-alkylation of the thioamide's sulfur atom by the α-haloketone, followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[7][11]
Caption: Workflow for the Hantzsch synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is adapted from general Hantzsch synthesis procedures and should be optimized for specific laboratory conditions.[12]
-
Thioamide Preparation: Furan-2-carbothioamide can be prepared from furan-2-carboxamide by treating it with a thionating agent like Lawesson's reagent in a suitable solvent such as toluene or THF.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-dichloroacetone (1.0 equivalent) in absolute ethanol.
-
Addition of Thioamide: To the stirred solution, add furan-2-carbothioamide (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture may be cooled. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.
Physicochemical Properties
Direct experimental data for this compound is limited. Therefore, the following properties are based on computational predictions and comparisons with structurally similar molecules.[13][14] Such computational tools are crucial in early drug discovery for prioritizing candidates with desirable properties.[13][15][16][]
| Property | Predicted Value / Estimate | Significance in Drug Development |
| Molecular Formula | C₈H₆ClNOS | Defines the elemental composition and exact mass. |
| Molecular Weight | 199.66 g/mol | Influences diffusion, bioavailability, and pharmacokinetics. |
| Monoisotopic Mass | 198.98586 Da[14] | Essential for accurate mass spectrometry analysis. |
| XlogP | 2.1[14] | Indicates lipophilicity; affects absorption, distribution, metabolism, and excretion (ADME).[13] |
| Boiling Point | > 300 °C (estimated) | Relevant for purification (distillation) and stability at high temperatures. |
| Melting Point | 160-190 °C (estimated range) | Defines the physical state and is an indicator of purity. Analogs like 4-(chloromethyl)thiazole hydrochloride melt around 186-192 °C.[] |
| pKa | ~1.5-2.5 (estimated) | The thiazole nitrogen is weakly basic. The pKa value is crucial for understanding a molecule's ionization state at physiological pH, which affects solubility and receptor binding.[19] |
| Solubility | Low in water, soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | Aqueous solubility is critical for bioavailability and formulation.[] |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic methods would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Predicted chemical shifts can be calculated using software or databases like nmrshiftdb2.[20][21]
-
¹H NMR (in CDCl₃, predicted):
-
Thiazole Proton (H5): A singlet expected around δ 7.2-7.5 ppm.
-
Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.8 ppm), likely appearing as a doublet of doublets (H4'), a doublet (H3'), and a doublet (H5').
-
Chloromethyl Protons (-CH₂Cl): A sharp singlet expected around δ 4.6-4.9 ppm. The downfield shift is due to the electronegative chlorine atom and the adjacent aromatic thiazole ring.
-
-
¹³C NMR (in CDCl₃, predicted):
-
Thiazole Carbons: C2 (attached to furan) ~165-170 ppm, C4 (attached to -CH₂Cl) ~150-155 ppm, C5 ~120-125 ppm.
-
Furan Carbons: Four signals expected in the range of δ 110-150 ppm.
-
Chloromethyl Carbon (-CH₂Cl): A signal expected around δ 40-45 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[22]
-
Expected Molecular Ion (M⁺): An isotopic cluster corresponding to the presence of one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) and one sulfur atom (³²S/³⁴S) at m/z ≈ 199 and 201.
-
High-Resolution MS (HRMS): Would confirm the elemental composition with high accuracy (e.g., calculated for C₈H₆³⁵ClNOS: 198.98586).[14]
-
Key Fragmentation: A prominent fragment would likely be the loss of the chloromethyl group (-CH₂Cl) or a chlorine radical (·Cl), leading to a fragment ion at m/z ≈ 150.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
C=N and C=C stretching (Thiazole/Furan): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-H stretching (Aromatic): Signals above 3000 cm⁻¹.
-
C-O-C stretching (Furan): Strong band around 1100-1250 cm⁻¹.
-
C-Cl stretching: A band in the 800-600 cm⁻¹ region.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three main structural components.
Caption: Key reactive and stability sites of this compound.
The Chloromethyl Group
The chloromethyl group is the most reactive site on the molecule. It is an excellent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) reactions .[23] This reactivity is the primary reason for its utility as a synthetic intermediate.[5] A wide variety of nucleophiles can displace the chloride ion, including:
-
Amines (R-NH₂): To form aminomethyl derivatives.
-
Thiols (R-SH): To form thiomethyl ethers.
-
Alcohols/Phenols (R-OH): To form ethers.
-
Cyanide (CN⁻): To introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid.
The Furan Ring
The furan ring is an electron-rich aromatic system. Its primary chemical vulnerability is its sensitivity to strong acidic conditions .[24] Protonation of the furan ring, particularly at the alpha-carbon, can lead to irreversible ring-opening and polymerization.[24][25] Therefore, reactions involving this compound should be conducted under neutral or basic conditions, or with careful selection of mild acid catalysts if necessary.[26][27] The presence of the electron-withdrawing thiazole ring may offer some stabilization against acid-catalyzed degradation compared to unsubstituted furan.[24]
The Thiazole Ring
The thiazole ring itself is a stable aromatic system, generally robust to many reaction conditions. The nitrogen atom at position 3 is weakly basic and can be protonated in strong acid, forming a thiazolium salt. The ring is generally resistant to oxidation and reduction under mild conditions.
Potential Applications in Research and Development
The primary value of this compound lies in its role as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[12] By using the reactive chloromethyl handle, researchers can readily incorporate the 2-furyl-thiazole scaffold into lead compounds to explore structure-activity relationships (SAR). Given the known biological activities of both furan and thiazole derivatives, compounds synthesized from this intermediate could be investigated for a range of therapeutic targets.[2][4]
Conclusion
This compound is a synthetically valuable heterocyclic compound. While direct experimental characterization is sparse, its properties and reactivity can be reliably inferred from the well-established chemistry of its constituent functional groups. Its synthesis via the Hantzsch reaction is straightforward, and its highly reactive chloromethyl group provides a versatile anchor point for nucleophilic substitution, making it an ideal building block for the development of novel, biologically active molecules. Careful consideration of the furan ring's acid sensitivity is paramount for its successful application in multi-step synthetic sequences. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this promising intermediate into their synthetic and drug discovery programs.
References
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- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance.
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- PubMed. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.
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4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole ## An Exploration into Covalent Targeting of Cellular Nucleophiles
Introduction
The thiazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Its unique electronic and structural features allow for diverse chemical modifications to optimize pharmacological profiles. The compound this compound is a subject of increasing interest due to its hybrid structure, which combines the biologically recognized thiazole and furan rings with a reactive chloromethyl group. While direct mechanistic studies on this specific molecule are not yet prevalent in the public domain, its structural characteristics suggest a compelling and testable mechanism of action centered on covalent modification of biological macromolecules. This guide will provide an in-depth exploration of the putative mechanism of action of this compound, positing it as a covalent inhibitor. We will delve into the chemical basis for this hypothesis, identify potential molecular targets, and provide detailed experimental protocols for validation.
Proposed Mechanism of Action: Covalent Inhibition
The central hypothesis for the mechanism of action of this compound is its function as a covalent inhibitor. This proposed mechanism is predicated on the high reactivity of the chloromethyl group at the 4-position of the thiazole ring[3][4]. This functional group acts as an electrophilic "warhead," susceptible to nucleophilic attack from amino acid residues within the binding sites of target proteins.
The 2-(2-furyl)-1,3-thiazole core is postulated to serve as the "guidance system," providing the necessary molecular recognition for binding to specific protein targets. The overall process can be envisioned as a two-step mechanism:
-
Reversible Binding: The 2-(2-furyl)-1,3-thiazole moiety initially forms non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with the target protein's binding pocket. This reversible binding event orients the reactive chloromethyl group in proximity to a nucleophilic amino acid residue.
-
Irreversible Covalent Modification: Following initial binding, a nucleophilic residue (e.g., the thiol group of cysteine, the imidazole ring of histidine, or the epsilon-amino group of lysine) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group and forming a stable covalent bond. This irreversible modification leads to a sustained inhibition of the protein's function.
This mode of action offers the potential for high potency and prolonged duration of effect, as the inhibitor-target complex is not subject to dissociation.
Caption: Proposed two-step mechanism of covalent inhibition.
Potential Molecular Targets
The diverse biological activities reported for thiazole derivatives suggest a broad range of potential protein targets[5][6]. Based on existing literature, protein kinases represent a particularly promising class of targets for this compound. Many thiazole-containing compounds have been identified as kinase inhibitors, and the active sites of numerous kinases feature strategically located nucleophilic residues[2].
For instance, several cyclin-dependent kinases (CDKs) and protein kinase CK2 have been identified as targets for thiazole derivatives[2]. Molecular docking studies have also implicated targets such as the epidermal growth factor receptor (EGFR) and the anti-apoptotic protein Bcl-2 in the anticancer activity of some thiazoles[7]. The covalent mechanism proposed here would be particularly effective against targets where a nucleophilic residue is present in or near the active site.
Experimental Validation of the Proposed Mechanism
A rigorous validation of the proposed covalent inhibition mechanism requires a multi-faceted experimental approach. The following protocols are designed to systematically test this hypothesis.
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of a purified candidate target protein (e.g., a protein kinase) in a time-dependent manner, a hallmark of covalent inhibition.
Methodology:
-
Reagents and Materials:
-
Purified recombinant target protein (e.g., CDK2/cyclin A)
-
Substrate peptide and ATP (for kinase assays)
-
This compound stock solution in DMSO
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound and the purified enzyme.
-
Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the enzyme activity using a suitable detection reagent and a plate reader.
-
Calculate the IC50 value at each pre-incubation time point.
-
Expected Outcome: For a covalent inhibitor, the IC50 value should decrease with increasing pre-incubation time, indicating time-dependent inhibition.
Protocol 2: Mass Spectrometry Analysis of Protein Adducts
Objective: To directly detect the covalent modification of the target protein by this compound and identify the specific amino acid residue(s) that are modified.
Methodology:
-
Reagents and Materials:
-
Purified target protein
-
This compound
-
Incubation buffer
-
Dithiothreitol (DTT) and iodoacetamide (for protein denaturation, reduction, and alkylation)
-
Trypsin (for protein digestion)
-
LC-MS/MS system
-
-
Procedure:
-
Incubate the target protein with an excess of the test compound for a sufficient time to allow for covalent modification.
-
Remove the excess unbound compound by dialysis or gel filtration.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data for peptides with a mass shift corresponding to the addition of the 2-(2-furyl)-1,3-thiazolylmethyl moiety (C8H6NOS).
-
Identify the specific amino acid residue that is modified based on the fragmentation pattern of the adducted peptide.
-
Expected Outcome: The detection of a peptide with the expected mass modification will provide direct evidence of a covalent adduct. MS/MS fragmentation will pinpoint the site of modification.
Caption: Workflow for mass spectrometry-based adduct detection.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context by assessing the change in thermal stability of the target protein upon compound binding.
Methodology:
-
Reagents and Materials:
-
Intact cells expressing the target protein
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting or reagents for quantitative proteomics
-
-
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or quantitative mass spectrometry.
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
Expected Outcome: Covalent binding of the compound to the target protein is expected to increase its thermal stability, resulting in a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.
Data Presentation
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Pre-incubation Time (min) | IC50 (nM) |
| 0 | 5,230 |
| 15 | 1,850 |
| 30 | 780 |
| 60 | 320 |
| 120 | 150 |
Table 2: Hypothetical Mass Spectrometry Results
| Peptide Sequence | Observed Mass Shift (Da) | Modified Residue |
| GEGTYGVVYK | +166.0146 | Cys-89 |
Conclusion
The structural features of this compound strongly suggest a mechanism of action based on covalent inhibition of protein function. The reactive chloromethyl group likely serves as an electrophilic warhead that forms an irreversible bond with nucleophilic residues in target proteins, while the 2-(2-furyl)-1,3-thiazole scaffold provides binding specificity. Protein kinases are a plausible class of targets for this compound. The experimental protocols outlined in this guide provide a comprehensive framework for rigorously testing this hypothesis, from in vitro enzyme kinetics to direct detection of target engagement in a cellular environment. Successful validation of this proposed mechanism would not only elucidate the biological activity of this specific molecule but also contribute to the broader understanding of covalent drug design.
References
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Lozynskyi, A., & Zimenkovsky, B. (2013). QSAR studies of anticancer activity of 1,3-thiazole and 1,3-oxazole derivatives. ResearchGate. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Retrieved from [Link]
-
Abdullahi, M., et al. (2021). QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer. ResearchGate. Retrieved from [Link]
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Bhagwat, S. K., et al. (n.d.). Supporting Information Synthesis, Characterization, Biological Activities and Computational Studies of Pyrazolyl-Thiazole Derivatives of Thiophene. The Royal Society of Chemistry. Retrieved from [Link]
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Hassan, A. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]
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Liu, J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. Retrieved from [Link]
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Marshall, J. W., et al. (2001). The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent?. PMC. Retrieved from [Link]
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Sharma, A., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Retrieved from [Link]
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Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
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Hassan, A. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Retrieved from [Link]
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Al-Hourani, B. J. (2015). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. ResearchGate. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. Retrieved from [Link]
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spectroscopic data (NMR, IR, MS) of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
Introduction
For researchers and professionals in the field of drug development and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. The unique structural motifs of these molecules bestow upon them the ability to interact with biological targets with high specificity and affinity. Within this diverse class, molecules incorporating both furan and thiazole rings are of significant interest due to their presence in numerous biologically active compounds.
This guide provides a comprehensive technical overview of the spectroscopic characterization of a novel heterocyclic building block: This compound (Molecular Formula: C₈H₆ClNOS; Molecular Weight: 200.66 g/mol ). As of the writing of this document, publicly available, experimentally-derived spectroscopic data for this specific compound is limited. Therefore, this whitepaper serves a dual purpose: first, to present a robust, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on first principles and analogous structures; and second, to provide detailed, field-proven protocols for the acquisition and interpretation of this data.
This document is structured to empower researchers who may have synthesized this compound, providing them with the necessary framework to validate its structure with confidence and scientific rigor.
Molecular Structure and Synthetic Considerations
The structural architecture of this compound combines a reactive chloromethyl group, a stable thiazole core, and a furan moiety. This combination makes it a versatile intermediate for introducing the 2-(2-furyl)thiazol-4-ylmethyl scaffold into more complex molecules.
A plausible and widely-used method for the synthesis of the thiazole core is the Hantzsch Thiazole Synthesis .[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the target molecule, this would likely involve the reaction between 2-furoylthioamide and 1,3-dichloroacetone. Understanding the synthetic route is crucial for spectroscopic analysis, as it informs the potential side-products and impurities that may be present in the final sample.
Caption: Workflow for the Hantzsch synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show five distinct signals corresponding to the five non-exchangeable protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.60 | Doublet of doublets (dd) | 1H | H-5' (Furan) | This proton is adjacent to the furan oxygen and is deshielded. It will be split by both H-3' and H-4'. |
| ~ 7.20 | Singlet (s) | 1H | H-5 (Thiazole) | The proton on the thiazole ring is in a distinct electronic environment and has no adjacent protons to couple with. |
| ~ 6.80 | Doublet of doublets (dd) | 1H | H-3' (Furan) | This proton is coupled to both H-5' and H-4'. |
| ~ 6.55 | Doublet of doublets (dd) | 1H | H-4' (Furan) | Coupled to both H-3' and H-5', this proton will appear in the typical furan region. |
| ~ 4.75 | Singlet (s) | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the thiazole ring, causing a significant downfield shift. They are chemically equivalent and have no adjacent protons, resulting in a singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals for each of the unique carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~ 165.0 | Quaternary | C-2 (Thiazole) | This carbon is part of a C=N bond and is attached to the electron-withdrawing furan ring, resulting in a significant downfield shift. |
| ~ 152.0 | Quaternary | C-4 (Thiazole) | Attached to the chloromethyl group and part of a C=C bond within the thiazole ring. |
| ~ 147.0 | Quaternary | C-2' (Furan) | The carbon of the furan ring attached to the thiazole ring. |
| ~ 144.0 | CH | C-5' (Furan) | Aromatic CH carbon adjacent to the furan oxygen. |
| ~ 118.0 | CH | C-5 (Thiazole) | The protonated carbon of the thiazole ring. |
| ~ 112.5 | CH | C-4' (Furan) | Aromatic CH carbon of the furan ring. |
| ~ 110.0 | CH | C-3' (Furan) | Aromatic CH carbon of the furan ring. |
| ~ 42.0 | CH₂ | -CH₂Cl | The aliphatic carbon is significantly deshielded by the adjacent chlorine atom. |
Experimental Protocol for NMR Data Acquisition
Expertise & Causality: The choice of solvent and sample concentration is critical for obtaining high-resolution spectra. Chloroform-d (CDCl₃) is an excellent first choice as it is a versatile solvent for a wide range of organic compounds and has a minimal residual signal that does not typically interfere with the regions of interest for this molecule.[3] Proper sample concentration ensures a good signal-to-noise ratio without causing line broadening due to aggregation.[4]
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3][5]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean, 5 mm NMR tube to remove any particulate matter.[4]
-
-
Instrument Setup & Acquisition (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-15 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a spectral width of 220-240 ppm, a 30-45° pulse, a relaxation delay of 2 seconds, and 512-1024 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Caption: Generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the bonds.
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| 3150 - 3050 | C-H stretch | Aromatic (Furan & Thiazole) | Medium-Weak |
| 1600 - 1450 | C=C, C=N stretch | Aromatic Rings | Medium-Strong |
| 1250 - 1020 | C-O-C stretch | Furan Ring Ether | Strong |
| 800 - 600 | C-Cl stretch | Chloromethyl Group | Strong |
Rationale: The presence of aromatic C-H stretches just above 3000 cm⁻¹ is a key indicator of the unsaturated rings.[6] The complex series of bands in the 1600-1450 cm⁻¹ region is characteristic of the stretching vibrations within the furan and thiazole rings. A strong absorption in the 1250-1020 cm⁻¹ range is expected for the asymmetric C-O-C stretch of the furan moiety.[7] Finally, the C-Cl stretch will give a strong band in the lower frequency region of the spectrum.[7]
Experimental Protocol for FTIR Data Acquisition
Expertise & Causality: Attenuated Total Reflectance (ATR) is the preferred method for routine analysis of solid samples due to its simplicity and lack of sample preparation.[8][9] It ensures excellent sample-to-crystal contact, providing high-quality, reproducible spectra without the need for grinding or pressing pellets, which can sometimes alter the sample's crystalline form.
Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrumental interferences.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks, comparing them to the predicted values and standard correlation tables.
-
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Predicted Mass Spectrum
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI)
| m/z Value | Ion | Rationale |
| 201 / 199 | [M]⁺ | Molecular Ion Peak . The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 1:3 (for ³⁷Cl vs ³⁵Cl). The presence of sulfur will contribute a smaller M+2 peak. |
| 164 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for chloroalkanes. |
| 121 | [C₅H₂NOS]⁺ | Fragmentation involving the loss of the chloromethyl and furan C-C bond cleavage. |
| 93 | [C₄H₂O-C=S]⁺ | A fragment corresponding to the 2-furyl-thiocarbonyl cation. |
Fragmentation Insights: The fragmentation of thiazoles is often initiated by the cleavage of the bonds adjacent to the heteroatoms.[10][11] For this molecule, the most labile bond is the C-Cl bond of the chloromethyl group. Subsequent fragmentation would likely involve the cleavage of the thiazole and furan rings. The furan ring itself can undergo characteristic fragmentations, such as the loss of CO.[12][13]
Experimental Protocol for MS Data Acquisition
Expertise & Causality: Electrospray Ionization (ESI) is a "soft" ionization technique that is excellent for obtaining a clear molecular ion peak, which is critical for confirming the molecular weight.[14] It is typically coupled with a high-resolution mass analyzer (like TOF or Orbitrap) to provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µM) in a suitable solvent like methanol or acetonitrile.[14]
-
The solvent should be of high purity (LC-MS grade) to avoid interfering signals.
-
A small amount of formic acid (0.1%) can be added to the solution to promote protonation and the formation of the [M+H]⁺ ion in positive ion mode.
-
-
Instrument Setup & Acquisition (ESI-TOF):
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[14]
-
Optimize the source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.
-
Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or the protonated molecule [M+H]⁺).
-
Verify the isotopic pattern for the presence of chlorine and sulfur.
-
Use the high-resolution data to calculate the elemental composition and confirm that it matches C₈H₆ClNOS.
-
If fragmentation data is desired (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID) to generate and analyze the fragment ions.
-
Caption: Workflow for ESI-MS analysis.
Conclusion: An Integrated Approach to Structural Verification
While each spectroscopic technique provides invaluable information, their true power lies in their combined application. A comprehensive analysis workflow for this compound would involve:
-
Mass Spectrometry to confirm the molecular weight (199.98 g/mol for the most abundant isotopes) and elemental formula (C₈H₆ClNOS) via high-resolution measurement.
-
Infrared Spectroscopy to quickly confirm the presence of key functional groups: aromatic rings, a furan ether linkage, and the chloromethyl group.
-
NMR Spectroscopy (¹³C and ¹H) to definitively piece together the molecular structure, confirming the connectivity of all atoms and providing the final, unambiguous proof of identity.
This guide provides the predictive data and methodological framework necessary for any researcher, scientist, or drug development professional to confidently synthesize and characterize this compound, a promising and versatile heterocyclic intermediate.
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biological activity of thiazole derivatives containing a furan moiety
An In-Depth Technical Guide to the Biological Activity of Thiazole Derivatives Containing a Furan Moiety
Foreword: The Synergy of Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. Thiazole and furan are two such five-membered heterocyclic rings that have independently cemented their importance in drug discovery.[1][2] The thiazole ring is a cornerstone in numerous FDA-approved drugs, valued for its diverse pharmacological profile, including antimicrobial, anti-inflammatory, and anticancer activities.[3] Similarly, the furan moiety, an electron-rich aromatic heterocycle, is associated with a broad spectrum of bioactivities and enhances molecular interactions through hydrogen bonding and π-stacking.[4]
The strategic fusion of these two pharmacophores into a single molecular entity—a furan-thiazole hybrid—represents a rational drug design approach known as molecular hybridization.[4] This strategy aims to create novel derivatives with potentially synergistic or enhanced biological activities, improved pharmacokinetic profiles, and the ability to overcome drug resistance. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of these promising hybrid compounds, tailored for researchers and drug development professionals.
Antimicrobial Activity: A Renewed Assault on Pathogens
The rise of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the development of innovative antimicrobial agents. Furan-thiazole derivatives have emerged as a potent class of compounds with significant activity against a spectrum of bacteria and fungi.
Antibacterial and Antitubercular Mechanisms
A primary mechanism of action for many antibacterial furan-thiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5] This enzyme is a well-validated target, and its inhibition leads to breaks in the bacterial chromosome and ultimately, cell death. Molecular docking studies have elucidated the interaction between these hybrid molecules and the ATP-binding site of the DNA gyrase B subunit (GyrB).[6][7] The thiazole and furan rings often participate in crucial hydrogen bonding and hydrophobic interactions with key amino acid residues within this pocket, mimicking the binding of the native ATP substrate and preventing enzyme turnover.[5][7]
This targeted inhibition has been demonstrated in various synthesized series. For instance, certain furan–thiazole hydrazone derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL, comparable to the standard drug pyrazinamide.[4] Significant activity has also been reported against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with inhibition zones reaching up to 28 mm.[6][8]
Antifungal Properties
The antifungal potential of these compounds is equally significant. Furan-thiazole derivatives have demonstrated robust activity against pathogenic fungi like Candida albicans and Aspergillus niger.[6] In some cases, the activity of synthesized compounds has surpassed that of standard antifungal agents. For example, specific derivatives have shown inhibition zones of up to 37 mm against C. albicans and have outperformed cyclohexamide against A. niger.[6][7] While the exact mechanism can vary, the disruption of fungal cell membrane integrity and inhibition of essential enzymes remain key areas of investigation.
Workflow for Antimicrobial Screening
The evaluation of novel furan-thiazole derivatives follows a standardized workflow designed to determine their efficacy and spectrum of activity.
Caption: Workflow for antimicrobial evaluation of synthesized compounds.
Quantitative Antimicrobial Data Summary
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| Furan-Thiazole Hydrazones | Mycobacterium tuberculosis H37Rv | MIC | 3.12 µg/mL | [4] |
| Furan-Imidazole-Thiazoles | Staphylococcus aureus | Inhibition Zone | 28 mm | [6][8] |
| Furan-Imidazole-Thiazoles | Escherichia coli | Inhibition Zone | 28 mm | [6][8] |
| Furan-Imidazole-Thiazoles | Candida albicans | Inhibition Zone | 37 mm | [6][7] |
| Furan-Imidazole-Thiazoles | Aspergillus niger | Inhibition Zone | 37 mm | [6][7] |
Anticancer Activity: Targeting Malignant Cell Proliferation
The structural versatility of the furan-thiazole scaffold makes it a promising framework for the development of novel anticancer agents.[9] Derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, often acting through multifaceted mechanisms that induce cell cycle arrest and apoptosis.[10][11]
Mechanisms of Cytotoxicity
The anticancer effects of furan-thiazole derivatives are not attributed to a single pathway but rather a combination of cellular insults. Key observed mechanisms include:
-
Cell Cycle Arrest: Compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing.[10]
-
Induction of Apoptosis: Many derivatives trigger programmed cell death. This is often confirmed by observing DNA fragmentation and changes in mitochondrial membrane potential.[10]
-
Enzyme Inhibition: Specific kinases and other enzymes crucial for tumor growth and survival are potential targets, though this is highly dependent on the specific substitutions on the core scaffold.[11]
For example, studies on certain 3-(furan-2-yl)pyrazolyl hybrid chalcones (which share structural similarities) showed significant anticancer activity against lung (A549) and liver (HepG2) cancer cell lines.[12] One promising compound exhibited an IC50 value of 27.7 µg/mL against A549 cells, which was comparable to the standard chemotherapeutic drug doxorubicin.[12] This activity was linked to significant DNA damage and fragmentation in the treated cancer cells.[12]
Pathway: Induction of Apoptosis
The following diagram illustrates a simplified pathway by which a furan-thiazole derivative can induce apoptosis in a cancer cell.
Caption: Simplified pathway of apoptosis induction by a cytotoxic agent.
Quantitative Anticancer Data Summary
| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |
| Furan-Pyrazolyl Chalcones | A549 (Lung) | IC₅₀ | 27.7 µg/mL | [12] |
| Furan-Pyrazolyl Chalcones | HepG2 (Liver) | IC₅₀ | 26.6 µg/mL | [12] |
| Thiazole-Pyrazole Hybrids | MCF-7 (Breast) | IC₅₀ | 126.98 µM | [11] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives, including those with furan moieties, have shown considerable potential as anti-inflammatory agents.[13][14] Their mechanism often involves the inhibition of key enzymes in the arachidonic acid pathway.
The primary targets are cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively—potent mediators of inflammation, pain, and fever. By blocking these enzymes, particularly the inducible COX-2 isoform, furan-thiazole derivatives can effectively reduce the inflammatory response.[14] In vivo studies using carrageenan-induced rat paw edema models have validated this activity, with certain derivatives demonstrating a significant reduction in inflammation, comparable to standard NSAIDs like nimesulide.[15][16]
Experimental Protocols
The integrity of any claim rests upon reproducible, well-described methodologies. The following protocols are representative of the synthesis and evaluation of furan-thiazole derivatives.
Protocol: One-Pot Synthesis of Furan-Thiazole Hydrazone Derivatives[5]
This protocol describes a three-component condensation reaction.
Reagents and Equipment:
-
5-nitrofuran-2-carbaldehyde
-
Thiosemicarbazide
-
Appropriately substituted phenacyl bromide
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a solution of 5-nitrofuran-2-carbaldehyde (1 mmol) in 20 mL of ethanol in a round-bottom flask, add thiosemicarbazide (1 mmol).
-
Initial Reflux: Reflux the mixture for 1-2 hours. Monitor the formation of the intermediate thiosemicarbazone via Thin Layer Chromatography (TLC).
-
Addition of Cyclizing Agent: After the initial reflux, add the substituted phenacyl bromide (1 mmol) to the reaction mixture.
-
Final Reflux: Continue to reflux the mixture for an additional 6-8 hours. Monitor the reaction completion by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure furan-thiazole hydrazone derivative.
-
Characterization: Confirm the structure of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Broth Microdilution for MIC Determination
This protocol determines the minimum concentration of an antimicrobial agent that inhibits visible growth of a microorganism.
Materials and Equipment:
-
Synthesized furan-thiazole compounds
-
Bacterial/fungal strains (e.g., S. aureus, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1000 µg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.
Conclusion and Future Outlook
The molecular hybridization of thiazole and furan moieties has yielded a rich class of derivatives with a remarkable breadth of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents underscores their potential in drug development.[17] The key to their success lies in the synergistic interplay between the two heterocyclic rings, which facilitates potent interactions with diverse biological targets like bacterial DNA gyrase and enzymes of the inflammatory cascade.[6][13]
Future research should focus on expanding the structural diversity of these compounds through targeted substitutions to optimize potency and selectivity. A deeper investigation into their mechanisms of action, particularly in cancer cell lines, will be crucial for identifying novel therapeutic targets. Furthermore, comprehensive ADME/Tox profiling of the most promising lead compounds will be necessary to assess their drug-likeness and pave the way for preclinical and clinical development. The furan-thiazole scaffold is not merely a chemical curiosity but a validated platform for discovering next-generation therapeutic agents.
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Kumar, P., et al. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice. [Link][3]
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Prateek, et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. Research Chronicler. [Link][15]
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Kumar, D., et al. (2020). Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 20(15), 1794–1813. [Link][9]
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Gomaa, A. M., et al. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 355(3), e2100381. [Link][12]
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Prateek, et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 152-157. [Link][16]
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Singh, P., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. International Journal of Research in Pharmaceutical Sciences. [Link]
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Saritha, K. C., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 517-522. [Link]
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ResearchGate. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]
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CAS number lookup for 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
An In-depth Technical Guide to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in synthetic and medicinal chemistry. The document elucidates the compound's core identity, including its CAS number, structural details, and physicochemical properties. A detailed protocol for its synthesis via the Hantzsch thiazole reaction is presented, supported by a logical workflow diagram. Furthermore, this guide explores the compound's applications as a reactive intermediate in drug discovery and development, contextualized by the established biological importance of the thiazole and furan scaffolds. Critical safety, handling, and storage protocols are also detailed to ensure its proper use in a research setting.
Introduction and Compound Significance
This compound belongs to the thiazole class of heterocyclic compounds, which are five-membered aromatic rings containing both sulfur and nitrogen atoms. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents due to its ability to engage in various biological interactions.[1][2] The subject compound is distinguished by two key features: a 2-furyl group at the 2-position and a highly reactive chloromethyl group at the 4-position.
The furan ring is another heterocycle prevalent in bioactive molecules, while the chloromethyl group serves as a versatile chemical handle. This functional group allows for the straightforward covalent attachment of the 2-(2-furyl)thiazol-4-ylmethyl moiety to other molecular scaffolds through nucleophilic substitution reactions. This reactivity makes this compound a valuable intermediate for constructing complex molecules with potential therapeutic applications, ranging from antimicrobial to anticancer agents.[3][4]
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its application in research and development. The key identifiers and predicted physicochemical properties for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 13386-49-7 | [5][6] |
| Molecular Formula | C₈H₆ClNOS | [7] |
| Molecular Weight | 199.66 g/mol | Calculated |
| IUPAC Name | 4-(chloromethyl)-2-(furan-2-yl)-1,3-thiazole | [7] |
| SMILES | C1=COC(=C1)C2=NC(=CS2)CCl | [7] |
| InChI | InChI=1S/C8H6ClNOS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2 | [7] |
| InChIKey | GGBVJLIWOXIYQO-UHFFFAOYSA-N | [7] |
| XlogP (Predicted) | 2.1 | [7] |
| Monoisotopic Mass | 198.98586 Da | [7] |
Synthesis: The Hantzsch Thiazole Synthesis
The construction of the thiazole ring is most reliably achieved through the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[8][9] This method provides a direct and efficient route to this compound using readily available precursors.
The core of this reaction involves the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Synthetic Workflow Diagram
The logical flow from precursors to the final product is illustrated below. This process highlights the key condensation and cyclization steps that define the Hantzsch synthesis.
Caption: Hantzsch synthesis workflow.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.[8][10] Researchers should perform their own risk assessment and optimization.
Reagents and Materials:
-
1,3-Dichloroacetone
-
2-Furanthiocarboxamide
-
Absolute Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-furanthiocarboxamide (10 mmol, 1.0 eq) in 100 mL of absolute ethanol.
-
Addition of Haloketone: To the stirring solution, add 1,3-dichloroacetone (10 mmol, 1.0 eq) dropwise at room temperature. The addition of the α-haloketone is the initiating step for the condensation reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. Continue addition until the solution is neutral to slightly basic (pH 7-8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient system to yield the pure this compound.
Applications in Drug Development and Research
The primary utility of this compound lies in its role as a reactive intermediate. The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the facile incorporation of the 2-(2-furyl)thiazole moiety into larger, more complex molecular structures.
This is significant because thiazole-containing compounds have demonstrated a wide spectrum of biological activities, including:
By using this compound, medicinal chemists can rapidly synthesize libraries of novel compounds for high-throughput screening, exploring how the addition of this specific heterocyclic system impacts the biological activity of a lead compound.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogues, such as 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole, provide a strong basis for hazard assessment.[11][12]
Expected Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[11][13] Contact can lead to irreversible tissue damage.
-
Toxicity: Harmful if swallowed. Ingestion may cause severe swelling and damage to the gastrointestinal tract.[11]
-
Irritation: May cause respiratory irritation.[14] Vapors and dust should not be inhaled.
Recommended Precautions and Handling:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[11][13]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[11]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
Storage:
-
Store locked up in a dry, cool, and well-ventilated place.[11]
-
Keep the container tightly closed.
-
Store in a designated corrosives area away from incompatible materials such as strong oxidizing agents.[13]
References
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- 4-(Chloromethyl)-2-(tetrahydro-2-furanyl)thiazole.
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reactivity of the chloromethyl group in thiazole compounds
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Thiazole Compounds
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the chloromethyl group appended to the thiazole scaffold, a cornerstone of many pharmaceutical and agrochemical compounds. The thiazole nucleus is a privileged structure in medicinal chemistry, and the chloromethyl group serves as a highly versatile synthetic handle for molecular elaboration.[1] This document details the underlying principles governing the reactivity of chloromethylthiazoles, focusing primarily on nucleophilic substitution reactions. We will explore the factors influencing these transformations, provide field-proven experimental protocols for key reactions, and discuss the practical applications in complex molecule synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these vital building blocks.
Introduction: The Thiazole Scaffold and the Importance of the Chloromethyl Group
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prevalent motif in a multitude of biologically active compounds, including the essential vitamin B1 (thiamine).[1] Its ability to engage in various non-covalent interactions, coupled with its metabolic stability and synthetic tractability, makes it a "privileged scaffold" in drug discovery.[1]
The functionalization of this scaffold is key to modulating the pharmacological properties of the resulting molecules. The introduction of a chloromethyl group (-CH₂Cl) transforms the thiazole derivative into a potent electrophilic building block.[2] This group's reactivity is analogous to that of a benzylic halide, providing a reliable and versatile anchor point for introducing a wide range of functionalities through nucleophilic substitution.[3][4] This strategic importance is underscored by its role as a key intermediate in the synthesis of major commercial products, including the HIV protease inhibitor Ritonavir and the neonicotinoid insecticides Thiamethoxam and Clothianidin.[5][6] Understanding and controlling the reactivity of this functional group is therefore paramount for synthetic chemists in the pharmaceutical and agrochemical industries.[7]
Core Reactivity: The Chemistry of the C-Cl Bond
The synthetic utility of chloromethylthiazoles is dominated by the reactivity of the chloromethyl group as an electrophile. The chlorine atom, being more electronegative than carbon, polarizes the C-Cl bond, rendering the methylene carbon electron-deficient and susceptible to attack by electron-rich species (nucleophiles).[8] The chloride ion is also an excellent leaving group, facilitating the substitution reaction.
Nucleophilic Substitution: The Workhorse Reaction
Nucleophilic substitution is the most common and synthetically valuable reaction involving chloromethylthiazoles.[3] The general mechanism involves the attack of a nucleophile (Nuc:) on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group and the formation of a new C-Nuc bond.[4]
Caption: Generalized SN2 mechanism for nucleophilic substitution on a chloromethylthiazole.
This reactivity allows for the facile introduction of diverse functional groups by selecting the appropriate nucleophile. Common nucleophiles include:
-
Oxygen Nucleophiles: Alcohols and phenols (often as alkoxides/phenoxides) to form ethers.[9]
-
Nitrogen Nucleophiles: Amines (primary, secondary), anilines, and ammonia to form substituted amines.[10][11]
-
Sulfur Nucleophiles: Thiols and thiophenols (as thiolates) to form thioethers.[3]
-
Carbon Nucleophiles: Cyanides and enolates to form new C-C bonds.
Table 1: Common Nucleophilic Substitution Reactions with Chloromethylthiazoles
| Nucleophile Class | Nucleophile Example | Reagent(s) | Product Functional Group |
| Oxygen | Methoxide | Sodium Methoxide (NaOMe) in Methanol | Methyl Ether |
| Nitrogen | Primary Amine | R-NH₂ with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) | Secondary Amine |
| Sulfur | Thiol | R-SH with a base (e.g., NaH, Et₃N) | Thioether |
| Carbon | Cyanide | Sodium Cyanide (NaCN) in DMSO or DMF | Nitrile |
Factors Influencing Reactivity
The choice of experimental conditions is critical for achieving high yields and minimizing side reactions. Several factors dictate the reactivity of the chloromethyl group and the success of the substitution.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are often preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
-
Base: When using neutral nucleophiles like amines or thiols, a base (e.g., triethylamine, potassium carbonate) is required to neutralize the HCl generated during the reaction.[10] Stronger, non-nucleophilic bases may be used to deprotonate the nucleophile beforehand.
-
Temperature: Reaction rates are temperature-dependent. However, excessive heat can lead to side reactions and degradation.[10] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and temperature.[5][10]
-
Ring Position and Substituents: The electronic nature of the thiazole ring itself influences the electrophilicity of the chloromethyl carbon. The position of the chloromethyl group (e.g., at C2, C4, or C5) and the presence of other electron-withdrawing or -donating groups on the ring can modulate reactivity. For instance, an electron-withdrawing group on the thiazole ring, such as a chlorine atom in 2-chloro-5-chloromethylthiazole, can further enhance the reactivity of the chloromethyl group toward nucleophiles.[12][13]
Other Reaction Types
While less common, the chloromethylthiazole moiety can participate in other transformations.
-
Oxidation: The thiazole ring can be oxidized to form derivatives like thiazole-4-carboxylic acids, though this typically requires harsh conditions that may also affect the chloromethyl group.[3]
-
Reduction: The chloromethyl group can be reduced, for instance, to a methyl group, although this is less synthetically common than substitution.[3]
Synthesis of Chloromethylthiazole Intermediates
A comprehensive understanding of the reactivity of chloromethylthiazoles necessitates a brief discussion of their synthesis. The most prevalent method for constructing the thiazole ring itself is the Hantzsch thiazole synthesis.[5][9]
Caption: Workflow for Hantzsch synthesis of 4-(chloromethyl)thiazole.
Another common industrial route involves the chlorination of allyl isothiocyanate derivatives.[11][14] For example, 2-chloro-5-chloromethylthiazole can be prepared by reacting 2-chloroallyl isothiocyanate with a chlorinating agent like sulfuryl chloride.[11]
Experimental Protocols: A Practical Guide
The following protocols are provided as illustrative examples of common, validated procedures. As a senior scientist, I must emphasize that all reactions involving reactive intermediates should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10][12]
Protocol: Hantzsch Synthesis of 4-(Chloromethyl)thiazole Hydrochloride[5]
This protocol describes the foundational synthesis of a key chloromethylthiazole intermediate.
-
Reactants & Reagents:
-
1,3-Dichloroacetone (1.0 equivalent)
-
Thioformamide (1.0 equivalent)
-
Absolute Ethanol
-
Hydrogen Chloride (gas or concentrated solution in ethanol)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloroacetone in absolute ethanol.
-
To this solution, add thioformamide.
-
Stir the reaction mixture at room temperature for approximately 24 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
To obtain the hydrochloride salt, saturate the cooled mixture with dry hydrogen chloride gas or add a concentrated solution of HCl in ethanol.
-
The precipitated 4-(chloromethyl)thiazole hydrochloride is collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
Protocol: Nucleophilic Substitution with an Amine[10]
This protocol demonstrates a typical application of a chloromethylthiazole in building a more complex molecule, a key step in many drug synthesis campaigns.
-
Reactants & Reagents:
-
4-(Chloromethyl)thiazole hydrochloride (1.0 equivalent)
-
Nucleophile (e.g., a primary or secondary amine, 1.1 equivalents)
-
Base (e.g., triethylamine or potassium carbonate, 2.2 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
-
Procedure:
-
Reactor Setup: In a clean, dry, and inerted (e.g., with nitrogen) reaction vessel, add the anhydrous solvent and the base.
-
Nucleophile Addition: Slowly add the amine nucleophile to the solvent/base mixture while maintaining a constant temperature (e.g., room temperature).
-
Substrate Addition: In a separate vessel, dissolve the 4-(chloromethyl)thiazole hydrochloride in the anhydrous solvent. Add this solution dropwise to the reactor containing the nucleophile.
-
Reaction: Stir the mixture at the desired temperature (this may range from room temperature to reflux, depending on the nucleophile's reactivity) and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture and quench it by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified further by column chromatography or recrystallization.
-
Safety and Handling
Chloromethylthiazole derivatives are reactive alkylating agents and must be handled with care.[12] They are often classified as hazardous, causing skin, eye, and respiratory irritation.[15][16] Some derivatives are also suspected mutagens.[17]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, often under an inert atmosphere, to prevent decomposition and reaction with moisture.[10][12] Many are stored at refrigerator temperatures (2-8°C).[12]
-
Handling: Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16] All manipulations should be performed in a certified chemical fume hood.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
The chloromethyl group on a thiazole ring provides a robust and versatile entry point for the synthesis of complex, high-value molecules. Its reactivity, primarily governed by nucleophilic substitution, allows for the strategic introduction of a vast array of chemical functionalities. By understanding the core principles of this reactivity and carefully controlling experimental parameters such as solvent, temperature, and stoichiometry, researchers can effectively harness the power of these intermediates. The protocols and insights provided in this guide serve as a foundation for the rational design and execution of synthetic routes in the ongoing quest for novel pharmaceuticals and agrochemicals.
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- An In-depth Technical Guide to 4-(Chloromethyl)
- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
- Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2. EvitaChem.
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- Technical Support Center: Scaling Up Reactions Involving 4-(Chloromethyl)thiazole Hydrochloride. Benchchem.
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- What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis?. Stanford Chemicals.
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- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
- 4-(Chloromethyl)-3-methyl-1,2-thiazole. Benchchem.
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- Nucleophilic substitution. Wikipedia.
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An In-Depth Technical Guide to the Hantzsch Synthesis of Furyl-Substituted Thiazoles
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties. When functionalized with a furan moiety, the resulting furyl-substituted thiazoles exhibit enhanced pharmacological profiles and serve as versatile building blocks for complex molecular architectures. The Hantzsch thiazole synthesis, a classic and robust condensation reaction, remains a cornerstone for constructing this heterocyclic system. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the Hantzsch synthesis as applied to the preparation of furyl-substituted thiazoles. We will delve into the core mechanistic principles, provide field-proven experimental protocols, address the specific challenges posed by the furan ring's inherent reactivity, and offer strategies for optimization.
Introduction: The Significance of the Furyl-Thiazole Scaffold
The convergence of furan and thiazole rings within a single molecular entity creates a unique chemical scaffold with significant potential. Thiazole derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The furan ring, a bioisostere for phenyl groups, can modulate a compound's pharmacokinetic properties, such as solubility and metabolic stability, while also participating in crucial binding interactions with biological targets.[2] The strategic combination of these two heterocycles has led to the development of novel compounds with promising therapeutic and material science applications.[3][4]
The Hantzsch thiazole synthesis, first described in 1887, is a reliable and versatile method for constructing the thiazole core.[5] It classically involves the condensation of an α-haloketone with a thioamide.[6] This guide will focus on the practical application of this century-old reaction to modern synthetic challenges, specifically the incorporation of the furan moiety.
The Core Mechanism of Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds through a well-established reaction cascade involving nucleophilic substitution, cyclization, and dehydration. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates, such as those containing the potentially sensitive furan ring.
The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This forms a key thioimonium salt intermediate. Subsequent deprotonation and tautomerization are followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[6]
Figure 1: Generalized mechanism of the Hantzsch thiazole synthesis.
Synthetic Strategies and Key Starting Materials
The synthesis of furyl-substituted thiazoles via the Hantzsch reaction can be approached in two primary ways, depending on which reactant bears the furan ring:
-
Strategy A: Reaction of a furan-containing α-haloketone with a simple thioamide (e.g., thiourea, thioacetamide).
-
Strategy B: Reaction of a furan-containing thioamide with a generic α-haloketone.
Preparation of Furan-Containing α-Haloketones
The most common precursor for this strategy is 2-acetylfuran, which is commercially available and can be synthesized via Friedel–Crafts acylation of furan.[6] Bromination of 2-acetylfuran at the α-position yields the key intermediate, 2-bromo-1-(furan-2-yl)ethanone.
Protocol 1: Synthesis of 2-Bromo-1-(furan-2-yl)ethanone [7]
-
Materials: 2-Acetylfuran, Bromine (Br₂), Acetic Acid.
-
Procedure:
-
Dissolve 2-acetylfuran (0.075 mol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.
-
Prepare a solution of bromine (0.075 mol) in acetic acid (100 mL).
-
With vigorous stirring, add the bromine solution dropwise to the 2-acetylfuran solution. Maintain the reaction temperature below 20°C using an ice bath if necessary.
-
After the addition is complete, continue stirring for 45 minutes at room temperature.
-
Allow the mixture to stand for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol to yield pure 2-bromo-1-(furan-2-yl)ethanone as light green crystals.
-
Furan-Containing Thioamides
Furan-2-carbothioamide can be prepared from the corresponding furan-2-carboxamide by thionation, typically using Lawesson's reagent. This thioamide can then serve as the nucleophilic partner in the Hantzsch synthesis.
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative furyl-substituted thiazoles.
Protocol 2: Synthesis of 4-(Furan-2-yl)thiazol-2-amine
This protocol exemplifies Strategy A, utilizing a furan-containing α-haloketone and thiourea.
-
Materials: 2-Bromo-1-(furan-2-yl)ethanone (from Protocol 1), Thiourea, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(furan-2-yl)ethanone (10 mmol) and thiourea (12 mmol).
-
Add ethanol (50 mL) to the flask.
-
Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. An initial precipitate of the hydrobromide salt of the product may form.
-
Pour the cooled mixture into a beaker containing an aqueous solution of 5% sodium carbonate (Na₂CO₃) or ammonia to neutralize the hydrobromic acid formed during the reaction.[2]
-
Stir the resulting suspension for 30 minutes to ensure complete neutralization and precipitation of the free amine product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic peaks for the furan and thiazole protons, as well as a broad singlet for the -NH₂ group.[1][8]
-
Optimization, Challenges, and Troubleshooting
While the Hantzsch synthesis is robust, achieving high yields with furyl-substituted substrates requires careful consideration of the furan ring's inherent chemical properties.
The Challenge of Acid Sensitivity
The furan ring is susceptible to degradation and polymerization under strongly acidic conditions.[9][10] The Hantzsch reaction generates a hydrohalic acid (e.g., HBr) as a byproduct, which can lower the pH of the reaction medium and potentially lead to the decomposition of the furan moiety, resulting in tarry mixtures and low yields.[11]
Mitigation Strategies:
-
Milder Conditions: Opt for lower reaction temperatures and shorter reaction times where possible. Microwave-assisted synthesis can be an effective strategy to rapidly heat the reaction to the required temperature, often reducing overall heating time and minimizing degradation.[12]
-
Use of a Base: The inclusion of a non-nucleophilic base (e.g., sodium bicarbonate, pyridine, or triethylamine) can neutralize the acid as it is formed, though this can sometimes complicate the reaction or workup.[13]
-
Alternative Catalysts: Employing milder, solid-supported acid catalysts can provide the necessary activation without creating a harshly acidic bulk solution. Catalysts like silica-supported tungstosilisic acid have been used successfully in modified Hantzsch reactions.[1]
Figure 2: Troubleshooting workflow for low yields in furyl-thiazole synthesis.
Data Summary for Synthesis
The following table summarizes representative examples of Hantzsch synthesis for furyl- and benzofuryl-substituted thiazoles, highlighting the variability in conditions and yields.
| α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) | Reference |
| 2-Bromo-1-(furan-2-yl)ethanone | Thioformamide | Dichloromethane | Reflux, 6h | Moderate | [7] |
| 2-Bromo-1-(benzofuran-2-yl)ethanone | Thiourea | Ethanol | Reflux | Good | [8] |
| 3-(Bromoacetyl)coumarin | Thionicotinamide | Ethanol / TEA | Reflux | ~70-80% | [5] |
| Phenacyl Bromide | Furan-2-carbothioamide | Ethanol | Reflux, 5h | Moderate-Excellent | [4] |
Conclusion
The Hantzsch thiazole synthesis remains a highly effective and versatile tool for the construction of furyl-substituted thiazoles. By understanding the core mechanism and anticipating the challenges associated with the acid sensitivity of the furan ring, researchers can devise rational strategies for optimization. The use of milder reaction conditions, appropriate bases, or modern catalytic systems can mitigate side reactions and lead to high yields of the desired products. The protocols and troubleshooting guide presented herein serve as a practical resource for scientists engaged in the synthesis of these valuable heterocyclic scaffolds, facilitating advancements in drug discovery and materials science.
References
- BenchChem. (2025). Side-product formation in the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. [URL: https://www.benchchem.com/product/b10398/technical-support/side-product-formation-in-the-synthesis-of-2-furan-2-yl-4-methylbenzo-d-thiazole]
- Bagley, M. C., et al. (2009). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/251690553_Holzapfel-Meyers-Nicolaou_Modification_of_the_Hantzsch_Thiazole_Synthesis]
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Aleksandrov, A. A. (2021). Synthesis and Reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[2][11]thiazole. Russian Journal of Organic Chemistry, 57(4), 664-667. [URL: https://www.researchgate.net/publication/351378891_Synthesis_and_Reactivity_of_2-Furan-2-ylbenzo12-d43-d'bis13thiazole]
- Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://www.wjpps.com/wjpps_controller/abstract_ivew/3238]
- Gomha, S. M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1491. [URL: https://www.mdpi.com/1420-3049/29/7/1491]
- van Putten, R.-J., et al. (2017). Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. Molecules, 22(3), 473. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155458/]
- Khan, I., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10508139/]
- BenchChem. (2025). A Comparative Guide to Novel Thiazole Synthesis Methodologies. [URL: https://www.benchchem.com/uploads/images/B10398_20250806161109.pdf]
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Acid-Catalyzed-Ring-Opening-of-Furan-in-Aqueous-Getman-Gounder/e033282b957361816f1a8e9766a504313f8c8586]
- BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole. [URL: https://www.benchchem.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [URL: https://www.chemhelpasap.com/wp-content/uploads/2020/11/12.E.1-Hantzsch-Thiazole-Synthesis-Handout.pdf]
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- Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2020). ResearchGate. [URL: https://www.researchgate.
- Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1450. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274351/]
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Foreword: The Strategic Union of Furan and Thiazole in Modern Drug Discovery
An In-depth Technical Guide
Topic: Potential Therapeutic Targets of Furyl-Thiazole Derivatives Audience: Researchers, scientists, and drug development professionals.
The convergence of distinct pharmacophores into single molecular entities represents a cornerstone of modern medicinal chemistry, a strategy aimed at achieving synergistic bioactivity, novel mechanisms of action, or improved pharmacokinetic profiles.[1][2] The furyl-thiazole scaffold is a prime exemplar of this approach. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous clinically approved drugs, valued for its metabolic stability and diverse biological interactions.[3] Concurrently, the furan ring, an oxygen-containing aromatic heterocycle, is a core component of many natural products and synthetic compounds, recognized for a wide spectrum of bioactivities, including antimicrobial and anti-inflammatory properties.[2][4]
The hybridization of these two moieties yields a class of compounds with remarkable therapeutic versatility. This guide provides a detailed exploration of the key molecular targets modulated by furyl-thiazole derivatives. We will dissect the mechanisms of action, present quantitative data from seminal studies, and provide robust experimental protocols to empower researchers in the validation and advancement of these promising therapeutic agents.
Part 1: Anticancer Therapeutic Targets
Furyl-thiazole derivatives have emerged as potent agents against various cancers by modulating critical pathways involved in tumor growth, proliferation, and survival.[5][6] Their mechanism often involves the direct inhibition of key enzymes and receptors that are dysregulated in cancer cells.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Mechanism of Action: VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Furyl-thiazole derivatives have been shown to act as potent inhibitors of the VEGFR-2 tyrosine kinase domain. By binding to the ATP-binding site, these compounds prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades (e.g., PLCγ-PKC-MAPK) that lead to endothelial cell proliferation and migration.
One study identified a specific derivative, compound 4c (2-[2-[3-(N=N-Ph)-4-hydroxy benzylidene] hydrazinyl]-thiazole-4[5H]-one), as a powerful VEGFR-2 inhibitor.[7] The rationale behind this efficacy lies in the compound's structural ability to form favorable interactions within the kinase domain, a hypothesis often validated through molecular docking studies.
Experimental Workflow: Target Identification to Validation
Caption: General workflow from compound synthesis to preclinical evaluation.
Quantitative Data: VEGFR-2 Inhibition and Cytotoxicity
| Compound | Target | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 4c | VEGFR-2 | 0.15 | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| Compound 4c | VEGFR-2 | 0.15 | HepG2 (Liver) | 7.26 ± 0.44 | [7] |
| Sorafenib (Std.) | VEGFR-2 | 0.059 | - | - | [7] |
| Staurosporine (Std.) | - | - | MCF-7 (Breast) | 6.77 ± 0.41 | [7] |
Detailed Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a common method to quantify the direct inhibitory effect of a compound on VEGFR-2 activity.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP (Adenosine triphosphate).
-
Test compound (furyl-thiazole derivative) dissolved in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well white microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer. A typical starting concentration range is 100 µM to 1 nM.
-
To each well of the microplate, add 5 µL of the diluted compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus reflects kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Other Notable Anticancer Targets
Beyond VEGFR-2, furyl-thiazole derivatives have been investigated for their activity against a panel of other cancer-related proteins.[7]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when overactivated, drives proliferation in many cancers.[7]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition leads to cell cycle arrest.[7]
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein. Inhibiting Bcl-2 can restore the natural process of programmed cell death in cancer cells.[7]
-
Poly (ADP-ribose) polymerase (PARP1): An enzyme critical for DNA repair. PARP inhibitors are particularly effective in cancers with existing DNA repair defects (e.g., BRCA mutations).[8]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by furyl-thiazole derivatives.
Part 2: Anti-inflammatory Therapeutic Targets
Chronic inflammation is a driver of numerous diseases. Furyl-thiazole derivatives exhibit anti-inflammatory properties primarily by targeting enzymes involved in the arachidonic acid pathway.[9]
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Mechanism of Action: COX-1 and COX-2 are the key enzymes responsible for converting arachidonic acid into prostaglandins, which are pro-inflammatory mediators. 5-Lipoxygenase (5-LOX) converts arachidonic acid into leukotrienes, another class of potent inflammatory molecules. Some thiazole derivatives have shown the ability to block these enzymes, thereby reducing the inflammatory response.[9] This dual inhibition of COX and LOX pathways is a particularly attractive therapeutic strategy, as it can offer broad-spectrum anti-inflammatory effects with a potentially reduced risk of side effects associated with selective COX-2 inhibitors.
Part 3: Antimicrobial Therapeutic Targets
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Furyl-thiazole hybrids have demonstrated promising activity against a range of bacteria, fungi, and parasites.[1][4][10]
Bacterial DNA Gyrase B
Mechanism of Action: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It is a validated target for antibacterial drugs (e.g., quinolones). Molecular docking studies have shown that furyl-thiazole derivatives can bind to the ATP-binding site of the GyrB subunit.[4] This interaction prevents the enzyme from utilizing ATP, thereby inhibiting its supercoiling activity and leading to bacterial cell death.
Quantitative Data: Antitubercular and Antibacterial Activity
| Compound | Organism | MIC (µg/mL) | Reference Drug | Ref. Drug MIC (µg/mL) | Reference |
| 4a | M. tuberculosis H37Rv | 3.12 | Pyrazinamide | 3.12 | [1] |
| 4b | M. tuberculosis H37Rv | 3.12 | Isoniazid | 0.06 | [1] |
| 4c | M. tuberculosis H37Rv | 3.12 | Rifampicin | 0.12 | [1] |
| Various | E. coli, S. aureus | - | Neomycin | - | [4] |
Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compound dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
-
Procedure:
-
Dispense 50 µL of sterile CAMHB into all wells of the microtiter plate.
-
Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column.
-
This creates a concentration gradient of the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Leishmania Superoxide Dismutase (LbSOD)
Mechanism of Action: Leishmaniasis is a parasitic disease where the parasite must defend itself against oxidative stress from the host's immune response. Superoxide dismutase (SOD) is a critical enzyme in the parasite's antioxidant defense, converting superoxide radicals into less harmful molecules.[11] Because the parasite's SOD is structurally distinct from human SOD, it represents a selective therapeutic target. Thiazole derivatives have been identified as inhibitors that bind to Leishmania braziliensis SOD (LbSOD) with micromolar affinity, thereby compromising the parasite's ability to survive within the host.[11]
Part 4: Neurodegenerative Disease Targets
Emerging research points to the potential of furyl-thiazole derivatives in treating neurodegenerative conditions like Alzheimer's disease (AD).[12]
Cholinesterases (AChE and BChE)
Mechanism of Action: A key pathological feature of AD is a deficit in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that degrade acetylcholine, is a primary therapeutic strategy. Furyl-thiazole derivatives have been designed and synthesized as dual inhibitors of both AChE and BChE.[12] They typically interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes, providing potent inhibition and potentially interfering with amyloid-beta aggregation, another hallmark of AD.
Quantitative Data: Cholinesterase Inhibition
| Compound | Target | Kᵢ (µM) |
| 2a (p-nitro) | AChE | 14.887 ± 1.054 |
| 2b (p-methoxy) | AChE | 14.511 ± 1.122 |
| Various | BChE | 4.763 - 23.823 |
Data synthesized from[12]
Conclusion and Future Outlook
The furyl-thiazole hybrid scaffold is a remarkably versatile platform for drug discovery, demonstrating potent and often selective activity against a wide array of therapeutic targets in oncology, inflammation, infectious diseases, and neurodegeneration. The key to their success lies in the synergistic combination of the furan and thiazole rings, which allows for fine-tuning of electronic properties and spatial arrangement to achieve high-affinity interactions with specific biological macromolecules.
Future research should focus on optimizing the lead compounds identified for each target class to improve their pharmacokinetic profiles, reduce off-target toxicity, and validate their efficacy in relevant in vivo models. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics to address pressing unmet medical needs.
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- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024-09-21). FABAD Journal of Pharmaceutical Sciences.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2021-08-21). International Journal of Pharmaceutical Sciences Review and Research.
- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives | Request PDF. (2025-08-10). ResearchGate.
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- Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC - PubMed Central. PubMed Central.
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
Introduction: Strategic Importance of the 2-Furylthiazole Scaffold
The 2,4-disubstituted thiazole framework, particularly those bearing a furan moiety, represents a cornerstone in medicinal chemistry and materials science.[1][2] The unique electronic properties and bonding geometry of this heterocyclic system confer upon it the ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][4] The compound 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole is a pivotal synthetic intermediate. Its strategic value lies in the highly reactive chloromethyl group at the C4 position, which serves as a potent electrophilic handle for the introduction of a vast range of functional groups via nucleophilic substitution. This reactivity allows for the systematic structural modification and optimization of lead compounds in drug discovery programs.
This technical guide provides a comprehensive framework for conducting nucleophilic substitution reactions on this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible synthetic outcomes.
Mechanistic Underpinnings: The SN2 Trajectory
The primary reaction pathway governing the functionalization of this compound is the bimolecular nucleophilic substitution (SN2) mechanism. The chloromethyl group, being analogous to a benzylic halide, exhibits enhanced reactivity due to the ability of the adjacent thiazole ring to stabilize the transition state.
The key mechanistic features are:
-
Concerted Bond Formation and Fission: The incoming nucleophile attacks the electrophilic methylene carbon at the same time as the chloride leaving group departs. This occurs in a single, concerted step.
-
Stereochemical Inversion: The reaction proceeds with an inversion of configuration at the carbon center, although this is not relevant for the achiral substrate .
-
Dependence on Nucleophile Strength: The reaction rate is directly proportional to the concentration and nucleophilicity of the attacking species. Stronger nucleophiles, such as thiolates and amines, will react more readily than weaker ones, like water or alcohols.
The thiazole ring itself is relatively stable and does not typically undergo nucleophilic aromatic substitution under the mild conditions required for SN2 displacement at the chloromethyl group.
Core Experimental Protocol: A Generalized Workflow
This section outlines a robust, general protocol for the nucleophilic substitution on this compound. Specific modifications based on the nucleophile class are detailed in subsequent sections.
Diagram of the General Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
Materials & Reagents
| Reagent | Role | Typical Molar Eq. | Notes |
| This compound | Electrophile | 1.0 | Starting material. Ensure purity before use. |
| Nucleophile (e.g., amine, thiol, alkoxide) | Nucleophile | 1.1 - 2.0 | Excess may be used to drive the reaction to completion. |
| Base (e.g., K₂CO₃, Et₃N, NaH) | Acid Scavenger/Base | 1.2 - 2.5 | Required for reactions with acidic nucleophiles (thiols, some amines). |
| Solvent (e.g., DMF, THF, Acetonitrile, Ethanol) | Reaction Medium | - | Choose based on solubility of reactants and reaction temperature. |
Step-by-Step General Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, THF, or acetonitrile).
-
Nucleophile Addition: In a separate flask, prepare the nucleophile.
-
For amine nucleophiles, dissolve the amine (1.1-1.5 eq.) and a non-nucleophilic base like triethylamine or potassium carbonate (1.2-2.0 eq.), if necessary, in the reaction solvent.
-
For thiol or alcohol nucleophiles, dissolve the compound (1.1 eq.) in the solvent and add a strong base like sodium hydride (1.1 eq.) at 0 °C to generate the nucleophilic thiolate or alkoxide in situ.
-
-
Reaction: Cool the solution of the thiazole to 0 °C in an ice bath. Slowly add the nucleophile solution dropwise to the stirred thiazole solution. After the addition is complete, allow the reaction to warm to room temperature or heat to reflux as required.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by pouring it into water or an ice-water mixture.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing and Drying: Combine the organic extracts and wash successively with water and then brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel or by recrystallization to afford the pure substituted product.
Application-Specific Protocols
The general protocol can be adapted for various classes of nucleophiles. Below are specific, field-tested examples based on analogous systems.
Protocol 1: Synthesis of an Amine Derivative (Amination)
This protocol is based on the reaction of a similar substrate, 4-(chloromethyl)thiazole hydrochloride, with an amine.[5]
-
Nucleophile: Methylamine (40% solution in water)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: Room Temperature
Procedure:
-
Dissolve this compound (1.0 eq.) in THF.
-
In a separate flask, place an excess of 40% aqueous methylamine solution.
-
Slowly add the thiazole solution to the stirred methylamine solution at room temperature.[5]
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.[5]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-(((N-methyl)amino)methyl)-2-(2-furyl)-1,3-thiazole.
Protocol 2: Synthesis of an Ether Derivative (Williamson Ether Synthesis)
This protocol is adapted from the synthesis of 4-(methoxymethyl)thiazole.[6]
-
Nucleophile: Sodium methoxide (generated in situ from methanol and NaH, or used as a solution)
-
Solvent: Methanol or THF
-
Temperature: Reflux
Procedure:
-
To a stirred solution of methanol, carefully add sodium hydride (1.1 eq.) in portions at 0 °C to generate sodium methoxide.
-
Add a solution of this compound (1.0 eq.) in methanol or THF to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and stir for 3-6 hours.[6]
-
Monitor the reaction by TLC. Upon completion, cool to room temperature and concentrate under reduced pressure.
-
Pour the residue into ice-cold water and extract with ethyl acetate.[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 2-(2-furyl)-4-(methoxymethyl)-1,3-thiazole.
Protocol 3: Synthesis of a Thioether Derivative
This protocol involves the use of potassium thioacetate to introduce a protected thiol group, which can be subsequently deprotected.[7]
-
Nucleophile: Potassium thioacetate (KSAc)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: Room Temperature
Procedure:
-
Dissolve this compound (1.0 eq.) and potassium thioacetate (1.2 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
The resulting thioacetate, S-((2-(2-furyl)-1,3-thiazol-4-yl)methyl) ethanethioate, can be purified by column chromatography. This intermediate can then be de-acetylated under basic conditions (e.g., sodium methoxide in methanol) to yield the free thiol.
Protocol 4: Synthesis of an Azide Derivative
This protocol is based on general procedures for converting alkyl halides to azides.[8]
-
Nucleophile: Sodium azide (NaN₃)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: Room Temperature
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium azide (1.2 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(azidomethyl)-2-(2-furyl)-1,3-thiazole.
Trustworthiness and Self-Validation
The protocols described herein are designed as self-validating systems. The trustworthiness of these procedures is established through the following principles:
-
Reaction Monitoring: The mandatory and frequent monitoring of the reaction by TLC or LC-MS provides real-time validation of the reaction's progress. The disappearance of the starting material spot and the appearance of a new product spot confirms that a transformation is occurring.
-
Spectroscopic Confirmation: The structural integrity of the final product must be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected shifts in NMR signals (e.g., the disappearance of the chloromethyl protons and the appearance of new protons from the incorporated nucleophile) and the correct molecular ion peak in the mass spectrum provide definitive validation of the desired substitution.
-
Consistency with Chemical Principles: The procedures are grounded in the well-established SN2 reaction mechanism. The choice of polar aprotic solvents (like DMF and acetonitrile) for many of these reactions is known to accelerate SN2 rates. The use of a base to deprotonate acidic nucleophiles is a fundamental requirement. This adherence to established chemical principles ensures the robustness of the protocols.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive nucleophile.2. Low reaction temperature.3. Impure starting material. | 1. Ensure the nucleophile is not degraded. For in situ generation, ensure the base is sufficiently strong.2. Increase the reaction temperature.3. Purify the starting thiazole. |
| Multiple Products/Spots on TLC | 1. Side reactions (e.g., elimination).2. Decomposition of starting material or product. | 1. Use a less hindered base or lower the reaction temperature.2. Ensure anhydrous conditions and run the reaction under an inert atmosphere (N₂ or Ar). |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up/purification. | 1. Increase reaction time, temperature, or the equivalents of the nucleophile.2. Ensure proper pH during extraction; perform multiple extractions with the organic solvent. |
Conclusion
The this compound scaffold is a versatile and highly valuable building block for the synthesis of novel chemical entities. The nucleophilic substitution at the chloromethyl position is a reliable and high-yielding transformation that provides access to a wide chemical space. By understanding the underlying SN2 mechanism and carefully selecting the appropriate reaction conditions based on the nucleophile, researchers can efficiently generate diverse libraries of 2-furylthiazole derivatives for applications in drug discovery and materials science. The protocols provided in this guide offer a solid and trustworthy foundation for these synthetic endeavors.
References
- BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block.
-
Malūkaitė, D., Grybaitė, B., Vaickelionienė, R., Vaickelionis, G., Sapijanskaitė-Banevič, B., & Mickevičius, V. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(15), 4998. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Available at: [Link]
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Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Education and Science, 30(2), 1-15. Available at: [Link]
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Chauhan, H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6613. Available at: [Link]
-
Sobia, I., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 25(24), 5940. Available at: [Link]
- Google Patents. (1984). US4468517A - Synthesis of thiazoles.
-
Potkin, V. I., Zubenko, Y. S., & Petkevich, S. K. (2008). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry, 44(8), 1211–1214. Available at: [Link]
-
Pevzner, L. M., Maadadi, R., & Petrov, M. L. (2015). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Russian Journal of General Chemistry, 85(4), 934-939. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2010). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2010(11), 133-145. Available at: [Link]
-
El-Sayed, M. A. A., & Al-Ghorbani, M. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3734. Available at: [Link]
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The Pivotal Role of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold
In the landscape of contemporary drug discovery, the thiazole ring stands as a "privileged scaffold," a core structural motif present in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for medicinal chemists. When this potent heterocycle is functionalized with a reactive chloromethyl group and fused with a furan moiety, the resultant compound, 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole , emerges as a highly valuable and versatile intermediate. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and strategic application of this key building block in the quest for novel therapeutics, particularly in the realms of antimicrobial and anticancer agent development.
The presence of the furan ring, another biologically significant heterocycle, in conjunction with the thiazole core, often leads to compounds with enhanced or synergistic pharmacological activities.[4] The chloromethyl group at the 4-position of the thiazole ring acts as a potent electrophilic handle, enabling facile derivatization through nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the strategic introduction of the 2-(2-furyl)thiazol-4-ylmethyl moiety into a wide array of molecular architectures to explore structure-activity relationships (SAR) and optimize drug candidates.
Core Synthesis: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for the synthesis of 4-(chloromethyl)-2-substituted-1,3-thiazoles is the Hantzsch thiazole synthesis.[5][6][7][8] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. For the synthesis of our target compound, the key reactants are 1,3-dichloroacetone and furan-2-carbothioamide (thiofuranamide) .
Diagram of the Hantzsch Synthesis
Caption: General workflow for the Hantzsch synthesis of the target compound.
Detailed Synthetic Protocols
Protocol 1: Synthesis of Furan-2-carbothioamide
The synthesis of the thioamide precursor is a critical first step. A common method involves the thionation of the corresponding amide, furan-2-carboxamide, using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
Materials:
-
Furan-2-carboxamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flame-dried round-bottom flask, suspend furan-2-carboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 eq) to the suspension.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Purify the crude residue by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to afford pure furan-2-carbothioamide.
Protocol 2: Hantzsch Synthesis of this compound
This protocol details the cyclocondensation reaction to form the target thiazole derivative.
Materials:
-
Furan-2-carbothioamide (from Protocol 1)
-
1,3-Dichloroacetone
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve furan-2-carbothioamide (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add 1,3-dichloroacetone (1.0 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The true value of this compound lies in its role as a reactive intermediate for the synthesis of a diverse range of biologically active molecules. The electrophilic chloromethyl group is readily displaced by various nucleophiles, allowing for the systematic elaboration of the core structure.
Diagram of Synthetic Applications
Caption: Synthetic utility via nucleophilic substitution reactions.
Application in Anticancer Drug Discovery
Thiazole derivatives are well-documented for their potent anticancer activities, often targeting critical cellular pathways.[9] For instance, derivatives of 2-aminothiazoles have shown promise as inhibitors of various kinases involved in cancer progression.
Protocol 3: Synthesis of a Novel 2-(2-furyl)-N-substituted-thiazol-4-yl)methanamine Derivative
This protocol exemplifies the reaction of the chloromethyl intermediate with a primary or secondary amine, a common strategy to build libraries of potential drug candidates.
Materials:
-
This compound (from Protocol 2)
-
A selected primary or secondary amine (e.g., morpholine, piperazine derivative) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Magnetic stirrer and heating plate
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add the selected amine (1.2 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction progress can be monitored by TLC.
-
Upon completion (typically 2-12 hours), filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
If DMF is used as a solvent, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to obtain the desired amine derivative.
Expected Outcome and Biological Relevance: The resulting N-substituted derivatives can be screened for their cytotoxic activity against various cancer cell lines. The nature of the 'R' group introduced from the amine can be systematically varied to build a structure-activity relationship (SAR) profile, aiming to identify substituents that enhance potency and selectivity against cancer cells.
Application in Antimicrobial Agent Development
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Thiazole-containing compounds have consistently shown significant antibacterial and antifungal properties.[1][10][11]
Protocol 4: Synthesis of a Thioether-linked Furan-Thiazole Derivative
This protocol demonstrates the synthesis of a thioether, a common functional group in biologically active molecules, by reacting the chloromethyl intermediate with a thiol.
Materials:
-
This compound (from Protocol 2)
-
A selected thiol (e.g., thiophenol, cysteine derivative) (1.1 eq)
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt) as a base
-
Anhydrous Tetrahydrofuran (THF) or Ethanol as solvent
-
Magnetic stirrer
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the selected thiol (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C and carefully add the base (e.g., NaH, 1.1 eq) portion-wise. Stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC (typically 1-4 hours).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure thioether derivative.
Expected Outcome and Biological Relevance: The synthesized thioether derivatives can be evaluated for their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. The lipophilicity and electronic properties introduced by the thiol 'R' group can significantly influence the antimicrobial spectrum and potency of the final compound.
Quantitative Data Summary
While specific yield and analytical data for the title compound and its derivatives would be determined experimentally, the following table provides expected ranges based on analogous reactions reported in the literature for Hantzsch synthesis and subsequent nucleophilic substitutions.[5]
| Reaction Step | Product | Typical Yield (%) | Purity (by HPLC/NMR) | Key Analytical Signals (¹H NMR, δ ppm) |
| Protocol 2 | This compound | 60 - 85% | >95% | ~4.7 (s, 2H, -CH₂Cl), ~7.0-7.8 (m, 4H, furan & thiazole-H) |
| Protocol 3 | Amine Derivative | 55 - 90% | >98% | Disappearance of ~4.7 ppm singlet; Appearance of new signals for the amine moiety. |
| Protocol 4 | Thioether Derivative | 65 - 95% | >98% | Disappearance of ~4.7 ppm singlet; Appearance of a new singlet for -CH₂-S- around 3.8-4.2 ppm. |
Conclusion and Future Outlook
This compound is a quintessential example of a high-value synthetic intermediate in medicinal chemistry. Its straightforward synthesis via the robust Hantzsch reaction and the predictable reactivity of its chloromethyl group provide a reliable and versatile platform for the generation of diverse molecular libraries. The protocols and applications detailed in this guide underscore its potential in the development of novel anticancer and antimicrobial agents. As the challenges of cancer and infectious diseases continue to evolve, the strategic use of such powerful building blocks will remain critical to the innovation pipeline in drug discovery. Researchers are encouraged to leverage this guide to explore the vast chemical space accessible from this furan-thiazole scaffold, paving the way for the next generation of therapeutics.
References
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- Google Patents. (2021). CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
- Santa Cruz Biotechnology. (n.d.). 4-Chloromethyl-2-methyl-1,3-thiazole, Hydrochloride.
- ResearchGate. (2025). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)
- Google Patents. (1978).
- Google Patents. (2009). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ACS Publications. (2020). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides.
- ResearchGate. (2025). Two‐step synthesis of 4‐methylthiazole 12a.
- ResearchGate. (2025). Synthesis of 4-Hydroxymethyl-2,4-methanoproline.
- ResearchGate. (n.d.). Hantzsch thiazole synthesis.
- Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 7.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ACS Omega. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
- OUCI. (n.d.).
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- SciSpace. (1967). The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide.
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Application Note & Protocols: Strategic Derivatization of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole for Bioassay Library Generation
Introduction
The convergence of furan and thiazole rings within a single molecular framework presents a compelling scaffold for drug discovery. Thiazole moieties are privileged structures found in numerous FDA-approved drugs, valued for their diverse pharmacological activities, including antimicrobial, antiretroviral, and anticancer properties.[1][2] Similarly, the furan ring is a key component in a multitude of bioactive natural and synthetic products.[3][4][5] The title compound, 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, combines these two pharmacophores and features a highly reactive chloromethyl group, making it an ideal starting point for the synthesis of diverse chemical libraries.[6]
This guide provides a comprehensive technical overview and detailed protocols for the derivatization of this scaffold. The primary strategy focuses on the nucleophilic substitution at the chloromethyl position, a robust and versatile reaction for introducing a wide range of functional groups.[7][8] The protocols are designed to be self-validating, incorporating characterization checkpoints to ensure the successful synthesis of derivatives poised for biological screening. We will explore the causality behind experimental choices, particularly concerning reaction conditions that preserve the integrity of the acid-sensitive furan ring.[9][10]
Core Reagent: Physicochemical Profile and Reactivity
This compound serves as the electrophilic backbone for derivatization. Understanding its properties is critical for designing successful synthetic strategies. The most significant feature is the chloromethyl group at the 4-position of the thiazole ring, which is an excellent electrophile for SN2 reactions due to the electron-withdrawing nature of the thiazole ring and the good leaving group potential of the chloride ion.[7][11]
| Property | Data | Source(s) |
| Molecular Formula | C₈H₆ClNOS | N/A (Calculated) |
| Molecular Weight | 200.66 g/mol | N/A (Calculated) |
| Appearance | Expected to be an off-white to yellow solid | [12] (by analogy) |
| Primary Reactive Site | Chloromethyl group (C-4 position) | [6][7] |
| Key Reaction Type | Nucleophilic Substitution (SN2) | [7][12][13] |
Causality in Reactivity & Stability:
-
Electrophilicity: The carbon of the chloromethyl group is highly electrophilic and susceptible to attack by a wide array of nucleophiles (amines, thiols, alkoxides, etc.).[7]
-
Furan Ring Stability: The furan ring is known to be sensitive to strong acidic conditions, which can lead to polymerization or ring-opening.[9][14] Therefore, derivatization reactions should be conducted under neutral or mildly basic conditions to maintain the integrity of the furan scaffold. The presence of the thiazole ring, an electron-withdrawing group, provides some stability to the adjacent furan ring.[10]
General Derivatization Workflow
The overarching strategy involves a one-step nucleophilic substitution to generate a library of diverse analogues. This approach is efficient, modular, and allows for the introduction of various pharmacophoric elements.
Caption: General workflow for derivatization and screening.
Detailed Experimental Protocols
The following protocols describe the synthesis of representative amine and thioether derivatives. These methods are robust and can be adapted for a wide range of nucleophiles.
Protocol 3.1: Synthesis of Amine Derivatives via N-Alkylation
This protocol details the synthesis of N-((2-(2-furyl)-1,3-thiazol-4-yl)methyl)aniline . The reaction proceeds via a classic SN2 mechanism where the amine acts as the nucleophile. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.
Principle: The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. Triethylamine (TEA) acts as an acid scavenger, preventing the protonation of the aniline starting material.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Quantity (1 mmol scale) | Notes |
| This compound | 200.66 | 201 mg (1.0 eq.) | Starting material. |
| Aniline | 93.13 | 102 µL (1.1 eq.) | Nucleophile. |
| Triethylamine (TEA) | 101.19 | 209 µL (1.5 eq.) | Non-nucleophilic base. |
| Acetonitrile (CH₃CN) | 41.05 | 10 mL | Anhydrous, polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | - | ~50 mL | For extraction and chromatography. |
| Hexanes | - | ~50 mL | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~20 mL | For aqueous wash. |
| Brine | - | ~20 mL | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | Drying agent. |
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add this compound (201 mg, 1.0 mmol).
-
Dissolve the starting material in 10 mL of anhydrous acetonitrile.
-
Add aniline (102 µL, 1.1 mmol, 1.1 eq.) to the solution via syringe.
-
Add triethylamine (209 µL, 1.5 mmol, 1.5 eq.) to the reaction mixture.
-
Equip the flask with a reflux condenser and stir the mixture at 60 °C.
-
QC Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc mobile phase. The reaction is complete upon consumption of the starting material (typically 4-6 hours).
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate (25 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and concentrate to yield the final product, which should be characterized immediately.
Protocol 3.2: Synthesis of Thioether Derivatives via S-Alkylation
This protocol details the synthesis of 4-((benzylthio)methyl)-2-(2-furyl)-1,3-thiazole . Thiolates are excellent nucleophiles, and this reaction typically proceeds rapidly at room temperature.
Principle: Benzyl thiol is deprotonated by a base (potassium carbonate) to form the more nucleophilic thiolate, which then displaces the chloride from the electrophilic starting material.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Quantity (1 mmol scale) | Notes |
| This compound | 200.66 | 201 mg (1.0 eq.) | Starting material. |
| Benzyl thiol | 124.21 | 118 µL (1.0 eq.) | Nucleophile. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 207 mg (1.5 eq.) | Base. |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | Anhydrous, polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | - | ~50 mL | For extraction. |
| Water | - | ~50 mL | For aqueous wash. |
| Brine | - | ~20 mL | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~2 g | Drying agent. |
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add potassium carbonate (207 mg, 1.5 mmol).
-
Add 10 mL of anhydrous DMF and stir to create a suspension.
-
Add benzyl thiol (118 µL, 1.0 mmol, 1.0 eq.) to the suspension.
-
In a separate vial, dissolve this compound (201 mg, 1.0 mmol) in a minimal amount of DMF (~2 mL).
-
Add the thiazole solution dropwise to the stirring thiol/base mixture at room temperature.
-
QC Checkpoint: Stir the reaction at room temperature and monitor by TLC (8:2 Hexanes:EtOAc). The reaction is often complete within 1-2 hours.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash with water (2 x 20 mL) and then brine (1 x 20 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be obtained in high purity, but if necessary, purify by flash column chromatography on silica gel.
Structural Validation of Derivatives
Successful derivatization must be confirmed by spectroscopic analysis. This step is a crucial part of the self-validating system, ensuring that the compounds proceeding to bioassays are of the correct structure and high purity.[15][16][17][18]
Expected Spectroscopic Shifts:
| Derivative Class | Technique | Key Diagnostic Signal Change |
| Amine | ¹H NMR | Disappearance of the starting material chloromethyl singlet (~δ 4.8 ppm). Appearance of a new methylene singlet (~δ 4.4-4.6 ppm) and an N-H proton signal.[17] |
| ¹³C NMR | Shift of the methylene carbon signal from ~45 ppm (C-Cl) to ~50-55 ppm (C-N).[17] | |
| HRMS | Correct molecular ion peak observed for [M+H]⁺, confirming the addition of the amine moiety and loss of HCl.[15] | |
| Thioether | ¹H NMR | Disappearance of the starting material chloromethyl singlet (~δ 4.8 ppm). Appearance of a new methylene singlet further upfield (~δ 4.1-4.3 ppm).[19] |
| ¹³C NMR | Shift of the methylene carbon signal from ~45 ppm (C-Cl) to ~35-40 ppm (C-S).[19] | |
| HRMS | Correct molecular ion peak observed for [M+H]⁺, confirming the addition of the thiol moiety and loss of HCl.[16] |
Framework for Bioassay Application
Once a library of characterized derivatives is synthesized, it can be screened against various biological targets. The choice of assay depends on the therapeutic area of interest. Thiazole and furan derivatives have demonstrated a wide range of activities.[1][20]
Caption: A typical bioassay screening cascade.
Protocol Outline: Minimum Inhibitory Concentration (MIC) Assay
This protocol provides a framework for assessing the antibacterial activity of the synthesized derivatives.
-
Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL). Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Controls: Include a positive control (standard antibiotic like Ciprofloxacin) and a negative control (no compound) in every plate.
This assay can identify derivatives with potent antibacterial activity, which can then be prioritized for further study.[21]
Conclusion
The this compound scaffold is a versatile and highly valuable starting point for the generation of compound libraries for biological screening. The protocols outlined herein provide a robust and validated pathway for synthesizing a diverse range of derivatives via nucleophilic substitution. By carefully controlling reaction conditions to preserve the furan ring and validating the structure of each new compound, researchers can confidently advance these novel chemical entities into a variety of bioassays, accelerating the discovery of new therapeutic agents.
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- Benchchem. Technical Support Center: Scaling Up Reactions Involving 4-(Chloromethyl)thiazole Hydrochloride. [URL: https://www.benchchem.com/product/bchm2541001-4-chloromethyl-thiazole-hydrochloride/technical-support-center-scaling-up-reactions-involving-4-chloromethyl-thiazole-hydrochloride]
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Application Note: Quantitative Analysis of Furyl-Thiazole Compounds
A Senior Application Scientist's Guide to Robust Analytical Methodologies
For researchers, scientists, and drug development professionals engaged with furyl-thiazole compounds, establishing precise and reliable quantitative methods is paramount. This heterocyclic scaffold is a cornerstone in medicinal chemistry and material science, making its accurate measurement critical for pharmacokinetic studies, quality control, and safety assessment. This guide provides an in-depth exploration of the core analytical techniques, detailed protocols, and the scientific rationale behind method development for the quantification of furyl-thiazole derivatives.
Introduction: The Analytical Imperative for Furyl-Thiazole Compounds
The furyl-thiazole moiety, which combines a furan ring and a thiazole ring, is a privileged structure in modern chemistry. Thiazole derivatives are known for a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The inclusion of a furan ring can further modulate the compound's electronic properties and biological interactions.[3] Given their prevalence, the ability to accurately quantify these compounds in diverse matrices—from simple pharmaceutical formulations to complex biological fluids like plasma—is a fundamental requirement for advancing research and ensuring product quality.
This document serves as a practical guide to developing and validating robust analytical methods, focusing on the most effective and widely adopted techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Foundational Principles: Physicochemical Properties and Method Selection
The design of a successful analytical method is predicated on understanding the analyte's physicochemical properties. Furyl-thiazole compounds are typically aromatic and possess strong UV absorbance, making UV-based detection a viable and accessible option.[4] Their solubility is generally higher in organic solvents such as methanol and acetonitrile, which informs the choice of extraction solvents and mobile phase composition.[4]
The selection between HPLC-UV and LC-MS/MS is primarily driven by the required sensitivity and the complexity of the sample matrix.
-
HPLC with UV Detection is ideal for purity assessments, quality control of bulk drug substances, and analysis of formulated products where concentrations are relatively high.
-
LC-MS/MS is the method of choice for bioanalysis (e.g., drug metabolite studies in plasma or urine) and trace-level quantification, offering unparalleled sensitivity and selectivity.[5] The ability to monitor specific parent-to-product ion transitions allows for confident quantification even in the presence of complex biological interferences.[6]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of moderately polar compounds like furyl-thiazole derivatives. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Column Chemistry: C18 (octadecylsilane) columns are the workhorse for these compounds due to their strong hydrophobic retention of aromatic systems. C8 columns can be used to reduce retention time if the analyte is highly retained.[1]
-
Mobile Phase: A mixture of water (often acidified) and an organic modifier (acetonitrile or methanol) is standard. Acetonitrile is often preferred for its lower UV cutoff and viscosity. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is crucial to control the ionization state of the analyte and any free silanol groups on the column, leading to sharper, more symmetrical peaks.[1]
-
Detection Wavelength: The wavelength is set at the absorbance maximum (λ-max) of the furyl-thiazole chromophore to ensure maximum sensitivity. This is typically determined by running a UV scan of a standard solution. For many thiazole derivatives, wavelengths between 250 nm and 350 nm are effective.[1][7][8]
Generalized HPLC-UV Workflow
Caption: Generalized workflow for quantitative analysis by HPLC-UV.
Protocol 1: HPLC-UV Quantification of a Furyl-Thiazole Compound in a Pharmaceutical Formulation
This protocol is a representative method and should be optimized for the specific analyte.
-
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid. The mobile phase should be filtered and degassed.[7]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: Determined by analyte's λ-max (e.g., 254 nm or 348 nm).[4][8]
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the furyl-thiazole reference standard and dissolve it in 10 mL of acetonitrile.[4]
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[4]
-
Sample Preparation (from Tablets): i. Weigh and finely powder a representative number of tablets (e.g., 10). ii. Accurately weigh a portion of the powder equivalent to one average tablet weight. iii. Transfer to a volumetric flask and add the mobile phase to about 70% of the volume. iv. Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient. v. Allow to cool to room temperature, then dilute to the mark with the mobile phase. vi. Centrifuge a portion of this solution and filter the supernatant through a 0.45 µm syringe filter to remove excipients.[9] vii. The final concentration should be adjusted to fall within the calibration range.
-
-
Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in sequence from lowest to highest concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications where low detection limits are essential, LC-MS/MS is the definitive technique.[5] It provides exceptional selectivity by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored for quantification.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is typically used for polar to moderately polar molecules like thiazole derivatives. Analysis is usually performed in positive ion mode due to the presence of nitrogen atoms that are readily protonated.[10]
-
Sample Preparation: Effective sample cleanup is critical to minimize matrix effects, where co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte. Protein precipitation is a fast and simple method for initial screening, while Solid-Phase Extraction (SPE) offers superior cleanup for validation and clinical sample analysis.[9][10]
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS, as it co-elutes and experiences identical matrix effects. If unavailable, a structural analog with similar chromatographic and ionization behavior can be used.[10]
Generalized Bioanalytical Sample Preparation Workflow
Caption: Workflow for Protein Precipitation of biological samples.
Protocol 2: LC-MS/MS Quantification in Rat Plasma
This protocol provides a framework for the bioanalysis of a furyl-thiazole compound.
-
Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detection: Operated in positive ESI mode. The MRM transitions for the analyte and internal standard must be optimized by infusing standard solutions into the mass spectrometer.
-
-
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard (IS) in methanol or acetonitrile.
-
Calibration and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the analyte stock solution into blank rat plasma. Typical concentration ranges for bioanalysis can be from 1 to 1000 ng/mL.[10]
-
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the IS working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[10]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).
-
Vortex to mix, then inject into the LC-MS/MS system.
-
Method Validation and Performance
A developed analytical method is incomplete without validation to demonstrate its suitability for the intended purpose. Validation should be performed according to established guidelines (e.g., ICH Q2(R1)).
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (R²) > 0.99.[11][12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) of ~3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N of ~10; Precision (%RSD) < 20%; Accuracy within ±20%.[1][11] |
| Accuracy (Recovery) | The closeness of the test results to the true value. | For pharmaceuticals: 98-102%. For bioanalysis: 85-115% (mean).[11][12] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (%RSD) < 2% for drug products; < 15% for bioanalysis.[6][12] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within acceptable limits. |
Summary of Reported Validation Data for Thiazole Derivatives
| Technique | Analyte/Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Reference |
| HPLC-PDA | Thiabendazole in solid food | >0.999 | 0.009 µg/mL | 0.028 µg/mL | 93.6 - 98.1 | [11] |
| HPLC-UV | 1,3,4-Thiadiazole derivative | >0.999 | 0.05 µg/mL | 0.1 µg/mL | N/A | [1] |
| LC-MS/MS | Aminothiazole in rat plasma | >0.99 | N/A | 1.25 ng/mL | N/A | [10] |
| GC-MS/MS | Furan derivatives in food | >0.99 | N/A | 0.003–0.675 ng/g | 76 - 117 | [13] |
Conclusion
The quantification of furyl-thiazole compounds is a critical task in pharmaceutical development and other scientific fields. The choice of analytical methodology is dictated by the specific requirements of the study, particularly the sample matrix and the required level of sensitivity. HPLC-UV offers a robust and accessible method for routine analysis of bulk materials and formulations. For trace-level quantification in complex biological matrices, a well-validated LC-MS/MS method is indispensable. By understanding the chemical principles behind these techniques and adhering to rigorous validation standards, researchers can generate high-quality, reliable data to support their scientific and developmental objectives.
References
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Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. Available from: [Link]
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Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. (2014). ResearchGate. Available from: [Link]
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(PDF) Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). ResearchGate. Available from: [Link]
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Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. Available from: [Link]
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'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. (1988). Biomedical and Environmental Mass Spectrometry. Available from: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). National Institutes of Health. Available from: [Link]
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Quantification of 108 illicit drugs and metabolites in bile matrix by LC-MS/MS for the toxicological testing of sudden death cases. (2024). Archives of Toxicology. Available from: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. Available from: [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2022). MDPI. Available from: [Link]
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(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016). ResearchGate. Available from: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). ResearchGate. Available from: [Link]
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Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Available from: [Link]
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Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2022). Chemical Review and Letters. Available from: [Link]
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Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. (n.d.). ResearchGate. Available from: [Link]
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(PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). ResearchGate. Available from: [Link]
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Rapid LC-MS drug metabolite profiling using bioreactor particles. (2013). Methods in Molecular Biology. Available from: [Link]
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Development and Validation of Sample Preparation and an HPLC Analytical Method for Dissolution Testing in Fed-State Simulated Gastric Fluid-Illustrating Its Application for Ibuprofen and Ketoconazole Immediate Release Tablets. (2020). AAPS PharmSciTech. Available from: [Link]
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Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2022). Molecules. Available from: [Link]
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GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-gl. (2023). Semantic Scholar. Available from: [Link]
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(PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Available from: [Link]
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Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. (2022). ResearchGate. Available from: [Link]_
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2023). ACS Omega. Available from: [Link]
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Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2016). PLoS ONE. Available from: [Link]
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Application Note & Protocol: Synthesis of Novel Furyl-Thiazole Analogs
Introduction: The Therapeutic Promise of Furyl-Thiazole Scaffolds
The fusion of furan and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[2][3][4] The incorporation of a furan moiety can further modulate the biological activity and pharmacokinetic profile of these compounds. This application note provides a detailed experimental procedure for the synthesis of novel furyl-thiazole analogs, focusing on the robust and widely applicable Hantzsch thiazole synthesis.[5][6][7] Additionally, a microwave-assisted protocol is presented as a modern, efficient, and environmentally benign alternative.[8][9]
This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating protocol to ensure reproducibility and success in the laboratory.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, first described by Arthur R. Hantzsch in 1887.[6] The reaction classically involves the cyclocondensation of an α-haloketone with a thioamide to yield a thiazole.[5][6] This method is highly versatile, allowing for the introduction of various substituents on the thiazole ring, making it ideal for the generation of compound libraries for drug discovery.
The general mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, forming an intermediate that then undergoes cyclization via nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon. A subsequent dehydration step yields the final aromatic thiazole ring.[5][10]
Visualizing the Workflow: Synthetic Pathway
Caption: General workflow for the synthesis of furyl-thiazole analogs.
Experimental Protocols
This section details the synthesis of a representative furyl-thiazole analog, 2-amino-4-(furan-2-yl)thiazole, via both conventional heating and a microwave-assisted method.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 2-Acetylfuran | Sigma-Aldrich | ≥98% | |
| Bromine (Br₂) | Acros Organics | ≥99.5% | Handle in a well-ventilated fume hood. |
| Dichloromethane (CH₂Cl₂) | Fisher Scientific | ACS Grade | Anhydrous |
| Thiourea | Alfa Aesar | ≥99% | |
| Ethanol (EtOH) | Decon Labs | 200 Proof | |
| Sodium Bicarbonate (NaHCO₃) | EMD Millipore | ACS Grade | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | BDH Chemicals | ACS Grade | |
| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh | For column chromatography |
Protocol 1: Synthesis of the α-Haloketone Intermediate (2-Bromo-1-(furan-2-yl)ethanone)
This protocol outlines the preparation of the key α-haloketone intermediate.[10]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-acetylfuran (10.0 g, 90.8 mmol) in 100 mL of dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Bromination: Slowly add a solution of bromine (4.6 mL, 90.8 mmol) in 20 mL of dichloromethane dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11]
-
Workup: Carefully pour the reaction mixture into 100 mL of a saturated sodium bicarbonate solution to quench the excess bromine. Separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(furan-2-yl)ethanone. The crude product can often be used in the next step without further purification.
Protocol 2A: Hantzsch Synthesis of 2-Amino-4-(furan-2-yl)thiazole (Conventional Heating)
-
Reaction Setup: In a 100 mL round-bottom flask, combine the crude 2-bromo-1-(furan-2-yl)ethanone (from Protocol 1) and thiourea (7.6 g, 100 mmol).
-
Solvent Addition: Add 50 mL of ethanol and a magnetic stir bar.
-
Reflux: Heat the mixture to reflux with stirring for 4-6 hours.[12] Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Workup: Pour the reaction mixture into a beaker containing 100 mL of water. Neutralize the solution with a 5% sodium carbonate solution.[5] Filter the resulting precipitate using a Büchner funnel, and wash the filter cake with cold water.
-
Drying: Allow the solid to air dry on a watch glass.
Protocol 2B: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-(furan-2-yl)thiazole
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields and cleaner products.[8][9][13]
-
Reaction Setup: In a 10 mL microwave reactor vial, add the crude 2-bromo-1-(furan-2-yl)ethanone (1.0 g, 5.3 mmol), thiourea (0.4 g, 5.3 mmol), and 5 mL of ethanol.[14]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes.[14] Note: The optimal time and temperature may need to be determined empirically.
-
Cooling and Isolation: After the reaction is complete, cool the vial to room temperature.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
Purification and Characterization
Purification
The crude furyl-thiazole product can be purified by column chromatography on silica gel.[14][15]
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. The polarity of the eluent will depend on the specific analog synthesized; a common starting point is a mixture of ethyl acetate and hexanes.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified furyl-thiazole analog.
Characterization
The structure and purity of the synthesized compounds should be confirmed using a combination of spectroscopic methods.[11][12][16][17][18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of the furan and thiazole rings and the positions of substituents.[11][16][17][18][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups in the molecule, such as N-H stretching for aminothiazoles.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[12][17][19]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction, impure starting materials. | Ensure starting materials are pure and dry. Increase reaction time or temperature. Consider a catalyst.[14] |
| Incomplete Cyclization | Stable intermediate Schiff base. | Increase the reaction temperature or add a catalyst like L-proline to promote the ring-closing step.[14] |
| Multiple Products | Side reactions or decomposition. | Lower the reaction temperature. Optimize the stoichiometry of reactants. Ensure efficient quenching and workup. |
Conclusion
The Hantzsch synthesis remains a powerful and versatile method for the preparation of furyl-thiazole analogs. The conventional heating protocol is reliable and accessible, while the microwave-assisted method provides a rapid and efficient alternative that aligns with the principles of green chemistry. The protocols and data presented in this application note provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.
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Application Notes and Protocols for Furyl-Thiazoles as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Furyl-Thiazoles in Antifungal Drug Discovery
The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of novel chemical scaffolds for the development of more effective and robust therapeutic agents. Among the promising candidates, derivatives of the thiazole nucleus have garnered significant attention for their potent and broad-spectrum antifungal properties.[1][2] This document provides a detailed guide on the application of a specific subclass, furyl-thiazoles, as antifungal agents.
The core structure, featuring a furan ring coupled with a thiazole moiety, presents a unique electronic and steric profile that has shown considerable promise in the inhibition of fungal growth. These compounds primarily exert their antifungal effects by disrupting the integrity of the fungal cell membrane, a mechanism shared with widely-used azole antifungals.[3][4][5][6] This guide will provide an in-depth exploration of their mechanism of action, protocols for synthesis and in vitro evaluation, and insights into their in vivo efficacy and structure-activity relationships (SAR).
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary antifungal mechanism of furyl-thiazole derivatives, consistent with other azole-based antifungals, is the inhibition of the ergosterol biosynthesis pathway.[3][4][5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
Furyl-thiazoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7] This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the normal sterol profile alters membrane permeability and fluidity, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.[7][4]
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The Versatile Building Block: 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the thiazole ring stands as a "privileged scaffold," a core structural motif present in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the development of therapeutics ranging from antimicrobial to anticancer agents.[2][3] Within this esteemed class of heterocycles, 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole emerges as a highly versatile and reactive building block. The strategic placement of a reactive chloromethyl group at the 4-position, coupled with the presence of a 2-furyl moiety, offers synthetic chemists a powerful tool for the construction of complex molecular architectures with significant potential for biological activity.[4]
This technical guide provides an in-depth exploration of the synthesis and synthetic applications of this compound. We will delve into the foundational Hantzsch thiazole synthesis for its preparation and present detailed protocols for its cornerstone application: nucleophilic substitution reactions. By understanding the underlying principles and experimental nuances, researchers can effectively leverage this building block to accelerate their research and development endeavors.
Core Synthesis: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 4-(chloromethyl)thiazole core is the Hantzsch thiazole synthesis.[5] This venerable reaction involves the cyclocondensation of an α-haloketone with a thioamide. In the context of our target molecule, the key precursors are 1,3-dichloroacetone and furan-2-carbothioamide .
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a well-established mechanism. Initially, the sulfur atom of furan-2-carbothioamide acts as a nucleophile, attacking one of the carbonyl-activated methylene groups of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The presence of the second chlorine atom on the acetone backbone directly furnishes the desired 4-(chloromethyl) functionality.
Diagram: Hantzsch Synthesis of this compound
Caption: General workflow of the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of this compound
This protocol outlines the laboratory-scale synthesis of the title compound.
Materials:
-
Furan-2-carbothioamide
-
1,3-Dichloroacetone
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furan-2-carbothioamide (1.0 eq) in absolute ethanol.
-
To this solution, add 1,3-dichloroacetone (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Value |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Work-up | Aqueous basic wash and extraction |
| Purification | Column Chromatography |
Application as a Synthetic Building Block: Nucleophilic Substitution Reactions
The primary utility of this compound in organic synthesis lies in the high reactivity of the chloromethyl group towards nucleophilic substitution. This SN2 reaction allows for the facile introduction of a wide variety of functional groups at the 4-position of the thiazole ring, making it an invaluable intermediate in the construction of diverse molecular libraries for drug discovery and materials science.
Diagram: General Nucleophilic Substitution Workflow
Caption: Generalized workflow for nucleophilic substitution reactions.
Application 1: Synthesis of Aminomethyl Derivatives
The introduction of an amino group via reaction with primary or secondary amines is a common strategy to incorporate functionalities that can modulate solubility, basicity, and hydrogen bonding capacity of the final molecule.
Protocol 2: General Procedure for Amination
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the amine (1.0 eq) in the chosen solvent, add the base (1.5 eq).
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel.
| Nucleophile Type | Base | Solvent | Typical Temperature | Typical Reaction Time |
| Primary/Secondary Amine | Et₃N or K₂CO₃ | CH₃CN or DMF | RT to 70 °C | 4-12 hours |
Application 2: Synthesis of Thiomethyl Ethers
The reaction with thiols provides access to thiomethyl ether derivatives. The sulfur atom can act as a key linker and is present in many biologically active molecules.
Protocol 3: General Procedure for Thiolation
Materials:
-
This compound
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of the base (1.5 eq) in DMF, add the thiol (1.1 eq) at room temperature.
-
Stir the mixture for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude thioether.
-
Purify by column chromatography on silica gel.
| Nucleophile Type | Base | Solvent | Typical Temperature | Typical Reaction Time |
| Thiol | K₂CO₃ or NaH | DMF | Room Temperature | 2-6 hours |
Application 3: Synthesis of Phenoxymethyl Ethers (Williamson Ether Synthesis)
The Williamson ether synthesis allows for the formation of an ether linkage by reacting the chloromethyl group with a phenoxide, which is generated in situ from a phenol and a base.
Protocol 4: General Procedure for Williamson Ether Synthesis
Materials:
-
This compound
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of the base (1.5 eq) in the chosen solvent, add the phenol (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to generate the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.
-
After completion, if K₂CO₃ was used, filter the reaction mixture to remove inorganic salts. If NaH was used, carefully quench the reaction with water.
-
Concentrate the filtrate or the organic layer under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel.
| Nucleophile Type | Base | Solvent | Typical Temperature | Typical Reaction Time |
| Phenol | K₂CO₃ or NaH | Acetone or DMF | RT to 70 °C | 4-12 hours |
Conclusion
This compound is a potent and versatile building block in organic synthesis. Its straightforward preparation via the Hantzsch synthesis and the predictable reactivity of its chloromethyl group make it an ideal starting material for the creation of diverse libraries of substituted thiazoles. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable intermediate, paving the way for the discovery of novel compounds with significant biological and material properties.
References
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Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 995-1001. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]
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MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Retrieved from [Link]
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Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 1642-1651. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]
-
MDPI. (2020). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. MDPI. Retrieved from [Link]
-
ScienceDirect. (2021). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Bioorganic Chemistry, 114, 105072. Retrieved from [Link]
-
MDPI. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. MDPI. Retrieved from [Link]
-
SciSpace. (2014). Recent advances in Hantzsch 1,4-dihydropyridines. RSC Advances, 4(99), 54282-54299. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Retrieved from [Link]
-
SlideShare. (2019, July 2). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. SlideShare. Retrieved from [Link]
-
PMC. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Retrieved from [Link]
-
PubMed. (2013). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed. Retrieved from [Link]
-
ResearchGate. (2018). Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Substituted Thiazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity in Thiazole-Containing Drug Discovery
Substituted thiazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Their prevalence stems from the unique physicochemical properties imparted by the thiazole ring, which can engage in a variety of biological interactions. The journey from a promising thiazole-based lead compound to a viable drug candidate is arduous, with the purity of synthetic intermediates playing a pivotal, yet often underestimated, role. High-purity intermediates are essential for minimizing side reactions, improving reaction yields, and ensuring the quality and safety of the final active pharmaceutical ingredient (API).[2]
This comprehensive guide provides a detailed exploration of the principal techniques for purifying substituted thiazole intermediates. Moving beyond a simple recitation of steps, this document delves into the rationale behind methodological choices, offering field-proven insights to empower researchers to tackle the purification challenges inherent in thiazole chemistry.
Understanding the Impurity Profile of Substituted Thiazoles
The choice of purification strategy is intrinsically linked to the nature of the impurities present. For substituted thiazoles, common impurities arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as α-haloketones and thioamides in Hantzsch thiazole synthesis.[3][4]
-
Side Products: The synthesis of thiazoles can be accompanied by the formation of isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, or condensation byproducts like bis-thiazoles.[3]
-
Reagents and Catalysts: Residual reagents, catalysts, or their byproducts (e.g., triphenylphosphine oxide from Mitsunobu reactions) can contaminate the desired product.[5]
-
Degradation Products: Some thiazole derivatives may be sensitive to the reaction or workup conditions, leading to the formation of degradation products.
A thorough understanding of the synthetic pathway is crucial for anticipating the likely impurities and selecting an appropriate purification method.[6] Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for assessing the purity of the crude product and guiding the purification process.[6][7][8]
Decision-Making Workflow for Purification Strategy
The selection of an optimal purification technique is a multi-faceted decision. The following diagram illustrates a logical workflow for choosing the most appropriate method based on the properties of the thiazole intermediate and the nature of the impurities.
Caption: A decision tree to guide the selection of an appropriate purification technique for substituted thiazole intermediates.
Core Purification Techniques: Principles and Protocols
Crystallization and Recrystallization
Crystallization is a powerful and often preferred method for purifying solid thiazole intermediates, capable of yielding highly pure material in a single step. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures.
Scientific Principles:
-
Solubility: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).
-
Nucleation and Crystal Growth: Slow cooling promotes the formation of large, well-defined crystals, which tend to exclude impurities from their lattice structure. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
Protocol: Recrystallization of a Substituted 2-Aminothiazole
This protocol provides a general framework for the recrystallization of a solid 2-aminothiazole derivative.
Materials:
-
Crude 2-aminothiazole derivative
-
Recrystallization solvent (e.g., ethanol, ethanol/water, ethyl acetate/hexane)[3]
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cool. Common solvent systems for thiazole derivatives include ethanol/water, acetone/water, and ethyl acetate/hexane.[3]
-
Dissolution: Place the crude thiazole intermediate in an Erlenmeyer flask with a stir bar. Add a minimal amount of the recrystallization solvent to just cover the solid.
-
Heating: Gently heat the mixture with stirring on a hot plate. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent, as this will reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Data Presentation: Common Recrystallization Solvents for Thiazole Derivatives
| Thiazole Derivative Type | Common Solvents/Solvent Systems | Rationale |
| 2-Aminothiazoles | Ethanol, Ethanol/Water, Methanol | The amino group imparts polarity, making them soluble in polar protic solvents.[3][9] |
| 2-Arylthiazoles | Toluene, Xylene | The aromatic nature of these compounds favors solubility in aromatic solvents. |
| Thiazole Carboxylic Acids | Acetic Acid, Water (for salts) | The carboxylic acid group allows for dissolution in acidic media or conversion to a water-soluble salt. |
| General Substituted Thiazoles | Ethyl Acetate/Hexane, Acetone/Water | These solvent pairs offer a good polarity range for a variety of substitution patterns.[3] |
Column Chromatography
Column chromatography is a versatile technique for purifying both solid and liquid thiazole intermediates, particularly when dealing with complex mixtures or impurities with similar polarities to the desired product.
Scientific Principles:
-
Adsorption and Partitioning: The separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel, alumina) and a mobile phase (the eluent).
-
Polarity: In normal-phase chromatography, the stationary phase is polar (silica gel), and the mobile phase is non-polar. More polar compounds will have a stronger interaction with the stationary phase and elute more slowly. In reverse-phase chromatography, the opposite is true.
Protocol: Flash Column Chromatography of a Substituted Thiazole
This protocol describes the purification of a thiazole intermediate using flash column chromatography, a rapid form of column chromatography.
Materials:
-
Crude thiazole intermediate
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. The ideal solvent system will give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Pack the column with a slurry of silica gel in the chosen eluent. Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes. The progress of the separation can be monitored by TLC.
-
Fraction Collection: Collect fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified thiazole intermediate.
Data Presentation: Eluent Systems for Thiazole Chromatography
| Thiazole Derivative Type | Typical Eluent Systems (Normal Phase) | Notes |
| Non-polar Thiazoles | Hexane/Ethyl Acetate (9:1 to 1:1) | Increasing the proportion of ethyl acetate increases the polarity of the eluent. |
| Moderately Polar Thiazoles | Dichloromethane/Methanol (99:1 to 9:1) | A small amount of methanol can significantly increase the eluting power for more polar compounds. |
| Polar Thiazoles | Chloroform/Methanol (9:1) | This system is effective for separating polar thiazole compounds.[10] |
| Basic Thiazoles | Hexane/Ethyl Acetate with 1% Triethylamine | The addition of a small amount of a basic modifier can prevent tailing of basic compounds on silica gel. |
Liquid-Liquid Extraction
Liquid-liquid extraction is a useful technique for separating thiazole intermediates from impurities with different acid-base properties or for removing water-soluble byproducts.
Scientific Principles:
-
Partition Coefficient: This technique relies on the differential solubility of a compound in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[11][12]
-
Acid-Base Chemistry: The solubility of acidic or basic thiazole intermediates can be manipulated by adjusting the pH of the aqueous phase. For example, a basic thiazole can be protonated with an acid to make it water-soluble, allowing it to be separated from neutral organic impurities.[11]
Protocol: Acid-Base Extraction of a Basic Thiazole Intermediate
This protocol outlines the purification of a basic thiazole derivative from neutral impurities.
Materials:
-
Crude thiazole intermediate dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., 1 M NaOH)
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. The basic thiazole will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer into a clean flask.
-
Basification: To the aqueous layer, add 1 M NaOH until the solution is basic. The deprotonated thiazole will precipitate or form an oily layer.
-
Back-Extraction: Extract the aqueous layer with fresh organic solvent to recover the purified thiazole intermediate.
-
Washing and Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Troubleshooting Common Purification Challenges
| Problem | Potential Cause | Recommended Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the compound is too soluble. | Use a lower-boiling solvent or a solvent pair. Try dissolving the oil in a small amount of a good solvent and adding a poor solvent dropwise until turbidity persists. |
| Low recovery from recrystallization | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use a minimal amount of hot solvent for dissolution. Cool the solution thoroughly in an ice bath before filtering. |
| Compound streaking on TLC/column | The compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent (e.g., 1% acetic acid for acidic compounds, 1% triethylamine for basic compounds). |
| Difficulty removing triphenylphosphine oxide (TPPO) | TPPO can have similar polarity to the desired product. | Try precipitating the TPPO from a non-polar solvent like cold diethyl ether.[5] Alternatively, use a different chromatography solvent system, such as hexane/diethyl ether.[5] |
Purity Assessment of Final Intermediates
After purification, it is crucial to accurately determine the purity of the thiazole intermediate. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution and sensitivity.[6] Gas Chromatography (GC) is also a valuable tool, particularly for volatile compounds.[6]
Data Presentation: Typical Purity Analysis Parameters
| Analytical Technique | Key Parameters | Typical Acceptance Criteria |
| HPLC | Column, Mobile Phase, Flow Rate, Detection Wavelength | Purity ≥ 98% by peak area |
| GC | Column, Temperature Program, Carrier Gas, Detector | Purity ≥ 98% by peak area |
| NMR Spectroscopy | Absence of impurity signals | No significant impurities detected |
| Mass Spectrometry | Correct molecular ion peak | Confirms the identity of the compound |
Conclusion
The successful purification of substituted thiazole intermediates is a critical step in the drug development pipeline. A rational approach, grounded in an understanding of the underlying chemical principles of each technique, is essential for achieving the high levels of purity required for subsequent synthetic steps and, ultimately, for ensuring the quality and safety of the final drug substance. By carefully selecting and optimizing the purification strategy, researchers can overcome common challenges and efficiently obtain the high-quality intermediates necessary for advancing their drug discovery programs.
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- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 12. m.youtube.com [m.youtube.com]
scaling up the synthesis of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
An Application Note for the Scalable Synthesis of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthesis is based on the well-established Hantzsch thiazole synthesis, reacting furan-2-carbothioamide with 1,3-dichloroacetone.[1][2] This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, critical safety information, in-process controls for reaction monitoring, and specific considerations for scaling the synthesis from gram to kilogram quantities. We emphasize the causality behind experimental choices to ensure both reproducibility and a fundamental understanding of the process.
Introduction and Scientific Principle
The thiazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs and biologically active compounds.[2][3][4] The title compound, this compound, incorporates three key features: the versatile thiazole core, a reactive chloromethyl group for further functionalization, and a furan moiety. This makes it a highly desirable intermediate for constructing complex molecular architectures.
The selected synthetic route is the Hantzsch thiazole synthesis, a classic and highly reliable method for forming the thiazole ring by condensing an α-haloketone with a thioamide.[5][6] The reaction proceeds through a well-understood mechanism involving three key stages:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking one of the electrophilic carbons of the α-haloketone (1,3-dichloroacetone) in an SN2 reaction.[5]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then attacks the carbonyl carbon to form a five-membered heterocyclic ring.[7]
-
Dehydration: The resulting thiazoline intermediate readily dehydrates to yield the stable, aromatic thiazole ring.[7]
This method is renowned for its high yields and operational simplicity, making it an ideal candidate for large-scale production.[5]
Sources
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- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 7. youtube.com [youtube.com]
Application Notes & Protocols: Design and Synthesis of Thiazole-Based Enzyme Inhibitors
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of enzyme inhibitors.[4] Thiazole-containing molecules are found in a wide array of FDA-approved drugs, demonstrating their clinical significance and therapeutic versatility.[5][6] These derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties, largely owing to their capacity to inhibit key enzymes in pathological pathways.[4][7][8][9][10]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rational design, chemical synthesis, and biochemical evaluation of thiazole-based enzyme inhibitors. We will delve into the strategic considerations for inhibitor design, provide a detailed, field-proven protocol for synthesis via the Hantzsch reaction, and outline a general methodology for assessing enzyme inhibition.
Part 1: Rational Design of Thiazole-Based Inhibitors
The design of a potent and selective enzyme inhibitor is a multifactorial process that combines computational and medicinal chemistry principles. The thiazole ring serves as a versatile core that can be strategically functionalized to achieve high-affinity binding to an enzyme's active site.
Understanding the Target Enzyme
A deep understanding of the target enzyme's three-dimensional structure and catalytic mechanism is paramount.[11] Key considerations include:
-
Active Site Topology: Identifying key amino acid residues, cofactors, and the overall shape of the binding pocket.
-
Catalytic Mechanism: Understanding the transition state of the enzymatic reaction can inspire the design of transition-state analog inhibitors.
-
Allosteric Sites: Targeting sites other than the active site can offer an alternative strategy for modulating enzyme activity.[12]
Computational tools such as molecular docking and molecular dynamics simulations are invaluable for visualizing and predicting ligand-enzyme interactions.[11][13][14] These methods allow for the in silico screening of virtual libraries of thiazole derivatives, prioritizing candidates for synthesis.[14][15]
The Role of the Thiazole Scaffold
The thiazole ring itself can participate in several key interactions within an enzyme's active site:
-
Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.[16]
-
Aromatic Interactions: The aromatic nature of the thiazole ring allows for π-π stacking and other hydrophobic interactions with aromatic amino acid residues.[2]
-
Coordination with Metal Ions: In metalloenzymes, the sulfur and nitrogen atoms of the thiazole ring can coordinate with metal ions in the active site, a strategy successfully employed in the design of metallo-β-lactamase inhibitors.[17][18]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency and selectivity of a lead compound.[19][20][21] This involves systematically modifying the substituents on the thiazole ring and observing the effect on inhibitory activity. Key positions for modification on the thiazole ring are typically C2, C4, and C5. For instance, in the development of protein kinase inhibitors, strategic modifications at these positions have led to compounds with nanomolar potency.[5]
Part 2: Synthesis of Thiazole-Based Inhibitors
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and widely used methods for the construction of the thiazole ring.[3][22] It involves the condensation of an α-haloketone with a thioamide.[22][23]
General Workflow for Hantzsch Thiazole Synthesis
The following diagram illustrates the general workflow for the Hantzsch synthesis of a 2-amino-4-arylthiazole derivative, a common starting point for further functionalization.
Caption: General workflow for Hantzsch thiazole synthesis.
Detailed Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
This protocol describes the synthesis of a model 2-aminothiazole derivative, which can serve as a versatile intermediate for further elaboration into more complex enzyme inhibitors.
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add absolute ethanol (approximately 10 mL per gram of α-haloketone).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reactants will dissolve upon heating.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 1:1 ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing the 5% sodium bicarbonate solution (approximately 50 mL). This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: For higher purity, recrystallize the crude product from ethanol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows the reaction to be conducted at a convenient reflux temperature.
-
Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the α-haloketone.
-
Sodium Bicarbonate Wash: This step is crucial for neutralizing the acidic byproduct (HBr), which facilitates the precipitation of the free amine product and prevents the formation of the hydrobromide salt.[24]
Part 3: Biochemical Evaluation of Enzyme Inhibition
Once a thiazole derivative has been synthesized and purified, its ability to inhibit the target enzyme must be quantified. This is typically done through a series of enzyme assays.[25][26]
General Principles of Enzyme Inhibition Assays
Enzyme assays are laboratory procedures that measure the rate of an enzymatic reaction.[25][26] To screen for inhibitors, the reaction rate is measured in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition.
The following diagram illustrates a typical workflow for an enzyme inhibitor screening assay.
Caption: Workflow for enzyme inhibitor screening and IC50 determination.
Protocol: Determination of IC₅₀ for a Kinase Inhibitor
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a thiazole-based protein kinase inhibitor using a fluorescence-based assay.
Materials:
-
Purified recombinant protein kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Thiazole-based inhibitor (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™, Z'-LYTE™)
-
96-well or 384-well microplates
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the thiazole inhibitor in assay buffer. It is common to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in this order:
-
Assay buffer
-
Thiazole inhibitor at varying concentrations (or DMSO for the control)
-
Enzyme solution
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and develop the signal according to the manufacturer's protocol for the specific kinase assay kit being used. This typically involves adding a detection reagent that measures the amount of product formed (e.g., phosphorylated peptide) or the amount of ATP consumed.
-
Data Acquisition: Read the fluorescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data by setting the uninhibited control (DMSO only) to 100% activity and the fully inhibited control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validating System:
-
Controls: The inclusion of positive (uninhibited) and negative (no enzyme) controls is essential for data normalization and quality control.
-
Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.
-
Mechanism of Action Studies: Further experiments can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive) by varying the substrate concentration.[27]
Data Presentation: Comparative Analysis of Thiazole Inhibitors
The inhibitory activities of a series of synthesized thiazole derivatives should be summarized in a clear and concise table for easy comparison.
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (nM) vs. Target Kinase |
| THZ-01 | H | 4-Fluorophenyl | 520 ± 45 |
| THZ-02 | Methyl | 4-Fluorophenyl | 250 ± 30 |
| THZ-03 | H | 4-Methoxyphenyl | 890 ± 70 |
| THZ-04 | Methyl | 4-Methoxyphenyl | 410 ± 50 |
| Reference | Staurosporine | - | 15 ± 5 |
This structured presentation allows for a rapid assessment of structure-activity relationships, guiding the next cycle of inhibitor design and optimization.
Conclusion
The thiazole scaffold continues to be a highly valuable framework in the design of novel enzyme inhibitors. A systematic approach, integrating computational design, efficient synthetic methodologies like the Hantzsch synthesis, and robust biochemical evaluation, is key to unlocking the full therapeutic potential of this versatile heterocycle. The protocols and guidelines presented herein provide a solid foundation for researchers to embark on the discovery and development of the next generation of thiazole-based therapeutics.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021).
- Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors. (2020). Molecules.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews.
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2024).
- Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2022). Inorganic and Nano-Metal Chemistry.
- 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. (2010). Journal of Medicinal Chemistry.
- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2024). RSC Advances.
- Enzyme Activity Assays. (n.d.). Amsbio.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals.
- Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. (2015). Marine Drugs.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
- Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. (2013). Bioorganic & Medicinal Chemistry.
- Computational design of a protein-based enzyme inhibitor. (2013).
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry.
- Technical and Computational Support for Structure-Based Inhibitor Design. (n.d.).
- Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). Journal of Medicinal Chemistry.
- Approaches to Design Enzyme Inhibitors. (n.d.). SlideShare.
- Enzyme inhibitors: strategies and challenges in drug design. (2023). IT Medical Team.
- SAR studies of 1,3-thiazole clubbed in 2-(thiazol-4-yl)-methylene-5-thio-1,3,4-oxadiazoles urease inhibitors, reported by Athar Abasi et al.. (n.d.).
- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
- Elucidation of critical chemical moieties of metallo-β-lactamase inhibitors and prioritisation of target metallo-β-lactamases. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Approved Drugs Containing Thiols as Inhibitors of Metallo-β-lactamases: Strategy To Combat Multidrug-Resistant Bacteria. (2015). Journal of Medicinal Chemistry.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl). (n.d.). Benchchem.
- Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018). Journal of Pharmaceutical Analysis.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs.
- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2019). Molecules.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (2023). NeuroQuantology.
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.
- Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems.
- Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
- ATPase Inhibitors. (n.d.). Santa Cruz Biotechnology.
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Troubleshooting & Optimization
Technical Support Center: Hantzsch Thiazole Synthesis with Furfural Derivatives
Welcome to the technical support center for the Hantzsch thiazole synthesis, with a specialized focus on reactions involving furfural and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful reaction for the synthesis of novel furanyl-thiazole compounds.
The Hantzsch synthesis, first described by Arthur R. Hantzsch in 1887, is a classic and versatile method for preparing thiazole derivatives.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] While generally high-yielding, the introduction of sensitive moieties like a furan ring can present unique challenges.[2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and improve your reaction yields.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields are a common frustration. The issue often stems from suboptimal reaction conditions, reagent purity, or competing side reactions. Let's break down the potential culprits:
-
Suboptimal Temperature: The Hantzsch synthesis often requires thermal energy to proceed efficiently.[3] If you are running the reaction at room temperature, a gentle increase in heat could significantly improve the yield. For instance, some protocols recommend heating in methanol at around 65°C or even up to 100°C.[2][4][5]
-
Improper Solvent: The choice of solvent is critical. While alcohols like methanol and ethanol are common, solvent-free conditions or the use of aqueous mixtures have been shown to enhance reaction rates and yields.[5][6] Experimenting with different solvent systems, such as an ethanol/water mixture, could be beneficial.[7]
-
Catalyst Issues: While the classic Hantzsch synthesis can proceed without a catalyst, modern variations often employ one to boost efficiency.[5] Heterogeneous catalysts like silica-supported tungstosilisic acid have been reported to produce high yields (79-90%).[4][8] If you are using a catalyst, ensure it is active and used in the appropriate amount.
-
Reagent Purity: Impurities in your starting materials, particularly the α-haloketone and thioamide, can lead to unwanted side reactions.[5] It is recommended to use reagents of high purity. If you suspect impurities, consider recrystallization or distillation of your starting materials.
-
Furan Ring Instability: Furfural and its derivatives can be sensitive to strongly acidic conditions, which can lead to polymerization or other side reactions.[9] Maintaining a neutral or slightly basic pH during the reaction can help mitigate this.
Question 2: I'm observing a significant amount of dark, insoluble material (tar) in my reaction flask. What is it and how can I prevent its formation?
The formation of dark, polymeric byproducts is a frequent issue when working with furfural, especially under acidic or high-temperature conditions.[9]
-
Cause: Furfural can self-polymerize under thermal or acid stress.[9] This is a common side reaction that competes with the desired thiazole formation.
-
Prevention Strategies:
-
Temperature Control: Avoid excessive heating. While some heat is often necessary, prolonged exposure to high temperatures can promote polymerization.
-
pH Management: Maintain a neutral or slightly basic pH throughout the reaction.[9] If the reaction generates acidic byproducts (like HBr), consider adding a non-nucleophilic base to neutralize them as they form.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly to avoid prolonged heating that can lead to byproduct formation.
-
Question 3: My final product is difficult to purify. What are some effective purification strategies for furfural-derived thiazoles?
Purification can be challenging due to the potential for closely related side products. Here are some recommended approaches:
-
Initial Workup: After the reaction is complete, a common procedure is to cool the mixture and then pour it into a beaker containing a weak base solution, such as 5% sodium carbonate.[2] This neutralizes any acid and often causes the thiazole product to precipitate, allowing for initial isolation by filtration.[2]
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems to find one where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next logical step. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with a solvent like ethyl acetate), can effectively separate your product from impurities.
-
Specialized Techniques for Aminothiazoles: For 2-aminothiazole derivatives, which are common products of Hantzsch synthesis, specific purification methods have been developed. One such method involves reacting the crude 2-aminothiazole with sulfur dioxide to form a relatively insoluble compound that can be precipitated and filtered.[10] Another approach for purifying crude 2-aminothiazole is vacuum distillation in the presence of a trialkyl borate followed by fractional solidification.[11]
Question 4: I'm getting a mixture of isomers. How can I improve the regioselectivity of the reaction?
When using N-monosubstituted thioureas, there is a possibility of forming two different regioisomers.
-
Controlling Regioselectivity: The regioselectivity of the Hantzsch thiazole synthesis can be influenced by the reaction conditions. In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively.[12] However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles may be formed.[12] Therefore, maintaining neutral conditions is key to controlling this aspect of the synthesis.
II. Frequently Asked Questions (FAQs)
What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds through a multi-step pathway:
-
S-Alkylation: The first step is an SN2 reaction where the sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone.[2][3]
-
Cyclization: This is followed by an intramolecular attack of the thioamide nitrogen onto the carbonyl carbon of the ketone.[2]
-
Dehydration: The resulting intermediate then undergoes dehydration (loss of a water molecule) to form the thiazole ring.[3] The aromaticity of the final thiazole product is a significant driving force for the reaction.[3]
Are there any "green" or more environmentally friendly approaches to this synthesis?
Yes, several greener methods have been developed to address the drawbacks of classical organic synthesis, such as harsh reaction conditions and the use of volatile organic solvents.[13]
-
Solvent-Free Synthesis: Grinding the reactants together in a mortar and pestle at room temperature, sometimes with a few drops of a wetting agent like ethanol, has been shown to be an effective and environmentally friendly method.[6]
-
Ultrasonic Irradiation: The use of ultrasound has been shown to accelerate the reaction, leading to higher yields in shorter reaction times under milder conditions.[7]
-
Aqueous Media: Performing the reaction in water or aqueous mixtures can be a greener alternative to traditional organic solvents.[13]
Can microwave irradiation be used to improve the Hantzsch synthesis?
Yes, microwave-assisted synthesis has been successfully applied to the Hantzsch reaction.[5][13] The main advantages of using microwave irradiation are a significant reduction in reaction time and often an improvement in yield.
What are some common catalysts used to optimize the Hantzsch synthesis?
A variety of catalysts have been explored to improve the efficiency of the Hantzsch thiazole synthesis. These include:
-
Heteropolyacids: Silica-supported tungstosilisic acid is a reusable and efficient heterogeneous catalyst.[4]
-
Ionic Liquids: These have been investigated as "green" catalysts for room temperature reactions.[13]
-
p-Toluenesulfonic acid (PTSA): This has been used effectively, particularly in conjunction with ultrasonic irradiation in aqueous micelles.[13]
III. Data and Protocols
Table 1: Solvent and Catalyst Optimization Data
The following table summarizes data from a study on the optimization of the Hantzsch thiazole synthesis, illustrating the impact of different solvents and catalysts on the reaction yield.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | Reflux | 8 | 60 |
| 2 | Methanol | None | Reflux | 8 | 55 |
| 3 | Water | None | Reflux | 10 | 40 |
| 4 | Ethanol/Water (1:1) | SiW/SiO₂ | 65 | 3 | 85 |
| 5 | Ethanol | SiW/SiO₂ | 65 | 3.5 | 90 |
Data adapted from a study on Hantzsch thiazole derivative synthesis.[4]
Experimental Protocol: General Procedure for the Synthesis of Furfural-Derived Thiazoles
This is a general guideline; specific amounts and conditions should be optimized for your particular substrate.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the furfural-derived α-haloketone (1 equivalent) and the thioamide (1.2 equivalents) in a suitable solvent (e.g., ethanol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with water.
-
Purification: Air-dry the solid and then purify by recrystallization from an appropriate solvent or by column chromatography.
IV. Diagrams
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in Hantzsch synthesis.
V. References
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Optimization of the reaction conditions for the Hantzsch condensation... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). PMC - NIH. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. (2019). ResearchGate. Retrieved from [Link]
-
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. (2023). ACS Omega. Retrieved from [Link]
-
Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al2O3–ZnO catalyst. (n.d.). RSC Publishing. Retrieved from [Link]
-
Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. (2023). MDPI. Retrieved from [Link]
-
Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. (n.d.). PMC - NIH. Retrieved from [Link]
-
Purification of 2-aminothiazole. (n.d.). Google Patents. Retrieved from
-
Method for the purification of 2-aminothiazole. (n.d.). Google Patents. Retrieved from
-
Method for the purification of 2-aminothiazole. (n.d.). Google Patents. Retrieved from
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 11. US3997550A - Method for the purification of 2-aminothiazole - Google Patents [patents.google.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Chloromethylation of 2-Furyl-Thiazole
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds. Here, we address the common challenges and side reactions encountered during the chloromethylation of 2-furyl-thiazole, a critical step for creating versatile intermediates in medicinal chemistry. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Introduction: The Challenge of Selective Functionalization
The chloromethylation of 2-furyl-thiazole is a powerful transformation for introducing a reactive chloromethyl (-CH₂Cl) handle onto the heterocyclic scaffold. This functional group serves as a linchpin for further elaboration into a variety of other moieties, such as amines, ethers, and nitriles. The Blanc chloromethylation, which typically employs formaldehyde, hydrogen chloride (HCl), and a Lewis acid catalyst like zinc chloride (ZnCl₂), is the most common method for this reaction.[1][2]
However, the high reactivity of the furan ring, coupled with the harsh acidic conditions of the reaction, makes this process susceptible to several side reactions. These competing pathways can lead to low yields, complex product mixtures, and purification difficulties. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Understanding the Core Reaction: Mechanism of Chloromethylation
Before troubleshooting side reactions, it is crucial to understand the desired reaction pathway. The chloromethylation of 2-furyl-thiazole is an electrophilic aromatic substitution. The furan ring is significantly more electron-rich and thus more activated towards electrophilic attack than the thiazole ring.[3][4] Therefore, the substitution occurs selectively on the furan ring, primarily at the 5-position.
The reaction proceeds as follows:
-
Formation of the Electrophile: Formaldehyde is protonated by the strong acid (HCl), and with the aid of the Lewis acid catalyst (ZnCl₂), it forms a highly reactive electrophilic species, likely a hydroxymethyl cation equivalent ([CH₂OH]⁺) or a related complex.[1][5]
-
Electrophilic Attack: The π-electrons of the furan ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: The intermediate loses a proton to restore the aromaticity of the furan ring, resulting in a hydroxymethylated 2-furyl-thiazole.
-
Conversion to Chloride: Under the reaction conditions rich in chloride ions and acid, the newly formed benzylic-type alcohol is rapidly converted to the final chloromethylated product.[1][5]
}
Figure 1: Desired chloromethylation pathway.
Troubleshooting Guide & Frequently Asked Questions
Q1: My reaction is producing a significant amount of a high-molecular-weight byproduct that is difficult to separate. What is it and how can I prevent it?
A1: This is the most common side reaction: the formation of a diarylmethane-type byproduct.
-
Causality: The desired product, 5-(chloromethyl)-2-furyl-thiazole, is a reactive benzylic-type halide. Under the acidic reaction conditions, it can act as an electrophile itself. It can then undergo a Friedel-Crafts-type alkylation with a molecule of the starting material (2-furyl-thiazole) or another product molecule. This results in the formation of a dimer, specifically a bis-(2-furyl-thiazole)methane derivative. Highly activated aromatic compounds are particularly prone to this side reaction.[2][6][7]
-
Troubleshooting & Prevention:
-
Temperature Control: This is the most critical parameter. Higher temperatures significantly accelerate the rate of the secondary alkylation. Maintain the reaction temperature strictly between -5 °C and 5 °C .[8]
-
Concentration: Run the reaction at a higher dilution. Keeping the concentration of the starting material and the chloromethylated product low minimizes the statistical probability of them reacting with each other.
-
Order of Addition: Add the formaldehyde or paraformaldehyde solution slowly to the cooled mixture of the 2-furyl-thiazole and acid catalyst. This ensures that the electrophile is consumed as it is formed and does not accumulate.
-
Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. Prompt work-up is essential to isolate the product from the acidic conditions that favor dimerization.[8]
-
}
Figure 2: Formation of the diarylmethane byproduct.
Q2: My analysis shows the presence of a dichloromethylated product. How can I improve selectivity for mono-chloromethylation?
A2: The formation of bis(chloromethyl) derivatives occurs when the reaction is too aggressive or proceeds for too long.
-
Causality: The furan ring, even after being substituted with a chloromethyl group, can still be sufficiently activated to undergo a second electrophilic substitution. This is especially true if the reaction conditions are harsh (e.g., higher temperature, excess chloromethylating agent).
-
Troubleshooting & Prevention:
-
Stoichiometry: Carefully control the molar ratios. Use a slight excess of the 2-furyl-thiazole relative to the chloromethylating agent (formaldehyde). A common starting point is a 1:0.9 ratio of substrate to formaldehyde.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Stop the reaction as soon as the desired conversion is achieved to prevent the over-reaction.
-
Reagent Choice: Using paraformaldehyde often allows for better control over the stoichiometry compared to aqueous formaldehyde (formalin).[6]
-
Q3: The reaction mixture turns dark brown or black, and I am isolating a tar-like substance with very low yield of the desired product. What is causing this decomposition?
A3: This indicates polymerization or decomposition of the furan ring under strong acidic conditions.
-
Causality: Furan and its derivatives are known to be sensitive to strong protic acids.[9] The acidic conditions required for the Blanc reaction can protonate the furan ring, leading to ring-opening and subsequent polymerization. This is exacerbated by elevated temperatures.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: As with dimerization, maintaining a low temperature (below 5 °C) is paramount to preserving the integrity of the furan ring.
-
Catalyst Choice: While ZnCl₂ is standard, you might explore milder Lewis acids if decomposition is severe. However, this may require significant optimization.
-
Efficient HCl Introduction: If using gaseous HCl, ensure it is bubbled through the solution efficiently. Poor HCl saturation can lead to localized "hot spots" and areas of non-optimal acidity, promoting side reactions.
-
Anhydrous Conditions: Water can interfere with the catalyst and reaction pathway. Using paraformaldehyde and anhydrous solvents is generally preferred over aqueous formalin.[2]
-
Recommended Experimental Protocol
This protocol is a starting point and incorporates best practices to minimize the side reactions discussed above.
Materials:
-
2-Furyl-thiazole
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Dichloromethane (DCM) or another suitable inert solvent
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet adapter. Maintain a dry, inert atmosphere (e.g., Nitrogen).
-
Charging Reactants: To the flask, add 2-furyl-thiazole (1.0 eq) and anhydrous zinc chloride (0.2 eq) dissolved in the chosen anhydrous solvent (e.g., DCM).
-
Cooling: Cool the mixture to 0 °C in an ice-salt bath.
-
Reagent Addition: While stirring vigorously, begin bubbling dry HCl gas through the solution. Once the solution is saturated, slowly add paraformaldehyde (0.95 eq) in small portions over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours after the addition is finished.
-
Work-up: Once the reaction is complete, pour the mixture cautiously over crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: gas evolution), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (< 30 °C).
-
Purification: The crude product should be purified immediately, typically by vacuum distillation or flash column chromatography, keeping in mind that the product can be thermally sensitive.[8]
Summary of Key Parameters for Optimization
| Parameter | Condition Favoring Desired Product | Consequence of Deviation (Common Side Reaction) |
| Temperature | -5 °C to 5 °C | High Temp: Increased diarylmethane formation, polymerization/decomposition.[7][8] |
| Concentration | Dilute conditions | High Conc: Increased rate of bimolecular diarylmethane formation.[2] |
| Stoichiometry | Slight excess of substrate (e.g., 1:0.95 Substrate:CH₂O) | Excess CH₂O/HCl: Dichloromethylation.[8] |
| Reaction Time | Monitor to completion (typically 2-4h) | Excess Time: Increased diarylmethane and dichloromethylation products.[8] |
| Acidity/Catalyst | Anhydrous HCl/ZnCl₂ | Insufficient Acid: Incomplete reaction. Harsh Conditions: Ring decomposition.[9] |
| Work-up | Prompt work-up after completion | Delay: Allows product to react further in the acidic mixture, forming dimers. |
}
Figure 3: A logical workflow for troubleshooting common issues.
References
- European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Googleapis.com.
- 2-(Fur-2-yl)thiazolo[4,5-f]quinoline: Synthesis and Electrophilic Substitution Reactions. (n.d.). ResearchGate.
- Alfa Chemistry. (n.d.). Blanc Chloromethylation Reaction.
- Process for preparing chloromethylated aromatic materials. (n.d.). Google Patents.
- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be.
- New studies in aromatic chloromethylation. (n.d.). Durham E-Theses.
- Wikipedia. (n.d.). Blanc chloromethylation.
- Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation.
- An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. (n.d.). ResearchGate.
- New Data on the Chloromethylation of Aromatic and Heteroaromatic Compounds. (n.d.). ResearchGate.
- MDPI. (n.d.). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan.
- J&K Scientific LLC. (2025, May 27). Blanc chloromethylation.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
- Sites of electrophilic substitution in thiazole. (n.d.). ResearchGate.
- Benchchem. (n.d.). common side products in the chloromethylation of 2-chlorothiophene.
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. One moment, please... [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Polar Thiazole Compounds
Welcome to the technical support center for the purification of polar thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable molecules. The inherent polarity of many thiazole derivatives, often augmented by functional groups such as amines, carboxylic acids, and hydroxyls, presents unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the integrity and purity of your compounds.
Introduction: The Challenge of Polar Thiazoles
Thiazole rings are prevalent scaffolds in pharmaceuticals and bioactive molecules due to their ability to engage in hydrogen bonding and their relative stability.[1][2][3] However, the very features that make them effective biologically—polarity and the presence of heteroatoms—often complicate their purification. Common issues include poor retention or streaking on standard silica gel, insolubility in typical organic solvents, and degradation under certain chromatographic conditions.[4] This guide will address these challenges systematically, providing both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
FAQ 1: My polar thiazole compound streaks badly on silica gel TLC and column chromatography. What is causing this and how can I fix it?
Answer:
Streaking, or tailing, of polar compounds on silica gel is a common issue that primarily stems from strong, non-ideal interactions between the analyte and the stationary phase. Silica gel is acidic and presents a high density of silanol groups (Si-OH) that can strongly interact with basic nitrogen atoms in the thiazole ring or other polar functional groups.[5] This leads to a slow and uneven elution from the stationary phase, resulting in broad, streaked bands.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
For Basic Thiazoles: The most effective solution is to add a basic modifier to your eluent to "neutralize" the acidic silica surface and compete with your compound for binding sites.[4]
-
Start by adding a small percentage (0.5-2%) of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system.[4][6] A common starting point is a mixture of dichloromethane (DCM), methanol (MeOH), and a small amount of aqueous ammonium hydroxide.[4]
-
Example Protocol: Prepare a stock solution of 10% ammonium hydroxide in methanol. Then, create your mobile phase by adding 1-10% of this stock solution to dichloromethane.[6]
-
-
For Acidic Thiazoles: If your thiazole has acidic functional groups (e.g., carboxylic acid), add a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) to the mobile phase. This protonates the compound, reducing its interaction with the silica.
-
-
Stationary Phase Alternatives:
-
Alumina: For strongly basic compounds, switching to an alumina (Al₂O₃) stationary phase can be beneficial. Alumina is available in neutral, acidic, and basic forms, allowing you to match the stationary phase to your compound's properties.[4]
-
Amine-Functionalized Silica: This is an excellent option for purifying polar compounds, especially those that are basic. The amine groups on the silica surface mask the acidic silanol groups, leading to sharper peaks and better separation.[7][8]
-
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, it can lead to band broadening at the origin. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel before being loaded onto the column, can mitigate this issue.[9]
FAQ 2: My polar thiazole compound either stays at the baseline or runs with the solvent front in normal-phase chromatography. How do I achieve good retention and separation?
Answer:
This is a classic problem indicating a significant mismatch between the polarity of your compound and the chosen chromatographic system. If it stays at the baseline, the eluent is not polar enough to move it. If it runs with the solvent front, the eluent is too polar, or the compound has minimal interaction with the stationary phase.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor retention of polar thiazoles.
Solutions:
-
For Compounds at the Baseline (Rf ≈ 0):
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in a DCM/MeOH system).[6] Be cautious, as very high methanol concentrations can sometimes lead to the dissolution of the silica gel.
-
Consider More Polar Solvents: If DCM/MeOH is ineffective, consider systems like ethyl acetate/ethanol or even acetonitrile/water on silica, which transitions into Hydrophilic Interaction Liquid Chromatography (HILIC).
-
-
For Compounds at the Solvent Front (Rf ≈ 1):
-
Reversed-Phase (RP) Chromatography: This is often the best solution for highly polar compounds. In RP chromatography, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar (typically acetonitrile/water or methanol/water). Polar compounds have weaker interactions with the nonpolar stationary phase and elute earlier, but by adjusting the mobile phase composition, good retention and separation can be achieved.[1][10][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[8][12] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[5][12] This creates a water-rich layer on the stationary phase, allowing for the retention of polar analytes.[5]
-
FAQ 3: I am struggling to crystallize my polar thiazole derivative for purification or characterization. What strategies can I employ?
Answer:
Crystallization of polar compounds can be challenging due to their high solubility in polar solvents and potential for forming multiple hydrogen bonds, which can sometimes inhibit ordered crystal lattice formation.
Crystallization Strategies:
| Strategy | Description | Best For |
| Solvent/Anti-Solvent Method | Dissolve the compound in a minimal amount of a "good" polar solvent (e.g., methanol, ethanol, DMSO) at an elevated temperature. Slowly add a "poor" non-polar solvent (an anti-solvent like diethyl ether, hexane, or water) until slight turbidity appears. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[5][13] | Most polar thiazoles. The choice of anti-solvent is critical. |
| Slow Evaporation | Dissolve the compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly over several days in a loosely capped vial. This gradually increases the compound's concentration, leading to crystal formation.[14] | Compounds that are moderately soluble. |
| Vapor Diffusion | Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization. | Small quantities of material and for growing high-quality crystals for X-ray diffraction. |
| pH Adjustment | For thiazoles with ionizable groups (amines or carboxylic acids), adjusting the pH of an aqueous solution to their isoelectric point can significantly decrease their solubility and induce precipitation or crystallization. | Amphoteric thiazole derivatives. |
Key Considerations for Crystallization:
-
Temperature: Temperature affects both solubility and the rate of crystal nucleation. Experiment with different temperatures (room temperature, 4°C, -20°C).[15]
-
Purity: The starting material should be as pure as possible. Even small amounts of impurities can inhibit crystallization. It's often beneficial to perform a preliminary purification step (e.g., a quick filtration through a silica plug) before attempting crystallization.
-
Solvent Choice: The principle of "like dissolves like" is a good starting point. For polar compounds, polar protic solvents like ethanol or methanol are often good choices.[5][14]
Troubleshooting Guides
Guide 1: Degradation of Thiazole Compounds During Purification
Some thiazole derivatives can be sensitive to acidic conditions or prolonged exposure to silica gel, leading to degradation.[1][5] Certain thiazoles are also known to be susceptible to photo-degradation.[16]
Symptoms:
-
Appearance of new spots on TLC after running a column.
-
Low recovery of the desired compound.
-
Color changes during purification.
Preventative Measures & Solutions:
-
Assess Stability: Before committing to a large-scale purification, test the stability of your compound on silica gel. Spot the compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears, your compound is likely degrading.
-
Deactivate Silica Gel: If you must use silica gel, you can deactivate it by pre-treating it with a solution of your mobile phase containing a base like triethylamine, then re-slurrying it with your starting eluent.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Protect from Light: If your compound is light-sensitive, wrap your column and collection flasks in aluminum foil.[16]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like Florisil or alumina.[6] Reversed-phase chromatography on C18 is also a good option as it avoids the acidity of silica.
Guide 2: Liquid-Liquid Extraction of Highly Polar Thiazoles
Extracting highly polar thiazoles from an aqueous reaction mixture into an organic layer can be inefficient with standard solvents like ethyl acetate or diethyl ether.
Workflow for Efficient Extraction:
Caption: Step-by-step workflow for liquid-liquid extraction.
Enhanced Extraction Protocols:
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase and can help break up emulsions.[17]
-
Use of More Polar Solvents: For very polar products, standard extraction solvents may not be effective.
-
pH Adjustment (Back-Extraction): If your thiazole has a basic nitrogen, you can perform a "back-extraction."
-
First, perform a standard extraction to remove non-polar impurities.
-
Then, acidify the aqueous layer to protonate your basic thiazole, making it highly water-soluble. Wash with an organic solvent to remove any remaining non-polar impurities.
-
Finally, basify the aqueous layer to neutralize your compound and extract it with an organic solvent. This can be a very effective purification technique.[17]
-
References
-
Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. (2025). ResearchGate. [Link]
-
Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. (2003). Journal of Crystal Growth. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Extraction method. Waseda University. [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2023). University of South Florida Scholar Commons. [Link]
-
Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. MDPI. [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. (2024). MDPI. [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2012). ResearchGate. [Link]
-
Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2021). ResearchGate. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. (2018). ResearchGate. [Link]
-
Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. (2023). Molecules. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. (2021). MDPI. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2012). Crystallography Reviews. [Link]
-
Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. (2019). Molecules. [Link]
-
Which methods are use for the extraction and isolation of 4-thiazolidinones and thiazole derivatives from natural resources?. (2020). ResearchGate. [Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2019). Molecules. [Link]
-
Research Progress of Thiazole Flavor Compounds. (2022). Food and Fermentation Industries. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). Journal of Separation Science. [Link]
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- 3. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
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- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Stability and Degradation of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
Welcome to the technical support center for 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. Here, we address common issues encountered during experimental work in a practical, question-and-answer format, grounded in established chemical principles. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar peak in my HPLC analysis after storing my sample of this compound in an aqueous methanol solution. What could this be?
A1: The most probable cause for the appearance of a more polar impurity is the hydrolysis of the chloromethyl group. The C-Cl bond in the chloromethyl group at the 4-position of the thiazole ring is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding alcohol, 4-(Hydroxymethyl)-2-(2-furyl)-1,3-thiazole. This transformation is a common degradation pathway for chloromethyl-substituted heterocycles.[1]
Troubleshooting Steps:
-
Confirm Identity: To confirm the identity of the new peak, you can synthesize the suspected hydroxymethyl derivative as a reference standard. A straightforward method is the reaction of this compound with a mild base in a suitable solvent.[1]
-
LC-MS Analysis: Perform liquid chromatography-mass spectrometry (LC-MS) analysis on your degraded sample. The mass of the new peak should correspond to the molecular weight of 4-(Hydroxymethyl)-2-(2-furyl)-1,3-thiazole.
-
pH Control: The rate of hydrolysis can be influenced by pH. To minimize this degradation, ensure your solutions are maintained at a neutral or slightly acidic pH, and store them at low temperatures.
Q2: My compound seems to be degrading under oxidative stress testing (e.g., exposure to H₂O₂), showing multiple new peaks. What are the likely degradation pathways?
A2: Under oxidative conditions, the furan ring is the most likely site of degradation. Furan and its derivatives are known to be susceptible to oxidative cleavage, which can lead to a variety of ring-opened products.[2][3] The thiazole ring itself is generally more stable to oxidation, but the furan moiety can be readily attacked.
Potential Oxidative Degradation Pathway:
The initial step likely involves the oxidation of the furan ring to form an unstable intermediate, such as an endoperoxide, which can then undergo further reactions to yield various dicarbonyl compounds.[4][5]
Caption: Oxidative degradation of the furan ring.
Troubleshooting and Identification:
-
Forced Degradation Study: Conduct a systematic forced degradation study using a controlled concentration of an oxidizing agent like hydrogen peroxide.[6][7]
-
Spectroscopic Analysis: Utilize techniques like LC-MS and NMR to identify the degradation products.[8] The mass spectra will provide molecular weights, and NMR will help in elucidating the structures of the ring-opened products.
-
Antioxidant Use: If oxidative degradation is a significant issue for your application, consider the addition of antioxidants to your formulation, if permissible.
Q3: I have noticed a gradual discoloration and loss of potency of my compound when exposed to light. What is the likely cause?
A3: Photodegradation is a common issue for compounds containing aromatic and heteroaromatic rings like furan and thiazole.[9] The thiazole ring, in particular, can undergo photo-oxygenation, especially when substituted with aryl groups.[10] The furan ring is also known to be sensitive to light.
Potential Photodegradation Pathway:
One possible photodegradation mechanism for thiazole derivatives involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to form other products.[10]
Caption: Potential photodegradation of the thiazole ring.
Troubleshooting and Prevention:
-
Photostability Testing: Perform a formal photostability study according to ICH guidelines to confirm light sensitivity.[11][12]
-
Light Protection: Store the compound and its formulations in amber vials or other light-protecting containers.[9]
-
Characterize Degradants: Use LC-MS/MS and NMR to identify the photoproducts, which will help in understanding the specific degradation pathway.[10][13]
Q4: What should I consider for long-term storage and handling to ensure the stability of this compound?
A4: Based on the potential degradation pathways, the following storage and handling precautions are recommended:
-
Temperature: Store at low temperatures (e.g., 2-8 °C or frozen) to minimize the rates of all potential degradation reactions.
-
Light: Protect from light by using amber containers and storing in the dark.
-
Moisture: Store in a dry environment, and for solid materials, use a desiccator. The chloromethyl group is susceptible to hydrolysis.
-
Atmosphere: For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation of the furan ring.
Troubleshooting Guide: Unexpected Experimental Results
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of multiple new peaks in chromatogram after heating a solution of the compound. | Thermal degradation. The thiazole ring can undergo cleavage at elevated temperatures. The furan ring is also thermally labile. | 1. Conduct a thermal stress study at a controlled temperature. 2. Analyze the degradation products by LC-MS and GC-MS to identify volatile and non-volatile degradants.[8] 3. Determine the optimal temperature for your experimental procedures to minimize degradation. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. The chloromethyl group may react with nucleophilic components of the buffer or media. | 1. Analyze the stability of the compound in the specific assay medium over the time course of the experiment. 2. Prepare fresh solutions of the compound immediately before use. 3. Consider the use of the more stable hydroxymethyl analog as a control to see if the chloromethyl group is essential for activity. |
| Formation of a precipitate in solution over time. | Formation of insoluble degradation products or polymerization. Furan derivatives can be prone to polymerization under acidic conditions. | 1. Characterize the precipitate by techniques such as FTIR and NMR.[8] 2. Adjust the pH of the solution to improve stability. 3. Filter solutions before use to remove any insoluble matter. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To investigate the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water
-
HPLC system with a suitable C18 column
-
LC-MS system
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For each condition (acidic, basic, neutral), prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the respective medium (0.1 M HCl, 0.1 M NaOH, water).
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to quantify the parent compound and any degradation products.
-
Analyze the stressed samples by LC-MS to determine the mass of the degradation products.
Protocol 2: Photostability Study
Objective: To assess the impact of light on the stability of the compound.
Materials:
-
This compound
-
Photostability chamber with controlled light and UV exposure
-
Clear and amber glass vials
-
HPLC system
Procedure:
-
Prepare solutions of the compound in a suitable solvent.
-
Place the solutions in both clear and amber vials. The amber vials will serve as the dark control.
-
Expose the vials to a controlled light source in a photostability chamber as per ICH Q1B guidelines.
-
At appropriate time intervals, analyze the samples from both clear and amber vials by HPLC.
-
Compare the chromatograms to assess the extent of photodegradation.
Summary of Potential Degradation Pathways
Caption: Overview of potential degradation pathways.
References
-
Organic Reactions. Oxidative Cleavage of Furans. Available at: [Link]
-
Georgios A. Karagiannis, Athanasios C. Pappas. Oxidative Cleavage of Furans. Semantic Scholar. 2015. Available at: [Link]
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Pharma Stability. Troubleshooting & Pitfalls. Available at: [Link]
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Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. 2025. Available at: [Link]
-
Peterson, L. A. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at: [Link]
-
Wang, W., et al. Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]
-
Kul'nevich, V. G., et al. Oxidation of furans (Review). ResearchGate. 2025. Available at: [Link]
-
Pharma.Tips. Stability Troubleshooting. 2025. Available at: [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
MDPI. Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. Available at: [Link]
-
Analytical Methods for the Degradation of Phytoconstituents. Available at: [Link]
-
ChemInform Abstract: An Entry to Polysubstituted Furans via the Oxidative Ring-Opening of Furan Ring Employing NBS as an Oxidant. ResearchGate. 2025. Available at: [Link]
-
Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. IntechOpen. Available at: [Link]
-
Wikipedia. Thiazole. Available at: [Link]
- Google Patents. Process for the preparation of chlorothiazole derivatives.
-
Organic Chemistry Portal. Furan synthesis. Available at: [Link]
-
Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. ResearchGate. 2025. Available at: [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Available at: [Link]
-
Wang, Z., et al. (2024). Photocatalytic furan-to-pyrrole conversion. PubMed. Available at: [Link]
-
RSSL. The Stability Challenges for Pharmaceutical Products. Available at: [Link]
-
Theoretical investigation on the degradation mechanism of furan ring and restructuring of the fragmental units. ResearchGate. 2025. Available at: [Link]
-
Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. Available at: [Link]
-
Liu, D. Q., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]
-
General scheme of the study of furan stability. ResearchGate. Available at: [Link]
-
MedCrave. Forced Degradation Studies. 2016. Available at: [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
-
Important functionalized furan derivatives. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Reddy, G. O. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. Available at: [Link]
-
MCQ-174: About Furan derivative (THF) by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. 2022. Available at: [Link]
- Al-Masoudi, W. A., & Al-Amiery, A. A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8(8), 849-855.
-
Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Available at: [Link]
- Jeong, J., et al. (2019). Disrotatory ring-opening of furans gives stereocontrol. Journal of Organic Chemistry, 84(17), 11061-11067.
-
de Oliveira, C. B., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Available at: [Link]
-
Ayati, A., et al. (2015). Thiazole Ring—A Biologically Active Scaffold. PMC. Available at: [Link]
-
Burel, A., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. NIH. Available at: [Link]
-
Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
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- 2. organicreactions.org [organicreactions.org]
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- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. ijmr.net.in [ijmr.net.in]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
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- 12. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
Welcome to the technical support center for 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic building block in their synthetic workflows. Here, we provide in-depth, field-proven insights into optimizing coupling reactions, troubleshooting common issues, and ensuring the success of your experiments.
Introduction: Understanding the Reactivity of the Substrate
This compound is a valuable synthetic intermediate, primarily due to the presence of a highly reactive chloromethyl group attached to the C4 position of the thiazole ring.[1][2] This group acts as a potent electrophile, making the molecule an excellent substrate for introducing the 2-(2-furyl)-thiazol-4-ylmethyl moiety into a target structure. The primary pathway for coupling reactions with this molecule is through nucleophilic substitution (SN2), where the chloride ion is displaced by a wide variety of nucleophiles.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for coupling reactions?
A1: The primary and most reactive site is the benzylic-like carbon of the chloromethyl (-CH₂Cl) group. The chlorine atom is an effective leaving group, and the carbon is readily attacked by nucleophiles. This reactivity is central to its function as a synthetic building block.[2][3]
Q2: What are the most common and effective types of coupling reactions for this substrate?
A2: Nucleophilic substitution reactions are the most common and reliable. The substrate couples efficiently with a broad range of soft and hard nucleophiles, including:
-
N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles.
-
S-Nucleophiles: Thiols and thiophenols, which are particularly effective due to the high nucleophilicity of sulfur.[5]
-
O-Nucleophiles: Alcohols and phenols, typically after deprotonation to form the more reactive alkoxide or phenoxide. This is a classic Williamson-type ether synthesis.[4]
Q3: Is a catalyst necessary for coupling with this substrate?
A3: For most standard nucleophilic substitution reactions, a catalyst is not required. However, reaction efficiency can be significantly enhanced under certain conditions:
-
Iodide Additives: Catalytic amounts of sodium iodide (NaI) or potassium iodide (KI) can accelerate sluggish reactions. This facilitates an in-situ Finkelstein reaction, converting the chloromethyl group to the more reactive iodomethyl intermediate, as iodide is a superior leaving group.
-
Phase-Transfer Catalysts (PTC): In biphasic systems (e.g., aqueous base and an organic solvent), a PTC like tetrabutylammonium bromide (TBAB) is essential to shuttle the nucleophile into the organic phase to react with the substrate.
Q4: How stable is this compound? What are its common degradation pathways?
A4: The compound is reasonably stable under standard storage conditions (cool, dry, dark). However, it is susceptible to:
-
Hydrolysis: The presence of water, especially with a base or at elevated temperatures, can lead to the hydrolysis of the chloromethyl group to form the corresponding alcohol, 4-(hydroxymethyl)-2-(2-furyl)-1,3-thiazole.[6] It is crucial to use anhydrous solvents and maintain an inert atmosphere for sensitive reactions.
-
Strong Bases: While necessary for deprotonating weak nucleophiles, very strong bases at high temperatures may lead to decomposition of the thiazole ring.
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
A1: This is a common issue that often points to insufficient reactivity in the system.
-
Cause A: Poor Nucleophilicity: Your nucleophile may not be strong enough to displace the chloride. This is especially true for neutral alcohols or thiols.
-
Solution: Deprotonate the nucleophile first. For alcohols and thiols, use a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (THF, DMF) to generate the potent alkoxide or thiolate anion before adding the thiazole substrate. For weaker amine nucleophiles, a stronger, non-nucleophilic organic base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃ can help.
-
-
Cause B: Suboptimal Reaction Conditions (Solvent & Temperature):
-
Solution: The ideal solvent for SN2 reactions is a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion but not the nucleophile, enhancing its reactivity. If your reaction is sluggish at room temperature, gradually increase the heat to 50-80 °C while monitoring progress by TLC. Avoid excessive heat, which can cause degradation.
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My TLC plate shows multiple spots, including my desired product. What are the likely side products and how can I minimize them?
A2: The formation of multiple products indicates competing reaction pathways or degradation.
-
Side Product A: Hydrolysis Product (4-hydroxymethyl-2-(2-furyl)-1,3-thiazole):
-
Cause: Presence of water in the reagents or solvent.
-
Solution: Use freshly distilled, anhydrous solvents. Dry reagents in a vacuum oven if necessary. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Side Product B: Dimerization/Oligomerization:
-
Cause: If your nucleophile also contains a leaving group, it can self-react or react with the product.
-
Solution: This requires a careful redesign of the synthetic strategy, potentially involving protecting groups.
-
-
Side Product C: Over-alkylation (for N-H containing nucleophiles):
-
Cause: A primary amine (R-NH₂) can react once to form the secondary amine and again to form a tertiary amine.
-
Solution: Use a large excess of the primary amine nucleophile (e.g., 5-10 equivalents) to favor the mono-alkylation product statistically. Alternatively, perform a slow addition of the thiazole substrate to the solution of the amine.
-
Experimental Protocols & Data
Protocol 1: General Procedure for N-Alkylation with a Secondary Amine
This protocol details a typical coupling reaction with a nucleophile like morpholine.
-
Reagent Preparation: To a dry, round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Solvent and Nucleophile Addition: Add anhydrous acetonitrile (ACN, approx. 0.1 M concentration relative to the limiting reagent). Add morpholine (1.2 equivalents) to the suspension.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ACN and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| S-Nucleophile | 4-methoxythiophenol | K₂CO₃ (1.5) | DMF | 25 - 50 | 1 - 4 | Thiols are highly reactive; reactions are often fast at RT. |
| O-Nucleophile | Phenol | NaH (1.1) | THF | 0 to 60 | 4 - 12 | Pre-form the phenoxide at 0°C before adding the thiazole. |
| N-Nucleophile | Piperidine | K₂CO₃ (1.5) | Acetonitrile | 60 - 80 | 3 - 8 | Using the amine as its own base (2.5 eq.) is also possible. |
| Carbanion | Diethyl malonate | NaH (1.1) | DMF | 25 - 70 | 6 - 18 | Ensure complete deprotonation of the malonate before addition. |
Visualization of the General Reaction Mechanism
The core reaction proceeds via a well-established SN2 mechanism.
Caption: General SN2 mechanism for coupling with the substrate.
References
-
Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-666. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Al-Tel, T. H. (2006). Recent development of peptide coupling reagents in organic synthesis. Current Organic Synthesis, 3(1), 89-103. Available from: [Link]
-
Al-Tel, T. H. (2009). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 11(2), 263–268. Available from: [Link]
-
Al-Tel, T. H., et al. (2012). N-terminus 4-chloromethyl thiazole peptide as a macrocyclization tool in the synthesis of cyclic peptides: application to the synthesis of conformationally constrained RGD-containing integrin ligands. Tetrahedron Letters, 53(8), 949-952. Available from: [Link]
-
Vaickelionienė, R., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(21), 7247. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for the synthesis of thiazole derivatives
Welcome to the technical support center for the synthesis of thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting for common challenges encountered in the laboratory. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address specific issues directly, explaining the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Hantzsch thiazole synthesis is resulting in very low or no product yield. What are the common causes and how can I fix this?
This is one of the most frequent challenges in thiazole synthesis. The Hantzsch synthesis, while robust, is sensitive to several factors.[1] A low yield can typically be traced back to one of three areas: starting material quality, reaction conditions, or reactant stability.[2]
Answer & Recommendations:
-
Verify Starting Material Purity: The purity of your α-haloketone and thioamide (or thiourea) is paramount.[2] Impurities can engage in side reactions, consuming reactants and complicating purification.
-
α-Haloketones: These can be lachrymatory and unstable over time. It is advisable to use freshly prepared or purified α-haloketones. Verify purity via NMR or melting point analysis.
-
Thioamides/Thioureas: The stability of the thioamide can be a significant limiting factor, especially if the reaction medium is acidic.[3] Some precursors, like 2-aminothiophenol used for benzothiazoles, are highly susceptible to oxidation, which can drastically lower yields.[2] The formation of a yellow disulfide dimer precipitate is a visual indicator of such oxidation.[2]
-
-
Optimize Reaction Conditions: Every substrate pairing has an optimal set of conditions. If you are experiencing low yields, systematically investigate the following:
-
Solvent Choice: The solvent's polarity affects reactant solubility and reaction kinetics.[2] While ethanol and methanol are common, exploring other solvents like 1-butanol, 2-propanol, or even water can be effective for certain multi-component syntheses.[2][4] Greener approaches successfully use water or ethanol/water mixtures.[4]
-
Temperature Control: Ensure the reaction is heated appropriately. Many Hantzsch syntheses require reflux to proceed to completion.[5] However, excessively high temperatures can promote side reactions or decomposition.[6] Consider a temperature screening experiment to find the optimal balance. For certain substrates, microwave-assisted synthesis can dramatically improve yields and reduce reaction times by enabling rapid and uniform heating.[6][7]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] Insufficient reaction time will result in unreacted starting materials, while excessive time can lead to the formation of degradation products or other impurities.[6]
-
-
Check Stoichiometry: While the core reaction is a 1:1 condensation, it is common practice to use a slight excess (e.g., 1.2 to 1.5 equivalents) of the thioamide component to ensure the complete consumption of the more expensive or sensitive α-haloketone.[5][8]
Workflow: Troubleshooting Low Yield
The following decision tree illustrates a logical workflow for diagnosing and resolving low-yield issues in thiazole synthesis.
Caption: A decision tree for troubleshooting low yields.
FAQ 2: My reaction produces multiple spots on TLC, indicating side products. What are these byproducts and how can I suppress their formation?
The formation of multiple products is a classic challenge, often stemming from the reactivity of the intermediates. In the Hantzsch synthesis, the most common issue is the formation of isomers or condensation byproducts.[2]
Answer & Recommendations:
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and its isomeric byproduct, 2-imino-2,3-dihydrothiazole.[2][6] This occurs due to the tautomeric nature of the intermediates.
-
Solution: Running the reaction under neutral or slightly basic conditions can favor the formation of the desired aromatic 2-aminothiazole.[2] The final workup step often involves neutralization with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to ensure the product is in its free base form.[1][5]
-
-
Condensation Byproducts: If the stoichiometry is not carefully controlled or if the reaction temperature is too high, side reactions such as the formation of bis-thiazoles can occur.[2]
-
Protecting Groups: If your starting materials contain other reactive functional groups, they may interfere with the desired cyclization. Consider using appropriate protecting groups for sensitive functionalities to prevent unwanted side reactions.[6]
-
Reaction Monitoring: Close monitoring of the reaction by TLC is crucial.[6] It allows you to identify the point at which the desired product is maximized and the formation of byproducts begins to increase, helping you determine the optimal reaction time.
Mechanism: The Hantzsch Thiazole Synthesis
Understanding the mechanism is key to controlling the reaction. The synthesis proceeds via a well-established multi-step pathway.[5]
Caption: Key steps of the Hantzsch thiazole synthesis mechanism.
The reaction is initiated by a nucleophilic SN2 attack from the sulfur atom of the thioamide onto the α-carbon of the haloketone.[1][5] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl group. The final step is the dehydration of the resulting hydroxythiazoline intermediate, driven by the formation of the stable, aromatic thiazole ring.[5]
FAQ 3: I've successfully formed my product, but I'm struggling with isolation and purification. What are the best practices?
Effective isolation is critical for obtaining a pure product with a good final yield. The strategy depends on the physical properties of your specific thiazole derivative.
Answer & Recommendations:
-
Precipitation/Filtration: Many thiazole products, particularly 2-amino-4-arylthiazoles, are poorly soluble in water.[1] A common and effective workup procedure is to pour the reaction mixture into a basic aqueous solution (e.g., 5% Na₂CO₃).[1] This neutralizes any acid catalyst or byproducts (like HX) and often causes the desired product to precipitate as a solid, which can then be easily collected by vacuum filtration.[5]
-
Extraction: If the product does not precipitate or forms an oil, it is likely more soluble in the reaction solvent or is a liquid at room temperature. In this case:
-
Neutralize the reaction mixture as described above.
-
Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
-
Purification Techniques:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (like ethanol) is an excellent method for purification.[9]
-
Column Chromatography: For complex mixtures, oils, or products that are difficult to crystallize, purification by column chromatography over silica gel is the most effective method.[6][10] A typical mobile phase might be a mixture of hexanes and ethyl acetate.[1]
-
Experimental Protocols
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a general framework for a common Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Water (for washing)
Procedure:
-
Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone and thiourea.[1]
-
Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.[5]
-
Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The solids should dissolve, and the solution may turn yellow.[1][5]
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[1]
-
Work-up & Precipitation: Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[1]
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.[5]
-
Washing: Wash the collected solid (the filter cake) with water to remove any inorganic salts or residual methanol.[1]
-
Drying: Transfer the solid to a tared watch glass and allow it to air dry completely before determining the mass and percent yield.[5]
Protocol 2: Monitoring the Reaction with TLC
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Mobile Phase (e.g., 50% Ethyl Acetate / 50% Hexane)[1]
-
UV lamp
Procedure:
-
Spot a small amount of the starting material (α-haloketone) on the TLC plate as a reference.
-
Once the reaction begins, use a capillary tube to take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Develop the plate in the chamber with the chosen mobile phase.
-
Visualize the plate under a UV lamp.
-
The reaction is complete when the starting material spot has disappeared and a new spot corresponding to the product is dominant.[5]
Data Presentation: Solvent Effects
The choice of solvent can significantly impact reaction outcomes. Greener and more efficient protocols often result from careful solvent screening.
| Entry | Solvent(s) | Conditions | Yield (%) | Reference |
| 1 | Ethanol/Water (1:1) | Reflux, 2-3.5h, SiW.SiO₂ catalyst | 85-95 | [4] |
| 2 | 1-Butanol | Reflux | Good | [4] |
| 3 | Water | Reflux | Good | [4] |
| 4 | Ethanol | Reflux | Moderate | [4] |
| 5 | Methanol | Reflux | Moderate | [4] |
| 6 | Trifluoroethanol | 80 °C, 300 min | 58 | [11][12] |
Table based on data for specific multi-component Hantzsch reactions. Yields are representative and will vary with specific substrates.
References
- Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.
- Application Notes and Protocols for the Synthesis of Thiazole Derivatives
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. S-PACT.
- Technical Support Center: 2-Aminothiazole Deriv
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Cook–Heilbron thiazole synthesis. Wikipedia.
- Aminothiazoles: polymer-supported approaches. RSC Publishing.
- Thiazole formation through a modified Gewald reaction. Beilstein Journals.
- Synthesis of novel 2-amino thiazole deriv
- Derivatives
- Thiazole formation through a modified Gewald reaction. PMC - NIH.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Hantzsch thiazole synthesis - labor
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 11. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 12. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Labyrinth of Furyl-Thiazole Stability
A Senior Application Scientist's Guide to Preventing Decomposition During Workup
Welcome, fellow researchers and drug development professionals, to our dedicated resource for tackling the intricate challenges associated with the synthesis and purification of furyl-thiazole derivatives. These valuable heterocyclic compounds, while paramount in medicinal chemistry, are notoriously prone to degradation, particularly during workup and purification. This guide is designed to move beyond mere procedural lists, offering a deep dive into the mechanistic underpinnings of their instability and providing field-proven strategies to ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs): Troubleshooting Furyl-Thiazole Decomposition
Here, we address the most common issues encountered in the lab. Our philosophy is to empower you not just with solutions, but with a clear understanding of the chemical principles at play.
Q1: My reaction mixture turns dark brown or black during aqueous workup or upon addition of acid. What is happening to my furyl-thiazole compound?
A1: This is a classic sign of acid-catalyzed decomposition of the furan ring. The furan moiety, despite its aromaticity, possesses lower resonance energy compared to benzene, making it highly susceptible to protonation, especially at the α-carbon.[1] This initial protonation disrupts the aromatic system, leading to a cascade of reactions, including ring-opening to form highly reactive 1,4-dicarbonyl compounds.[1][2] These unsaturated dicarbonyls are prime candidates for subsequent polymerization, resulting in the intractable tars you are observing. The thiazole ring is generally more stable under acidic conditions but cannot protect the linked furan from this degradation pathway.[3][4]
Q2: I'm observing significant loss of my compound during silica gel column chromatography, even with neutral solvent systems. Why is this occurring?
A2: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH), which can have a pKa similar to that of carboxylic acids. This acidity is often sufficient to catalyze the degradation of sensitive furan rings, leading to streaking on TLC plates and low recovery from column chromatography.[5] Even if your eluent is "neutral," the stationary phase itself provides the acidic environment necessary for decomposition.[2][6]
Q3: My furyl-thiazole seems to be degrading even when I avoid strong acids. What other factors should I be concerned about?
A3: While acid is the primary culprit, other factors can contribute to the decomposition of furyl-thiazoles:
-
Oxidation: The electron-rich furan ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.[7][8] This can lead to ring-opening or the formation of other unwanted byproducts.[9][10]
-
Elevated Temperatures: Many decomposition pathways are accelerated at higher temperatures.[7] Therefore, prolonged heating during solvent evaporation or distillation should be minimized.
-
Strong Bases: While more stable to bases than acids, the thiazole ring does have an acidic proton at the C2 position, which can be deprotonated by strong bases, potentially leading to undesired reactivity.[3][11]
Q4: Are there any general strategies to enhance the stability of my furyl-thiazole during synthesis and workup?
A4: Absolutely. A proactive approach is key:
-
Inert Atmosphere: Whenever possible, conduct your reactions and workup procedures under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[2]
-
Temperature Control: Maintain low temperatures throughout the workup and purification process.[2] Use ice baths for extractions and consider refrigerated chromatography systems if available.
-
Use of Additives: For distillations or solutions that require heating, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) can help prevent oxidation-initiated polymerization.[2]
-
Protecting Groups: In complex, multi-step syntheses, consider protecting the furan ring. A Diels-Alder reaction with a reversible diene, for example, can mask the furan's reactivity during harsh reaction or purification steps.[2][12][13]
Visualizing the Enemy: Decomposition Pathways
To effectively combat decomposition, it is crucial to visualize the process. The following diagram illustrates the acid-catalyzed ring-opening of a generic 2-furyl-substituted molecule, the most common degradation pathway.
Caption: Acid-catalyzed degradation pathway of the furan ring.
Data-Driven Insights: The Kinetics of Furan Decomposition
Understanding the rate at which furan derivatives decompose is critical for designing robust workup procedures. Kinetic studies on model furan compounds reveal the profound impact of acidity and temperature.
| Furan Derivative | Conditions | Kinetic Model | Key Findings | Reference |
| Furan & 2,5-Dimethylfuran | Aqueous Perchloric Acid (25°C) | First-order in furan | The logarithm of the rate constant is linear with Hammett's acidity function (H₀), confirming specific acid catalysis. The first step is a slow proton transfer to the α-carbon. | [5] |
| 2-Hydroxyacetylfuran (2-HAF) | Aqueous H₂SO₄ (100-170°C) | First-order in 2-HAF and H⁺ | The decomposition rate is directly proportional to both the furan concentration and the acid concentration. The activation energy was determined to be 98.7 kJ mol⁻¹. | [14] |
| Furfural | Aqueous acid (125-200°C) | Complex, dependent on acid strength | Degradation rate is highly dependent on the acid's strength (pKa). Different acids can lead to different degradation products. | [2] |
These data quantitatively demonstrate that minimizing both acid exposure and temperature is paramount to preserving the integrity of the furan ring.
Troubleshooting and Optimization Workflow
When faced with a degrading furyl-thiazole, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and solve the problem.
Caption: A logical workflow for troubleshooting furyl-thiazole decomposition.
Validated Protocols for Stable Workup and Purification
Here we provide detailed, step-by-step methodologies for key procedures to minimize the degradation of your furyl-thiazole compounds.
Protocol 1: Neutralization of Silica Gel for Flash Chromatography
Objective: To deactivate the acidic sites on silica gel, preventing on-column degradation of acid-sensitive compounds.
Materials:
-
Standard silica gel
-
Eluent system (pre-determined by TLC)
-
Triethylamine (Et₃N)
Procedure:
-
Prepare the Neutralizing Eluent: Add 1-2% (v/v) triethylamine to your chosen eluent system. For example, if your eluent is 20% ethyl acetate in hexanes, prepare a solution of 1-2 mL of triethylamine in 98-99 mL of this eluent mixture.[6]
-
Pack the Column: Pack your chromatography column with silica gel using the triethylamine-containing eluent as you normally would (either as a slurry or dry-packed and then wetted).
-
Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the neutralizing eluent. This ensures that all the acidic silanol groups are sufficiently neutralized. Discard the flushed solvent.[6]
-
Run the Chromatography: You can now proceed with your chromatography. It is often recommended to continue using an eluent containing a small amount of triethylamine (e.g., 0.5-1%) throughout the separation to maintain the neutralized state of the silica.
-
Fraction Analysis: Collect and analyze your fractions as usual. The triethylamine is volatile and can typically be removed with your solvent during evaporation under reduced pressure.
Protocol 2: Use of Scavenger Resins for In-Situ Impurity Removal
Objective: To remove reactive impurities (e.g., excess electrophiles or acids) from a reaction mixture without a traditional aqueous workup, thus protecting the sensitive furyl-thiazole.
Materials:
-
Crude reaction mixture containing your furyl-thiazole
-
Appropriate scavenger resin (e.g., polymer-supported amine for scavenging acids/electrophiles, polymer-supported isocyanate for scavenging excess amines)
-
Anhydrous solvent in which the product is soluble
Procedure:
-
Select the Scavenger: Choose a scavenger resin that will selectively react with the excess reagent or byproduct you wish to remove. For example, to remove excess acid chloride, a resin like polymer-supported tris(2-aminoethyl)amine can be used.
-
Add the Scavenger: To your crude reaction mixture (dissolved in a suitable anhydrous solvent), add the scavenger resin (typically 2-4 equivalents relative to the species being scavenged).
-
Stir: Allow the mixture to stir at room temperature for a period of 2 to 16 hours, depending on the reactivity of the scavenger and the impurity. Monitor the removal of the impurity by TLC or LC-MS if possible.
-
Filter: Once the scavenging is complete, simply filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Isolate the Product: Wash the resin with a small amount of the anhydrous solvent. Combine the filtrates and remove the solvent under reduced pressure to yield your purified product, which has not been exposed to aqueous or acidic conditions.
References
- Benchchem Technical Support.
- University of Rochester, Department of Chemistry.
-
de Sousa, Z. S. B., et al. (2016). Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. Scientific Reports. [Link]
- Benchchem Technical Support.
- University of Rochester, Department of Chemistry.
- Homework.Study.com. The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring.".
-
Wikipedia. Thiazole. [Link]
-
Almhofer, L., et al. (2021). Kinetic and mechanistic aspects of furfural degradation in biorefineries. Chemie Ingenieur Technik. [Link]
-
Lamminpää, K., Ahola, J., & Tanskanen, J. (2014). Kinetics of Furfural Destruction in Formic Acid Media. Industrial & Engineering Chemistry Research. [Link]
- S. R. R. Vagolu et al. Oxidative Cleavage of Furans. Organic Reactions.
- Wipf Group, University of Pittsburgh.
- Benchchem Technical Support. Minimizing degradation of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole during storage. Benchchem.
-
Kour, J., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
- Klement, M. (2020). Retaining and Separating Polar Acidic Compounds.
- Benchchem Technical Support. Avoiding impurities in the synthesis of heterocyclic compounds. Benchchem.
- Bell, D. S. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America.
-
Reddit r/Chempros. Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
- Benchchem Technical Support. Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
-
Kirschning, A., et al. (2001). Organic synthesis using polymer-supported reagents, catalysts and scavengers in simple laboratory flow systems. Organic & Biomolecular Chemistry. [Link]
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Farkas, M., et al. (1993). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. Supported scavengers and reagents in organic chemistry. [Link]
-
ResearchGate. Polymeric Scavenger Reagents in Organic Synthesis. [Link]
- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
-
ResearchGate. Oxidation of furans (Review). [Link]
-
YouTube. Disconnecting with a sneaky furan?. [Link]
-
ResearchGate. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]
-
Barr, J., et al. (2016). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
ResearchGate. Furan Oxidations in Organic Synthesis: Recent Advances and Applications. [Link]
-
ResearchGate. Four-Component Ring-Opening Reaction of Pyrroles via C-N Bond Cleavage under Multiple Functions of Elemental Sulfur. [Link]
- Teledyne Labs.
-
Milestone Inc. Acid Purification by Sub-Boiling Distillation. [Link]
-
Organic Syntheses. Furan. [Link]
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Berghof Products + Instruments. Acid purification by subboiling. [Link]
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Annweiler, E., et al. (1994). Ring cleavage of sulfur heterocycles: how does it happen?. Biodegradation. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
European Patent Office. METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. [Link]
-
YouTube. Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. [Link]
-
Oniga, O., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. [Link]
-
Hassan, M., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
Sources
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- 13. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
strategies to enhance the regioselectivity of thiazole synthesis
A Senior Application Scientist's Guide to Enhancing Regioselectivity
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling regiochemistry in one of synthetic chemistry's most important heterocyclic scaffolds. Here, we move beyond simple protocols to explore the mechanistic underpinnings of regioselectivity, offering field-tested troubleshooting strategies and advanced solutions in a direct question-and-answer format.
Part 1: Troubleshooting the Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, remains a cornerstone for constructing the thiazole ring from α-halocarbonyls and a thioamide source.[1][2] While robust, it is notorious for yielding mixtures of regioisomers when using unsymmetrically substituted thioamides.
Frequently Asked Questions (FAQs)
Q1: I'm reacting an α-bromoketone with an N-monosubstituted thiourea and getting a mixture of a 2-(substituted-amino)thiazole and a 3-substituted-2-imino-2,3-dihydrothiazole. Why is this happening and how can I control it?
A1: This is the classic regioselectivity challenge in the Hantzsch synthesis. The issue arises because N-substituted thiourea has two potential nucleophilic sites: the sulfur atom and the substituted nitrogen atom. The reaction can proceed via two competing pathways.
-
Pathway A (S-Attack): The highly nucleophilic sulfur atom attacks the α-halocarbonyl. This is typically the kinetically favored pathway, leading to an S-alkylated intermediate that cyclizes to form the thermodynamically stable 2-(substituted-amino)thiazole. This is the exclusive product in neutral or basic conditions.[3]
-
Pathway B (N-Attack): The substituted nitrogen atom can also attack the α-halocarbonyl. This leads to an N-alkylated intermediate, which, after cyclization, produces the 3-substituted 2-imino-2,3-dihydrothiazole isomer.
Controlling the outcome depends on modulating the nucleophilicity of these two centers.
dot
Caption: Competing pathways in the Hantzsch synthesis.
Q2: How can I experimentally favor one regioisomer over the other?
A2: The key is to manipulate the reaction conditions, primarily the pH.
-
To obtain the 2-(substituted-amino)thiazole (Product 1): Run the reaction under neutral or slightly basic conditions. Standard reflux in ethanol is often sufficient to ensure the sulfur acts as the primary nucleophile, leading almost exclusively to this isomer.[3][4]
-
To obtain the 3-substituted 2-imino-2,3-dihydrothiazole (Product 2): Employ strongly acidic conditions.[3] By using a solvent system like 10M HCl in ethanol, you protonate the nitrogen atoms of the thiourea. This drastically reduces their nucleophilicity, making the initial N-attack less favorable and allowing the S-attack pathway to be influenced differently, ultimately leading to a change in regioselectivity. The proportion of the imino isomer is significantly influenced by the specific substrates and experimental setup.[3]
| Condition | Favored Nucleophile | Major Product | Rationale |
| Neutral / Basic | Sulfur | 2-(Substituted-amino)thiazole | Sulfur is inherently more nucleophilic. |
| Strongly Acidic | Sulfur (initially), but mechanism shifts | 3-Substituted 2-Iminothiazole | Nitrogen atoms are protonated, altering the reaction course.[3] |
Q3: Can microwave irradiation improve the regioselectivity of my Hantzsch synthesis?
A3: Yes, microwave-assisted organic synthesis (MAOS) is an excellent strategy. While it may not fundamentally change the mechanistic pathway dictated by pH, it offers significant advantages:[5]
-
Reduced Reaction Times: Dramatically shorter reaction times (minutes vs. hours) minimize the formation of degradation byproducts.[5][6]
-
Improved Yields: Rapid and uniform heating often leads to cleaner reactions and higher yields of the desired product.[5][7]
-
Enhanced Selectivity: In some cases, the speed of microwave heating can favor the kinetically controlled product before thermal equilibration or side reactions can occur, potentially enhancing the ratio of a desired regioisomer.
This technique is particularly effective for producing 2-aminothiazoles in high yields and purity.[6][7]
Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a general guideline for a highly efficient Hantzsch synthesis.
-
Reagent Preparation: In a 10 mL microwave-safe vessel equipped with a magnetic stir bar, combine 2-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).
-
Solvent Addition: Add 3-4 mL of ethanol to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 100-120 °C for 5-10 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.[5]
-
Reaction Monitoring: After the initial irradiation period, cool the vessel and spot a small aliquot on a TLC plate (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent) to check for the consumption of the starting ketone.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution to neutralize any HBr formed and precipitate the product.
-
Isolation: Stir the resulting slurry for 15 minutes. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and air-dry. The product is often of high purity without the need for column chromatography.[4]
Part 2: Advanced Strategies for Regiocontrolled Synthesis
When the Hantzsch synthesis is not suitable or when functionalizing an existing thiazole ring, modern catalytic methods provide unparalleled precision.
Frequently Asked Questions (FAQs)
Q4: I need to install an aryl group specifically at the C5 position of a 2-substituted thiazole. What is the most reliable method?
A4: For regioselective C5-arylation, Palladium-catalyzed C-H activation is the state-of-the-art method.[8] This approach avoids the need to pre-functionalize the ring with a halogen or organometallic group. The C5 position of the thiazole ring is relatively electron-rich, making it susceptible to electrophilic attack by a Pd(II) catalyst.[9]
A ligand-free system using a palladium source like Pd(OAc)₂ with a base and an appropriate aryl halide (typically bromide or iodide) is highly effective.[8][10]
dot
Sources
- 1. synarchive.com [synarchive.com]
- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Managing 1,3-Dichloroacetone in Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis using 1,3-dichloroacetone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of the Hantzsch thiazole synthesis with this highly reactive, bifunctional substrate. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. 1,3-Dichloroacetone is a powerful building block, but its dual electrophilic sites demand precise control to achieve desired outcomes.[1][2] This center addresses the most common challenges encountered in the field.
Troubleshooting Guide: Common Experimental Issues
This section is structured to address specific problems you may be observing at the bench. Each answer provides a causal explanation and a validated course of action.
Q1: My reaction yield is significantly lower than expected, or I'm not seeing any product formation. What are the likely causes?
A1: Low or no yield in a Hantzsch synthesis with 1,3-dichloroacetone is a frequent issue that can almost always be traced back to one of four key areas: reaction conditions, reagent purity, solvent choice, or stoichiometry.
-
Causality (Thermodynamics & Kinetics): The Hantzsch synthesis is a multi-step process involving SN2 substitution, cyclization, and dehydration. Each step has an activation energy barrier that must be overcome. Insufficient thermal energy is a common culprit for stalled reactions.[3][4]
-
Troubleshooting Steps:
-
Verify Reaction Temperature: Many procedures require heating to reflux.[5][6] A reaction of 2-bromoacetophenone and thiourea, for example, is often heated to 65-100°C.[4] If you are running the reaction at room temperature, gradually increasing the heat while monitoring via Thin Layer Chromatography (TLC) is the first logical step.
-
Assess Reagent Purity: 1,3-dichloroacetone can degrade over time, and impurities in the thioamide partner can introduce competing side reactions.[3][7] Use reagents from a reliable source or consider purification if degradation is suspected. 1,3-dichloroacetone can be purified by distillation (b.p. 170-175°C), though caution is advised due to its hazardous nature.[8][9]
-
Evaluate Your Solvent: The choice of solvent is critical. While alcohols like ethanol, methanol, or isopropanol are standard, their polarity influences the solubility of reactants and intermediates, affecting reaction kinetics.[3][5][10] Ensure your solvent is anhydrous if water-sensitive intermediates are possible. In some cases, solvent-free conditions have been shown to improve rates and yields.[3]
-
Confirm Stoichiometry: Ensure you are using the correct molar ratios. A slight excess of the thioamide is sometimes used, but a large excess can promote side reactions.[5]
-
Q2: My main product is contaminated with a significant, higher molecular weight byproduct. How do I identify and prevent it?
A2: This is the classic problem associated with the bifunctional nature of 1,3-dichloroacetone. The most probable byproduct is a bis(thiazolyl) ketone .
-
Causality (Stoichiometric Control): 1,3-dichloroacetone has two electrophilic C-Cl centers. The initial, desired reaction is the formation of a (2-amino-4-thiazolyl) chloromethyl ketone.[5] However, if an excess of the thioamide is present, the nucleophilic sulfur of a second thioamide molecule can attack the remaining chloromethyl group of your product, leading to a second cyclization and the formation of a symmetrical bis(thiazolyl) ketone.[5]
Diagram: Formation of Bis(thiazolyl) Ketone Byproduct
Caption: Byproduct formation pathway.
-
Preventative Measures:
-
Strict Stoichiometric Control: The most effective solution is to control the stoichiometry. Use an equimolar amount (1:1) of 1,3-dichloroacetone and your thioamide.[5] If you must use an excess of one reagent to drive the reaction to completion, it is often better to use a slight excess of 1,3-dichloroacetone and quench the remainder during workup.
-
Controlled Addition: Add the 1,3-dichloroacetone solution dropwise to the refluxing solution of the thioamide.[5] This maintains a low instantaneous concentration of the dichloro-reagent, favoring the initial mono-substitution.
-
Reaction Monitoring: Carefully monitor the reaction by TLC. The bis-adduct will typically have a different Rf value. Stop the reaction once the consumption of the limiting reagent is complete to prevent further reaction.
-
Q3: I am using an N-substituted thiourea and have isolated an unexpected isomer. How can I control the regioselectivity?
A3: This is a well-documented challenge involving the ambident nucleophilicity of N-substituted thioureas. The reaction can yield either the expected 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole . The outcome is almost entirely dictated by the acidity of the reaction medium.[4][11]
-
Causality (Mechanistic Pathway Control):
-
In Neutral Solvents (e.g., Ethanol, Methanol): The reaction proceeds through the "standard" Hantzsch mechanism. The sulfur atom of the thiourea acts as the initial nucleophile. Subsequent cyclization by the unsubstituted nitrogen leads exclusively to the 2-(N-substituted amino)thiazole isomer.[4][11]
-
In Strongly Acidic Conditions (e.g., 10M HCl in Ethanol): The reaction pathway changes. Protonation of the thiourea can alter the nucleophilicity of the nitrogen atoms. Under these conditions, cyclization can occur via the substituted nitrogen atom, leading to the formation of the 2-imino-2,3-dihydrothiazole isomer.[11]
-
-
Regioselectivity Control Protocol:
| Desired Isomer | Reaction Condition | Rationale |
| 2-(N-substituted amino)thiazole | Neutral Solvent (e.g., Ethanol) | Favors the canonical Hantzsch pathway where sulfur is the initial nucleophile.[4][11] |
| 3-Substituted 2-imino-thiazole | Strongly Acidic (e.g., 10M HCl/EtOH) | Alters the nucleophilicity and favors cyclization through the substituted nitrogen.[11] |
Frequently Asked Questions (FAQs)
-
Q: Why is 1,3-dichloroacetone used instead of the seemingly safer 1,3-dihydroxyacetone or other variants?
-
A: The high reactivity of the carbon-chlorine bond is precisely why it is used. Chlorine is an excellent leaving group, facilitating the essential SN2 reaction that initiates the Hantzsch synthesis. Hydroxy groups are poor leaving groups and would require activation (e.g., conversion to a tosylate), adding steps and complexity to the synthesis.
-
-
Q: Can I use microwave irradiation for this reaction?
-
A: Yes, microwave-assisted synthesis is a modern approach that has been successfully applied to Hantzsch reactions. It can dramatically reduce reaction times and, in some cases, improve yields by providing rapid, uniform heating.[3] However, careful optimization is required as the high energy input can also accelerate side reactions if not properly controlled.
-
-
Q: What is the best workup procedure to isolate my thiazole product?
-
A: The product of the Hantzsch synthesis is typically formed as a hydrohalide salt (e.g., hydrochloride). The most common workup involves cooling the reaction mixture and pouring it into a dilute base solution, such as 5% sodium carbonate or sodium bicarbonate.[4] This neutralizes the salt, causing the free thiazole base to precipitate, which can then be collected by filtration.
-
-
Q: How can I be sure of the structure of my final product?
-
A: Full characterization is essential. Use a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation. For example, the chemical shift of the proton at the C5 position of the thiazole ring is characteristic.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of your product and identify potential byproducts.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
-
Experimental Protocols & Visualizations
Protocol 1: Standard Synthesis of (2-Amino-4-thiazolyl) chloromethyl ketone hydrochloride
This protocol is designed to favor the mono-substituted product by controlling stoichiometry.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 eq) in isopropanol.[5]
-
Reagent Addition: In a separate flask, dissolve 1,3-dichloroacetone (1.0 eq) in isopropanol. Add this solution dropwise to the stirring, refluxing thiourea solution over 30 minutes.[5]
-
Reaction: Reflux the mixture for 2-3 hours, monitoring the reaction progress by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase).[5]
-
Isolation: Once the starting material is consumed, cool the reaction mixture and evaporate the solvent in vacuo.
-
Purification: The resulting residue can be triturated with isopropanolic HCl to precipitate the hydrochloride salt. The solid can be collected by filtration and recrystallized from a suitable solvent system like methanol-isopropanol to yield the pure product.[5]
Mechanism & Troubleshooting Workflow
Diagram: Generalized Hantzsch Thiazole Synthesis Mechanism
Caption: Key stages of the Hantzsch synthesis.
Diagram: Troubleshooting Decision Tree
Caption: A logical workflow for diagnosing synthesis issues.
References
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). BEPLS. Retrieved from [Link]
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639. Retrieved from [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules. Retrieved from [Link]
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Regioselective synthesis of either 1H- or 2H-1,2,3-triazoles via Michael addition to α,β-unsaturated ketones. (2008). Heterocycles. Retrieved from [Link]
- Process of producing 2-aminothiazole. (1992). Google Patents.
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Process of producing 2-aminothiazole. (1992). European Patent Office. Retrieved from [Link]
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Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. (n.d.). ResearchGate. Retrieved from [Link]
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Rajappa, S., Sreenivasan, R., & Rane, A. V. (1982). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(6), 457-461. Retrieved from [Link]
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Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2007). Molecules. Retrieved from [Link]
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One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2018). ResearchGate. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
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Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. (1981). ResearchGate. Retrieved from [Link]
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1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. (2020). ACS Omega. Retrieved from [Link]
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Sagechem. (n.d.). Beyond Synthesis: Exploring Additional Applications of 1,3-Dichloroacetone. Retrieved from [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024). RSC Advances. Retrieved from [Link]
-
Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2023). ChemistrySelect. Retrieved from [Link]
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A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (n.d.). University of Toronto. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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1,3-Dichloroacetone. (2012). ResearchGate. Retrieved from [Link]
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Organic Syntheses. (n.d.). α,γ-DICHLOROACETONE. Retrieved from [Link]
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A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. (2016). ACS Omega. Retrieved from [Link]
-
Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[ d]thiazole Ring. (2019). Molecules. Retrieved from [Link]
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CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
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The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide. (1966). Acta Chemica Scandinavica. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Furyl-Thiazole vs. Thienyl-Thiazole Bioactivity: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, thiazole derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] A frequent design strategy involves the incorporation of other five-membered aromatic rings, such as furan and thiophene, onto the thiazole core. This guide provides an in-depth comparative analysis of the bioactivity of furyl-thiazole and thienyl-thiazole derivatives, offering insights supported by experimental data to inform the strategic decisions of researchers, scientists, and drug development professionals.
The choice between a furan or a thiophene moiety is not arbitrary; it is a calculated decision rooted in the principles of bioisosterism. Thiophene is often considered a bioisostere of a phenyl ring, and its higher aromaticity compared to furan can influence molecular interactions and subsequent biological activity.[4][5] Conversely, the oxygen atom in the furan ring offers different hydrogen bonding capabilities compared to the sulfur in thiophene, which can also dictate the pharmacological profile of the resulting compound.[6] This guide will dissect these nuances through the lens of antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity: A Tale of Two Heterocycles
The search for novel antimicrobial agents is a pressing global health challenge, and thiazole derivatives are at the forefront of this research.[7][8] The incorporation of furan or thiophene rings can significantly modulate the antimicrobial spectrum and potency of these compounds.
Comparative Insights
Structure-activity relationship (SAR) studies have revealed that the nature of the heteroaryl substituent on the thiazole ring is a critical determinant of antimicrobial efficacy. For instance, in a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, compounds bearing a 2-thienyl substituent exhibited a broader activity spectrum compared to their 2-furanyl counterparts.[5] This was attributed to the higher aromaticity of the thiophene ring, making it a suitable bioisosteric replacement for a phenyl ring.[5]
Conversely, other studies have highlighted the potent activity of furan-containing thiazoles. In one study, a furan-linked pyrazoline-thiazole hybrid demonstrated significant antimicrobial activity with MIC values ranging from 1.56 to 3.13 μg/mL against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus.[9]
Table 1: Comparative Antimicrobial Activity of Furyl-Thiazole and Thienyl-Thiazole Derivatives
| Compound Class | Substituent | Target Organism | Activity (MIC/IC50) | Reference |
| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazoles | 2-Thienyl | Broader spectrum | Not specified | [5] |
| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazoles | 2-Furanyl | Narrower spectrum | Not specified | [5] |
| Furan-linked pyrazoline-thiazole hybrid | Furan-2-yl | P. aeruginosa, S. aureus, B. subtilis, E. coli | MIC: 1.56-3.13 µg/mL | [9] |
| Thiophene-linked pyrazoline-thiazole hybrid | 5-Methylthiophen-2-yl | Candida zeylanoides | IC50: 250 µg/mL | [9] |
Experimental Workflow: Antimicrobial Susceptibility Testing
A standardized method for evaluating the antimicrobial activity of novel compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e-g., bacteria or fungi) in the same broth medium, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity: Targeting Cellular Proliferation
Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxic effects against a variety of cancer cell lines.[10][11][12] The inclusion of furan or thiophene moieties can influence their mechanism of action and efficacy.
Comparative Insights
The anticancer potential of thiazole derivatives is often linked to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.[10] While direct comparative studies are limited, the existing literature suggests that both furyl and thienyl substituents can contribute to potent anticancer activity.
For example, a series of novel thiazole derivatives showed significant anti-cancer activity against the SaOS-2 human osteosarcoma cell line, with IC50 values in the sub-micromolar range.[10] Another study highlighted that 2-substituted 4-[3/4-(4-arylthiazole-2-yl)aminophenyl]thiazole derivatives exhibited growth inhibitory effects against a panel of 66 human tumor cell lines.[12]
Table 2: Anticancer Activity of Furyl-Thiazole and Thienyl-Thiazole Derivatives
| Compound Class | Substituent | Cancer Cell Line | Activity (IC50) | Reference |
| Novel Thiazole Derivatives | Varied aryl/heteroaryl | SaOS-2 (Osteosarcoma) | 0.190 to 0.273 µg/mL | [10] |
| 2-substituted aminothiazoles | Furan-2-yl | Not specified | Potent inhibitory effect | [13] |
| Thiazole-naphthalene derivatives | Varied aryl | MCF-7 (Breast), A549 (Lung) | 0.48 - 0.97 µM (for most active) | [14] |
| Thiazole derivatives | Substituted benzylidene | MCF-7 (Breast), HepG2 (Liver) | 2.57 - 7.26 µM (for most active) | [15] |
Experimental Workflow: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for determining IC50 values using the MTT assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (furyl-thiazole and thienyl-thiazole derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammatory diseases pose a significant therapeutic challenge, and the development of novel anti-inflammatory agents is a key area of research.[16] Thiazole derivatives, including those with furan and thiophene substituents, have shown promise as anti-inflammatory agents.[16][17]
Comparative Insights
The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16] In a study evaluating symmetric thiophene and furan derivatives as CXCR4 receptor antagonists for inflammation in an irritable bowel disease model, the thiophene-containing compound showed significantly higher inhibition (30%) compared to its furan counterpart (5%).[16]
Table 3: Comparative Anti-inflammatory Activity of Furyl-Thiazole and Thienyl-Thiazole Derivatives
| Compound Class | Substituent | Target/Model | Activity (% Inhibition) | Reference |
| Symmetric Bioisosteres | Thiophene | Carrageenan-induced paw edema | 30% | [16] |
| Symmetric Bioisosteres | Furan | Carrageenan-induced paw edema | 5% | [16] |
| Thiazole-based cholinesterase inhibitors | Varied aryl/heteroaryl | LPS-induced inflammation | Correlation with cholinesterase inhibition | [17] |
Experimental Workflow: In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model in rodents is a classical and widely used in vivo assay to screen for acute anti-inflammatory activity.
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization and Grouping: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week. Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for the furyl-thiazole and thienyl-thiazole derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group in comparison to the control group.
Conclusion and Future Directions
The comparative analysis of furyl-thiazole and thienyl-thiazole derivatives reveals that both scaffolds hold significant promise in the development of novel therapeutic agents. The choice between a furan and a thiophene moiety can subtly but significantly influence the biological activity profile of the resulting thiazole derivative. Thiophene's higher aromaticity may be advantageous in certain contexts, particularly for mimicking phenyl ring interactions, as seen in some antimicrobial and anti-inflammatory studies.[5][16] However, furan-containing analogues have also demonstrated potent bioactivity, underscoring that the optimal choice is likely context-dependent and influenced by the specific biological target and desired pharmacological effect.[6][9]
References
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[Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[20]annulene-scaffold - PubMed Central]([Link])
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Unambiguous Structural Verification: A Comparative Guide to Validating 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. The biological activity of a molecule is intrinsically linked to its three-dimensional arrangement of atoms. Therefore, irrefutable validation of a synthesized compound's structure is not merely a procedural step but a critical determinant of a research program's trajectory. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, a heterocyclic building block with significant potential in medicinal chemistry.[1] While various spectroscopic methods offer valuable insights, single-crystal X-ray crystallography stands as the definitive "gold standard" for unambiguous structural assignment.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise and detailed information about the internal lattice of a crystalline substance.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine unit cell dimensions, bond lengths, bond angles, and the exact position of each atom within the molecule.[2][3][4] This technique offers an unparalleled level of structural detail, making it an indispensable tool for confirming the constitution and stereochemistry of novel compounds.[4]
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a fully resolved crystal structure involves a meticulous, multi-step process. Understanding the causality behind each experimental choice is paramount to obtaining high-quality, publication-ready data.
Caption: A flowchart illustrating the key stages in determining a molecular structure using X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[5] For this compound, a suitable solvent system must be identified. Slow evaporation of a saturated solution in a solvent such as acetone or diethyl ether is a common starting point.[6] The goal is to obtain well-formed, single crystals with dimensions typically between 0.1 and 0.3 mm.[5]
-
Data Collection: A suitable crystal is selected and mounted on a goniometer head.[5] Data collection is performed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation) and a detector.[2] The crystal is rotated through various orientations while the diffraction patterns are recorded.[4][5]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The "phase problem" is then solved to generate an initial electron density map.[7] This initial model is then refined by adjusting atomic positions, occupancies, and thermal parameters (B-factors) to achieve the best fit with the experimental data.[8]
-
Validation: The final refined structure is rigorously validated to ensure its accuracy.[8] This includes checking for consistency in bond lengths and angles, analyzing the Ramachandran plot (for biomolecules), and ensuring that the final model is chemically sensible.[8]
Orthogonal Validation: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily accessible data for initial characterization and routine analysis. A multi-technique approach provides a self-validating system, enhancing the trustworthiness of the structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).[9][10][11] For a molecule like this compound, NMR can confirm the presence of key functional groups and the connectivity of the atoms.[12][13][14]
Key NMR Insights for this compound:
-
¹H NMR: Will reveal the number of different proton environments, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons).
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments provide crucial information about which protons are coupled to each other and which protons are attached to which carbons, allowing for the complete assembly of the molecular skeleton.[15]
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16][17] It provides the molecular weight of the compound, which is a fundamental piece of information for structural elucidation.[18] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
Expected Mass Spectrometry Data for this compound (C₈H₆ClNOS):
-
Molecular Ion Peak: An ion corresponding to the intact molecule will be observed.
-
Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.
-
Fragmentation Pattern: The molecule may fragment in the mass spectrometer in a predictable way, providing further structural clues.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique often depends on the specific research question, the amount of sample available, and the desired level of structural detail. The following table provides a comparative overview of the primary techniques discussed.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D atomic arrangement, bond lengths, bond angles[3][4] | Connectivity, chemical environment of atoms[9][11] | Molecular weight, elemental composition[18] |
| Sample Requirement | High-quality single crystal[5] | Solution (typically mg scale) | Small amount (µg to ng) |
| Strengths | Unambiguous structure determination[4] | Provides data on solution-state structure and dynamics[19] | High sensitivity, rapid analysis[20][21] |
| Limitations | Requires crystallizable material[5] | Can be complex to interpret for large molecules, lower resolution than XRD[22] | Provides limited information on stereochemistry and connectivity |
digraph "Method_Selection_Logic" { graph [fontname="Arial", fontsize=12, label="Figure 2: Decision logic for selecting a structural validation method.", labelloc=b, labeljust=c]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Start" [label="Need to Validate Structure of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Initial_Characterization" [label="Initial Characterization?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Routine_Analysis" [label="Routine Analysis?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Definitive_Proof" [label="Definitive Structural Proof\n(e.g., for publication, patent)?", shape=diamond, style=filled, fillcolor="#FBBC05"];
"NMR_MS" [label="Perform NMR & Mass Spectrometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "X-ray" [label="Perform Single-Crystal\nX-ray Crystallography", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Initial_Characterization"; "Initial_Characterization" -> "NMR_MS" [label="Yes"]; "Initial_Characterization" -> "Routine_Analysis" [label="No"]; "Routine_Analysis" -> "NMR_MS" [label="Yes"]; "Routine_Analysis" -> "Definitive_Proof" [label="No"]; "Definitive_Proof" -> "X-ray" [label="Yes"]; "Definitive_Proof" -> "End" [label="No", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "NMR_MS" -> "Definitive_Proof"; "X-ray" -> "End" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; }
Caption: A decision tree guiding the selection of appropriate analytical techniques for structural validation.
Conclusion
The unequivocal structural validation of this compound, as with any novel compound in drug discovery and development, is non-negotiable. While NMR and mass spectrometry provide essential and complementary data for initial characterization and routine analysis, single-crystal X-ray crystallography remains the definitive method for obtaining an unambiguous three-dimensional structure. By employing a multi-faceted analytical approach, researchers can ensure the scientific integrity of their findings, laying a solid foundation for further development and investigation.
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A Comparative Guide to the Efficacy of Thiazole-Based Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, the demand for novel antifungal agents has never been more critical. Thiazole-based compounds have emerged as a promising class of antifungals, demonstrating significant potential in combating a wide range of fungal pathogens. This guide provides a comprehensive comparison of the efficacy of different thiazole derivatives, supported by experimental data, detailed protocols, and an in-depth look at their mechanism of action.
The Rise of Thiazole Antifungals: A Promising Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including antifungal properties.[1][2] The growing body of research highlights the potential of thiazole-based compounds to address the challenges posed by resistant fungal strains.[3]
Mechanism of Action: Targeting Ergosterol Biosynthesis
Similar to other azole antifungals, thiazole derivatives primarily exert their antifungal effects by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Specifically, they target the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme crucial for the conversion of lanosterol to ergosterol.[4][5] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts the integrity and fluidity of the fungal cell membrane, ultimately leading to cell death.
Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of thiazole antifungals.
Comparative In Vitro Efficacy of Thiazole Derivatives
The in vitro efficacy of antifungal compounds is a critical determinant of their potential therapeutic value. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against common fungal pathogens, compiled from multiple studies. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[3][6]
| Thiazole Derivative | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Series of (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | 0.008 - 7.81 | [7] |
| Candida albicans (clinical isolates) | 0.008 - 7.81 | [7] | |
| Thiazolylhydrazone (MT) | Candida albicans | 0.5 - 2 | [8] |
| Hydrazino-thiazole Derivatives | Candida albicans | 0.16 - 64 | [9] |
| Candida guillermondii | 0.16 - 32 | [9] | |
| Thiazole-containing triazoles (ER-30346, ER-24161) | Pathogenic Fungi | Potent activity (specific values not detailed in abstract) | [3] |
| Vanillin derivatives with thiazole | Botrytis cinerea | EC50: 1.07 | [10] |
| Fusarium solani | EC50: 0.78 | [10] | |
| Triazole derivatives with phenylethynyl pyrazole | Candida albicans | 0.0625 - 0.125 | [11] |
| Cryptococcus neoformans | 0.0625 - 0.125 | [11] | |
| Aspergillus fumigatus | 4.0 - 8.0 | [11] |
Note: The wide range of MIC values reflects the structural diversity of the tested thiazole derivatives and variations in the susceptibility of different fungal strains.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of thiazole-based antifungal compounds, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][12][13] This self-validating system ensures reproducibility and accuracy in assessing antifungal efficacy.
I. Materials
-
Test compound (Thiazole derivative)
-
Positive control antifungal (e.g., Fluconazole)
-
Fungal isolates (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85% NaCl)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
II. Inoculum Preparation
-
Culture Fungi: Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare Fungal Suspension: Harvest several colonies and suspend them in sterile saline.
-
Adjust Turbidity: Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute Suspension: Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
III. Plate Preparation and Inoculation
-
Prepare Drug Dilutions: Prepare a stock solution of the thiazole derivative and the control antifungal in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.
-
Inoculate Wells: Add 100 µL of the diluted fungal inoculum to each well containing the antifungal dilutions.
-
Controls: Include a growth control well (inoculum without drug) and a sterility control well (medium only).
IV. Incubation and Reading
-
Incubate: Incubate the microtiter plate at 35°C for 24-48 hours.[3]
-
Determine MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[3] This can be assessed visually or by using a microplate reader.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro data provides a strong foundation, in vivo studies are essential to validate the therapeutic potential of novel antifungal compounds. Murine models of candidiasis are commonly used to assess the in vivo efficacy of thiazole derivatives.[5][8] These studies typically involve evaluating the reduction in fungal burden in target organs (e.g., kidneys, tongue) and survival rates following treatment with the test compound compared to a control group.[5][11] For instance, a study on a thiazolylhydrazone compound (MT) demonstrated a significant decrease in the colony-forming units recovered from the tongues of mice with oral candidiasis.[8]
Conclusion and Future Directions
The collective evidence strongly supports the continued exploration of thiazole-based compounds as a valuable source of new antifungal agents. Their well-defined mechanism of action, coupled with potent in vitro and promising in vivo efficacy, positions them as strong candidates for further development. Future research should focus on optimizing the thiazole scaffold to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. As the threat of antifungal resistance continues to grow, the development of novel therapeutic options like thiazole derivatives will be paramount in the fight against invasive fungal infections.
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A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel Thiazole Compounds
In the landscape of modern drug discovery, thiazole derivatives have emerged as a promising class of compounds, demonstrating significant potential in cancer therapy.[1][2][3] Their diverse pharmacological profiles, often targeting various proteins and enzymes involved in cancer progression, underscore the critical need for robust and reliable methods to evaluate their cytotoxic effects.[1][4] This guide provides a comprehensive comparison of key in vitro cytotoxicity assays, offering researchers, scientists, and drug development professionals the insights needed to select and execute the most appropriate experimental strategies for evaluating novel thiazole compounds. We will delve into the mechanistic underpinnings of these assays, provide detailed, field-tested protocols, and present comparative data to inform your experimental design.
The Significance of Thiazole Compounds in Oncology
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a scaffold for numerous compounds with potent biological activities.[3][5] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole moiety, highlighting its importance in medicinal chemistry.[1] The anticancer activity of thiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death), disrupt tubulin assembly, or inhibit key signaling pathways like NFkB/mTOR/PI3K/AkT.[4][6] Given that many anticancer drugs are designed to kill cancer cells by inducing apoptosis, it is crucial to employ assays that can accurately quantify this process.[7]
Choosing the Right Cytotoxicity Assay: A Comparative Analysis
The selection of a cytotoxicity assay is a critical decision in the preclinical evaluation of novel compounds. The ideal assay should not only be sensitive and reproducible but also provide insights into the mechanism of cell death. Here, we compare three widely used assays for assessing the cytotoxicity of novel thiazole compounds: the MTT assay, the LDH assay, and apoptosis assays focusing on caspase activity.
| Assay | Principle | Measures | Advantages | Disadvantages | Best For |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][9] | Cell viability and metabolic activity.[9][10] | Well-established, cost-effective, suitable for high-throughput screening.[8] | Can be affected by compounds that interfere with mitochondrial respiration; formazan crystals require a solubilization step.[8] | Initial screening of a large number of compounds to determine general cytotoxicity and obtain IC50 values.[11] |
| LDH Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[12][13] | Cell membrane integrity and necrosis.[14] | Simple, sensitive, and can be performed on the same culture supernatant used for other assays. | Less sensitive for detecting early apoptosis before significant membrane damage occurs. | Assessing necrosis or late-stage apoptosis where cell membrane integrity is compromised. |
| Caspase-3/7 Assay | Detection of activated caspase-3 and -7, key executioner enzymes in the apoptotic cascade, using a specific substrate that becomes fluorescent or luminescent upon cleavage.[15][16] | Apoptosis induction.[17] | Highly specific for apoptosis, sensitive for detecting early apoptotic events, suitable for high-throughput screening.[18][19] | May not detect other forms of cell death; timing of the assay is critical as caspase activity is transient.[20] | Confirming that the cytotoxic effect of a compound is mediated by apoptosis and for mechanistic studies.[21] |
Experimental Workflows and Protocols
To ensure the integrity and reproducibility of your results, it is imperative to follow standardized and well-validated protocols. The following sections provide detailed methodologies for the MTT, LDH, and Caspase-3/7 assays.
Visualizing the Experimental Workflow
Caption: A generalized workflow for assessing the cytotoxicity of novel thiazole compounds.
MTT Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability.[22][23]
Materials:
-
Cells of interest (e.g., cancer cell lines like MCF-7 or HepG2)[24]
-
Complete cell culture medium
-
Novel thiazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.[22]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[22]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[10]
LDH Cytotoxicity Assay Protocol
This protocol is based on the principle of measuring LDH released from damaged cells.[14][25]
Materials:
-
Cells and thiazole compounds prepared as in the MTT assay
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[26]
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[26]
-
Reagent Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.[25]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14][26]
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caspase-3/7 Apoptosis Assay Protocol
This protocol utilizes a luminogenic substrate to measure caspase-3 and -7 activity, indicative of apoptosis.[15]
Materials:
-
Cells and thiazole compounds prepared as in the MTT assay
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with thiazole compounds as described in the MTT assay protocol.
-
Reagent Addition: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and add 100 µL to each well.[15]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[15]
Understanding the Apoptotic Pathway
Many thiazole derivatives exert their anticancer effects by inducing apoptosis.[4][6][24] A key event in this process is the activation of a cascade of enzymes called caspases.
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A Comparative Guide to the Cross-Reactivity Profiling of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole Derivatives
For distribution to: Researchers, scientists, and drug development professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel thiazole derivative, designated here as Compound FT7 , with the chemical structure 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole. The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] However, this chemical versatility can also lead to interactions with unintended biological targets, known as off-target effects, which may cause toxicity or reduce efficacy.
Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a critical step in drug development for building a comprehensive safety and selectivity profile of a new chemical entity (NCE). This guide outlines a tiered, data-driven approach to de-risk Compound FT7, comparing its hypothetical performance against two alternative compounds to illustrate the decision-making process in lead optimization.
Section 1: The Imperative of Selectivity in Thiazole-Based Drug Discovery
Thiazole-containing molecules can interact with a wide range of biological targets, from kinases and G-protein coupled receptors (GPCRs) to various enzymes.[3][4] This promiscuity stems from the ring's electronic properties and its ability to participate in various non-covalent interactions within protein binding pockets.[5] An unexpected phenotype in cellular assays is often the first sign of off-target activity.[6] Early and systematic investigation of these effects is crucial to avoid costly late-stage failures.[7]
For the purpose of this guide, we will hypothesize that Compound FT7 is being developed as a selective inhibitor of a key inflammatory kinase, Target Kinase A (TKA) . Its performance will be compared against:
-
Compound P38-I: A known p38 MAPK inhibitor with a well-documented, moderately selective profile.
-
Compound N-T: A non-thiazole-based TKA inhibitor from a different chemical series, presumed to have high selectivity.
The goal is to determine if Compound FT7 offers a superior selectivity profile, justifying its advancement into further preclinical studies.
Section 2: A Tiered Strategy for Cross-Reactivity Assessment
A multi-step approach is recommended to efficiently and comprehensively profile a compound for potential off-target liabilities. This strategy begins with broad, high-throughput screens and progressively narrows down to more specific, functional assays to confirm and characterize any identified interactions.[6][8]
Caption: Tiered workflow for cross-reactivity profiling.
Section 3: Methodologies and Experimental Protocols
The following protocols represent standard, robust methods for executing the tiered screening strategy. The causality behind experimental choices is highlighted to provide deeper insight.
Protocol 3.1: Tier 1 - Broad Kinase Selectivity Profiling
Rationale: Protein kinases are a major class of drug targets and a frequent source of off-target effects. A broad kinase screen provides a comprehensive overview of a compound's selectivity across the human kinome. The ADP-Glo™ Kinase Assay is chosen for its high sensitivity and universal applicability to any kinase-substrate pair.[9]
Methodology: ADP-Glo™ Kinase Selectivity Profiling System [10][11]
-
Compound Preparation: Prepare a 10 mM stock of Compound FT7, Compound P38-I, and Compound N-T in 100% DMSO. Create a 1 µM working solution for single-dose screening.
-
Assay Setup: Utilize a pre-formatted kinase profiling system (e.g., Promega Kinase Selectivity Profiling Systems) which includes kinase strips and corresponding substrate strips.[10][12] Assays are performed in a 384-well plate format.
-
Kinase Reaction:
-
Dispense 1 µL of the 1 µM compound solution or DMSO (vehicle control) into the appropriate wells.
-
Add 2 µL of the Kinase Working Stock to each well.
-
Initiate the reaction by adding 2 µL of the ATP/Substrate Working Stock.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. A common threshold for a "hit" is >50% inhibition at the screening concentration.
Protocol 3.2: Tier 1 - General Safety Pharmacology Profiling
Rationale: Beyond kinases, compounds can interact with a wide range of receptors, channels, and transporters, leading to adverse drug reactions. A broad panel like the Eurofins SafetyScreen44 provides early identification of these liabilities.[13][14] This panel uses radioligand binding assays to assess a compound's ability to displace a known ligand from its target.
Methodology: Radioligand Binding Assay Panel (e.g., SafetyScreen44) [15]
-
Compound Submission: Provide the test compounds at a concentration of 10 mM in DMSO. The service provider will perform the screening at a standard concentration, typically 10 µM.
-
Assay Principle: The assay measures the percentage inhibition of binding of a specific radioligand to a panel of 44 targets.
-
Execution: The screening is conducted by the specialized provider (e.g., Eurofins Discovery). The protocol involves incubating the target receptor/enzyme, the radioligand, and the test compound.
-
Data Analysis: Results are reported as percent inhibition of the control specific binding. A result of ≥50% inhibition is considered a significant interaction requiring further investigation.
Protocol 3.3: Tier 2/3 - Cell-Based Functional and Cytotoxicity Assays
Rationale: Biochemical hits must be validated in a more biologically relevant context.[16] Cell-based assays confirm whether an interaction observed in a purified system translates into a functional effect within a living cell.[17][18] A panel of cancer cell lines is often used for cytotoxicity screening as they represent diverse genetic backgrounds and signaling pathway dependencies.
Methodology: MTT Cytotoxicity Assay
-
Cell Culture: Seed a panel of five cell lines (e.g., MCF-7, HepG2, A549, PC-3, HCT-116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control.
-
MTT Incubation: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 (concentration inhibiting 50% of cell growth) for each compound in each cell line using non-linear regression analysis.
Section 4: Comparative Data Analysis
The following tables present hypothetical but plausible data for our three compounds, illustrating how results from the described protocols are interpreted and compared.
Table 1: Tier 1 - Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Compound FT7 | Compound P38-I | Compound N-T |
|---|---|---|---|
| TKA (On-Target) | 98% | 25% | 95% |
| p38α | 15% | 92% | 8% |
| JNK1 | 12% | 45% | 5% |
| ERK2 | 8% | 33% | 2% |
| VEGFR2 | 65% | 28% | 10% |
| CDK2 | 22% | 18% | 7% |
| SRC | 31% | 58% | 12% |
| LCK | 28% | 61% | 9% |
Data Interpretation:
-
Compound FT7 shows potent inhibition of its intended target, TKA. However, it also demonstrates significant activity against VEGFR2, identifying this as a potential primary off-target.
-
Compound P38-I confirms its known activity against p38α and shows moderate cross-reactivity with other MAP kinases (JNK1, ERK2) and SRC family kinases (SRC, LCK).
-
Compound N-T exhibits a very clean profile, with high selectivity for TKA and minimal inhibition of other kinases.
Table 2: Tier 1 - Safety Pharmacology Panel Hits (% Inhibition at 10 µM)
| Target | Compound FT7 | Compound P38-I | Compound N-T |
|---|---|---|---|
| Adenosine A3 Receptor | 72% | 15% | 5% |
| Dopamine D2 Receptor | 25% | 38% | 11% |
| hERG Channel | 12% | 22% | 4% |
| 5-HT2B Receptor | 41% | 68% | 15% |
Data Interpretation:
-
Compound FT7 shows a significant interaction with the Adenosine A3 receptor, which requires follow-up in a functional assay.[19]
-
Compound P38-I displays a hit on the 5-HT2B receptor, an interaction known to be associated with cardiac valvulopathy, representing a potential safety liability.
-
Compound N-T again shows a very clean profile with no significant hits on this panel.
Table 3: Tier 3 - Cellular Cytotoxicity Profile (IC50 in µM)
| Cell Line | Compound FT7 | Compound P38-I | Compound N-T |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 25.5 | >100 | >100 |
| HepG2 (Liver Cancer) | 31.2 | >100 | >100 |
| A549 (Lung Cancer) | 18.9 | 85.1 | >100 |
| PC-3 (Prostate Cancer) | 22.4 | 90.3 | >100 |
| HUVEC (Normal Endothelial) | 5.8 | >100 | >100 |
Data Interpretation:
-
Compound FT7 exhibits moderate, broad-spectrum cytotoxicity against cancer cell lines. Critically, it shows potent activity against normal human umbilical vein endothelial cells (HUVEC). This phenotype is consistent with its off-target activity on VEGFR2, a key regulator of angiogenesis.
-
Compound P38-I shows minimal cytotoxicity across all cell lines at the tested concentrations.
-
Compound N-T is non-cytotoxic, consistent with its highly selective biochemical profile.
Section 5: Discussion and Strategic Implications
The integrated data provides a clear picture of the cross-reactivity profiles of the three compounds.
Caption: Comparative summary of compound profiles.
-
Compound N-T emerges as the superior candidate. Its high selectivity in biochemical assays translates directly to a clean cellular profile, making it the lowest-risk compound to advance.
-
Compound P38-I has a known liability (5-HT2B) and moderate kinase promiscuity, making it a less attractive candidate.
-
Compound FT7 , despite its potent on-target activity, presents a significant safety risk. The off-target inhibition of VEGFR2, confirmed by the potent cytotoxicity in endothelial cells, is a major liability. This anti-angiogenic effect could be detrimental depending on the therapeutic indication. The hit on the Adenosine A3 receptor also warrants further investigation.
For the Compound FT7 program, the next step would be to initiate a structure-activity relationship (SAR) study.[20][21] The goal would be to synthesize and test analogs of Compound FT7 to identify chemical modifications that eliminate VEGFR2 and Adenosine A3 binding while retaining or improving affinity for the intended target, TKA.[6] This iterative process of design, synthesis, and testing is fundamental to successful lead optimization.
Conclusion
This guide demonstrates a systematic and logical approach to characterizing the cross-reactivity of a novel thiazole derivative. By employing a tiered screening strategy and comparing the candidate against relevant alternatives, researchers can make informed, data-driven decisions. The hypothetical case of Compound FT7 highlights how early, comprehensive profiling can identify potential safety liabilities, guiding medicinal chemistry efforts to engineer more selective and ultimately safer therapeutic agents.
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Devgun, M., & Kumar, S. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Vasta, J. D., et al. (2015). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Available at: [Link]
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The Modern Chemist's Compass: Navigating Thiazole Synthesis Beyond Hantzsch
A Senior Application Scientist's Guide to Method Selection
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and high-value clinical candidates. Its unique electronic properties and ability to engage in diverse biological interactions make it a cornerstone of modern drug development. For decades, the venerable Hantzsch thiazole synthesis, first reported in 1887, has been the workhorse reaction for building this critical heterocycle.[1] It is robust, versatile, and often high-yielding. However, the demands of modern, fast-paced research—particularly in hit-to-lead and lead optimization campaigns—call for milder conditions, shorter reaction times, greater functional group tolerance, and greener processes.
This guide provides an in-depth comparison of the classical Hantzsch reaction against key modern alternatives. We will move beyond simple procedural lists to explore the mechanistic underpinnings and causal factors that should guide a researcher's choice of synthetic strategy. By presenting objective, data-driven comparisons, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most efficient and effective path to their target thiazoles.
The Gold Standard: The Hantzsch Thiazole Synthesis
The Hantzsch reaction is a testament to elegant and powerful chemistry, involving the condensation of an α-haloketone with a thioamide-containing compound (like thioamides, thioureas, or thiosemicarbazides).[1][2] Its enduring prevalence is a result of its reliability and straightforward execution with simple, readily available reagents.
Mechanism and Rationale
The reaction proceeds through a well-established pathway. The nucleophilic sulfur of the thioamide first attacks the electrophilic carbon of the α-haloketone in a classic SN2 reaction. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step yields the stable, aromatic thiazole ring.[1] This two-bond formation sequence is highly efficient and often results in excellent yields.[3]
Caption: The Hantzsch thiazole synthesis workflow.
Advantages:
-
High Yields: Often provides yields approaching 99%.[4]
-
Simplicity: The reaction is simple to perform, and the product often precipitates from the reaction mixture, simplifying purification.[1]
-
Versatility: A vast number of substituted thiazoles can be synthesized by varying the α-haloketone and thioamide components.
Limitations:
-
Harsh Conditions: Often requires heating or reflux, which can be incompatible with sensitive functional groups.[5]
-
Long Reaction Times: Conventional heating methods can require several hours.[5]
-
Environmental Concerns: The use of halogenated starting materials can be a drawback from a green chemistry perspective.[6]
Experimental Protocol: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the classical Hantzsch methodology.
-
Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Reaction: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Workup: Remove the reaction from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. The product should precipitate as a solid.
-
Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with water.
-
Drying & Characterization: Allow the solid to air dry. Once dry, determine the mass, percent yield, and melting point. Confirm the structure using NMR spectroscopy.[1]
Modern Alternatives: Expanding the Synthetic Toolkit
While the Hantzsch synthesis remains a valuable tool, several modern methods have been developed to address its limitations. These alternatives offer different reactivity patterns and often proceed under milder or more efficient conditions.
A. The Gabriel Thiazole Synthesis
A classical alternative, the Gabriel synthesis involves the cyclization of α-acylaminoketones with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀).[1][5][7]
Mechanism and Rationale
This method relies on the conversion of a ketone carbonyl to a thioketone, followed by cyclization and dehydration. The choice of phosphorus pentasulfide as the sulfur source necessitates high temperatures, which is a significant drawback.
Caption: The Gabriel thiazole synthesis workflow.
B. The Cook-Heilbron Synthesis
This method provides access to 5-aminothiazoles through the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids.[8][9]
Mechanism and Rationale
The reaction proceeds under mild, often room-temperature conditions. It begins with the nucleophilic attack of the amino group onto the carbon disulfide. A subsequent intramolecular 5-exo-dig cyclization, involving the attack of the sulfur onto the nitrile carbon, forms the heterocyclic ring. Tautomerization then yields the final aromatic product.[8] This pathway is particularly valuable as it delivers a substitution pattern (amino group at C5) that is complementary to the Hantzsch synthesis.
Caption: The Cook-Heilbron synthesis workflow.
C. Copper-Catalyzed [3+1+1] Condensation
A significant modern advancement is the development of copper-catalyzed multicomponent reactions. One notable example is the [3+1+1] type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN).[6][10]
Mechanism and Rationale
This method offers a redox-neutral and environmentally friendlier alternative to the Hantzsch synthesis by avoiding pre-functionalized halogenated substrates.[6] The copper catalyst facilitates a complex cascade involving N-O/C-S bond cleavages and C-S/C-N bond formations. This approach showcases excellent functional group tolerance and utilizes readily available starting materials, making it highly attractive for library synthesis in drug discovery.[6][11]
D. Accelerated and Greener Hantzsch Variations
The core logic of the Hantzsch synthesis has been adapted using modern technologies to improve its efficiency and environmental footprint.
-
Microwave-Assisted Synthesis: By using microwave irradiation, reaction times for Hantzsch-type syntheses can be dramatically reduced from hours to minutes, often with an increase in yield compared to conventional heating.[12][13][14]
-
Ultrasonic and One-Pot Syntheses: The use of ultrasound or the development of one-pot, multicomponent protocols (where multiple reaction steps occur in the same vessel) can significantly improve efficiency, reduce waste, and shorten overall synthesis time.[3][15][16] These methods often employ reusable catalysts and greener solvent systems.[3]
Performance Benchmarking: A Head-to-Head Comparison
The choice of a synthetic method is a multi-variable decision. The following table summarizes key performance indicators for the discussed methodologies to facilitate an objective comparison.
| Methodology | Key Reactants | Catalyst/Conditions | Reaction Time | Temperature (°C) | Typical Yield (%) | Key Advantages |
| Hantzsch (Conventional) | α-Haloketone, Thioamide | Methanol, Heat | 30 min - 8 h | 65 - 100 | 60 - 99% | Robust, versatile, simple workup[1][12] |
| Gabriel Synthesis | α-Acylaminoketone, P₄S₁₀ | Heat | Several hours | ~170 | Variable, often low | Access to 2,5-disubstituted thiazoles[1] |
| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂ | Mild/Aqueous | Several hours | Room Temp. | Good | Access to 5-aminothiazoles, mild conditions[1][8] |
| Hantzsch (Microwave) | α-Haloketone, Thioamide | Methanol, Microwave | 10 - 30 min | 90 | 90 - 95% | Drastically reduced reaction time, high yields[4][12] |
| Hantzsch (One-Pot, Ultrasound) | α-Haloketone, Thiourea, Aldehyde | Reusable Catalyst, Ultrasound | ~2 h | Room Temp. | 79 - 90% | Green, efficient, mild conditions, reusable catalyst |
| Cu-Catalyzed [3+1+1] | Oxime, Anhydride, KSCN | CuI, Toluene | ~24 h | 120 | up to 85% | Avoids halogenated substrates, good functional group tolerance[6] |
Senior Application Scientist Insights: Making the Right Choice
As a scientist, your choice of method is dictated by the specific needs of your project. Simply chasing the highest reported yield is not always the most effective strategy. Here, we dissect the causality behind experimental choices.
Decision-Making Workflow
The following workflow illustrates a logical process for selecting the appropriate synthesis method based on project priorities.
Caption: Decision workflow for selecting a thiazole synthesis method.
Causality and Trustworthiness
-
For Speed and Throughput: In a high-throughput screening or library synthesis setting, speed is paramount. The Microwave-Assisted Hantzsch synthesis is the clear choice.[12] The dramatic reduction in reaction time allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
-
For Complex, Sensitive Substrates: When dealing with late-stage intermediates in a drug development pipeline, substrates are often precious and decorated with sensitive functional groups. Here, the priority shifts from speed to reliability and mildness. A One-Pot, Catalytic Hantzsch Variation at room temperature or a Copper-Catalyzed approach would be superior choices, as they minimize the risk of substrate degradation.[3][6]
-
For Specific Substitution Patterns: The desired final structure is the ultimate guide. If a 5-aminothiazole is the target, the Cook-Heilbron synthesis is mechanistically tailored for this outcome and is preferable to a multi-step workaround starting from a Hantzsch product.[8]
-
For Green Chemistry and Process Safety: As projects move toward scale-up, environmental impact and safety become critical. The Copper-Catalyzed method's avoidance of halogenated starting materials and the reduced solvent waste from One-Pot procedures make them more attractive for process chemistry.[6][15]
Every protocol described must function as a self-validating system. This means incorporating in-process controls like Thin Layer Chromatography (TLC) to monitor reaction completion and robust final characterization (NMR, Mass Spectrometry, Melting Point) to unequivocally confirm the identity and purity of the product. This rigorous approach ensures the trustworthiness and reproducibility of the results.
Conclusion
The Hantzsch thiazole synthesis remains a foundational pillar of heterocyclic chemistry, offering a powerful and direct route to a wide array of thiazoles. However, it is no longer the only tool in the shed. Modern methodologies, from classical alternatives like the Cook-Heilbron synthesis to innovative copper-catalyzed multicomponent reactions and technologically accelerated Hantzsch variations, provide chemists with a sophisticated and nuanced toolkit. By understanding the mechanistic advantages and practical trade-offs of each method, researchers can make informed, data-driven decisions, accelerating the discovery and development of next-generation thiazole-based therapeutics.
References
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Ay-ou, T. P., & Avramov, P. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(3), 624. Available at: [Link]
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Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Introduction: The Furyl-Thiazole Scaffold and the Power of In Silico Docking
A Senior Application Scientist's Guide to Computational Docking of Furyl-Thiazole Ligands
This guide provides an in-depth comparison of computational docking methodologies for the study of furyl-thiazole ligands, a scaffold of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to virtual screening and ligand-protein interaction analysis.
The thiazole ring is a cornerstone pharmacophore in drug discovery, present in numerous approved drugs and clinical candidates.[1] When hybridized with a furan moiety, the resulting furyl-thiazole scaffold offers a unique electronic and steric profile, making it a versatile building block for inhibitors targeting a range of enzymes, including kinases, cholinesterases, and microbial enzymes.[1][2][3]
Computational docking is an indispensable tool in the development of such inhibitors.[4] It predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein, enabling rapid screening of large compound libraries and providing structural insights that guide lead optimization.[5][6] The accuracy of these predictions, however, is highly dependent on the chosen software, the preparation protocol, and rigorous validation against experimental data.[7] This guide will navigate these critical aspects to build a reliable and reproducible docking workflow.
Comparative Analysis of Common Docking Platforms
The selection of a docking program is a critical first step, as different algorithms and scoring functions can yield varied results.[8][9] The ideal choice often depends on a balance of accuracy, speed, and computational cost.[10] Here, we compare three widely used platforms: AutoDock Vina, Glide, and GOLD.
| Feature | AutoDock Vina | Glide (Schrödinger) | GOLD (CCDC) |
| Search Algorithm | Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search | Hierarchical search protocol; exhaustive and stochastic elements | Genetic Algorithm (GA) |
| Scoring Function | Hybrid (Empirical & Knowledge-Based) | Empirical (GlideScore: ChemScore, force field terms) | Empirical (GoldScore, ChemScore), Knowledge-Based (ASP, ChemPLP) |
| Flexibility Handling | Flexible ligand, rigid receptor (sidechain flexibility possible) | Flexible ligand, rigid or flexible receptor (Induced Fit Docking) | Flexible ligand, partial receptor flexibility (sidechains, backbone) |
| Cost | Open-source, free for academic and commercial use | Commercial License | Commercial License |
| Primary Advantage | High speed and ease of use, making it ideal for large-scale virtual screening.[11] | High accuracy in pose prediction and scoring, often considered a gold standard.[10][12] | Excellent handling of ligand flexibility and options for custom constraints.[12] |
| Considerations | Scoring function is less complex; may be less accurate for systems with significant induced fit.[11] | Slower and computationally intensive; requires a paid license.[10] | Can be complex to set up; performance is sensitive to the choice of scoring function.[12] |
Expert Insight: For initial high-throughput virtual screening of a large furyl-thiazole library, AutoDock Vina offers an excellent balance of speed and reliability. For more precise binding mode prediction and energy calculations of a smaller set of lead compounds, Glide or GOLD are recommended due to their more sophisticated scoring functions and handling of receptor flexibility.[9][10]
A Validated Docking Workflow: Protocol and Rationale
A successful docking experiment is built on meticulous preparation of both the protein (receptor) and the ligand.[13] This protocol outlines a self-validating system where each step is designed to ensure chemical and structural accuracy, thereby increasing the reliability of the final prediction.
Experimental Workflow Diagram
Caption: A comprehensive workflow for molecular docking studies.
Step-by-Step Methodology
Part A: Receptor Preparation
-
Obtain Receptor Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably co-crystallized with a ligand similar to the furyl-thiazole scaffold.
-
Clean Protein Structure: Using molecular visualization software like UCSF Chimera or Maestro, remove all non-essential molecules, including water, ions, and co-crystallized ligands.[14] This ensures the docking calculation focuses only on the protein-ligand interaction.
-
Add Hydrogens and Assign Charges: PDB files often lack explicit hydrogen atoms. Add hydrogens appropriate for a physiological pH (typically 7.4).[13] This step is critical as it correctly defines the hydrogen bond donor and acceptor network. Assign partial atomic charges using a force field like AMBER or OPLS.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.[15]
Part B: Ligand Preparation
-
Obtain Ligand Structure: Draw the 2D structure of the furyl-thiazole ligand or download it from a database like PubChem.[16]
-
Generate 3D Conformation: Convert the 2D structure into a realistic 3D conformation.[17]
-
Assign Protonation and Tautomeric States: Similar to the protein, determine the correct protonation and tautomeric states of the ligand at physiological pH. This is crucial for heterocyclic systems like thiazoles.
-
Minimize Energy and Assign Charges: Perform energy minimization on the ligand to obtain a low-energy conformation.[17] Assign partial charges (e.g., Gasteiger charges for AutoDock).[16]
Part C: Docking and Analysis
-
Define Binding Site: Identify the active site of the protein. If a co-crystallized ligand was present, the binding site is well-defined. Define a "grid box" or "docking sphere" that encompasses this entire site.[14] The size should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.[18]
-
Run Docking Algorithm: Execute the docking program (e.g., AutoDock Vina). The algorithm will sample numerous orientations and conformations (poses) of the ligand within the defined grid box.[19]
-
Score and Rank Poses: The software's scoring function will calculate a binding energy or score for each pose.[8] These scores are used to rank the poses, with the lowest energy (most negative score) typically representing the most favorable predicted binding mode.
-
Analyze Top Poses: Visually inspect the top-ranked poses. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the furyl-thiazole ligand and the protein's active site residues.[4]
-
Validate with Experimental Data: This is the most critical step for trustworthiness.[7] Correlate the docking scores with experimental biological data (e.g., IC₅₀ or Kᵢ values). A good docking protocol should show a trend where lower (better) docking scores correspond to higher biological activity.[20]
Case Study: Furyl-Thiazole Derivatives as Cholinesterase Inhibitors
To illustrate the practical application and validation of this workflow, we examine a study on thiazole-based furan derivatives as potential inhibitors for Alzheimer's disease therapy, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]
The researchers synthesized a series of compounds and evaluated their inhibitory potential (IC₅₀ and Kᵢ values) against AChE and BChE. They then performed molecular docking studies to predict the binding modes and rationalize the observed biological activity.
Binding Interaction Diagram
Caption: Key interactions of a furyl-thiazole inhibitor in the AChE active site.
Comparison of Docking Scores and Experimental Data
The following table summarizes the results for selected furan-thiazole derivatives against the AChE enzyme, demonstrating the crucial correlation between in silico predictions and in vitro experimental results.
| Compound ID | Key Substituent | Docking Score (kcal/mol) | Experimental IC₅₀ (µM)[2] | Experimental Kᵢ (µM)[2] |
| 2a | p-Nitro | -10.1 | 21.7 | 14.9 |
| 2b | p-Methoxy | -10.5 | 21.1 | 14.5 |
| 2c | p-Chloro | -9.8 | 35.5 | 24.4 |
| 2d | p-Methyl | -9.5 | 86.6 | 59.5 |
| Donepezil | (Reference Drug) | -11.2 | 0.042 | 0.024 |
Analysis of Results:
-
Correlation: The data shows a strong correlation where compounds with more negative (more favorable) docking scores (e.g., 2b and 2a ) exhibit lower IC₅₀ and Kᵢ values, indicating higher inhibitory potency.[2] This alignment between computational and experimental data validates the docking protocol.
-
Structural Insights: The docking poses revealed that the ligands bind within the active site gorge of AChE. The most potent compounds, like 2b , formed key interactions: a hydrogen bond between its methoxy group and Tyr124, and π-π stacking interactions with Trp86 and Tyr337.[2] These specific interactions, predicted by docking, explain the higher affinity and provide a clear rationale for the observed biological activity.
-
Predictive Power: The reference drug, Donepezil, showed the best docking score, which aligns with its known high potency. This further reinforces the model's ability to distinguish potent inhibitors from weaker ones.
Conclusion and Future Perspectives
This guide demonstrates that a well-structured computational docking study is a powerful tool for investigating furyl-thiazole ligands. The reliability of such a study hinges on a logical choice of software, a meticulous and well-understood preparation workflow, and, most critically, validation against robust experimental data. The strong correlation between docking scores and enzymatic inhibition data in the case study underscores the predictive power of this approach.
Future studies can enhance this workflow by incorporating more advanced techniques like molecular dynamics (MD) simulations to account for protein flexibility and water molecule effects, further refining the accuracy of binding energy predictions and providing a more dynamic picture of the ligand-protein interaction.
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A Guide to the Spectroscopic Comparison of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole and Its Analogs
This guide provides an in-depth spectroscopic comparison of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, a key heterocyclic building block, with its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of NMR, IR, UV-Vis, and Mass Spectrometry data to facilitate unambiguous structural elucidation and a deeper understanding of structure-spectra correlations.
Introduction: The Structural Significance of Substituted Furyl-Thiazoles
The 2-(2-furyl)-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The specific analog, this compound, serves as a versatile intermediate. The chloromethyl group at the 4-position is a reactive handle, enabling further synthetic modifications via nucleophilic substitution.
Understanding the precise spectroscopic signature of this parent compound is critical. By comparing its spectra with those of its analogs—where the chloromethyl group or the furyl moiety is modified—we can isolate the spectral contributions of each functional group. This comparative approach not only validates the structure of the target molecule but also provides a predictive framework for characterizing new derivatives. In this guide, we will compare our target compound with two key analogs:
-
Analog 1: 4-(Methyl)-2-(2-furyl)-1,3-thiazole (Modification at C4)
-
Analog 2: 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole (Modification at C2)
Experimental Workflow for Spectroscopic Analysis
The unambiguous characterization of a synthetic compound relies on the convergence of data from multiple spectroscopic techniques. Each method probes different aspects of the molecule's structure, and together they provide a complete picture. The general workflow is a self-validating system where the interpretation from one technique is confirmed and refined by the others.
Caption: Correlation between structural changes and spectroscopic shifts.
Conclusion
The structural integrity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. Key identifiers include the downfield-shifted singlet at ~4.75 ppm in the ¹H NMR spectrum, a C-Cl stretching band around 680 cm⁻¹ in the IR spectrum, and a characteristic 3:1 [M+H]⁺ isotopic pattern at m/z 200/202 in the mass spectrum.
By methodically comparing these data with those of its methyl and thienyl analogs, we can confidently assign specific spectral features to discrete structural motifs. This guide demonstrates that a comparative spectroscopic approach is an indispensable tool for researchers, providing not only structural proof but also a deeper, predictive understanding of how molecular architecture dictates spectroscopic properties in complex heterocyclic systems.
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A Comparative Guide to Assessing the Drug-Likeness of Novel Synthesized Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel molecule from laboratory synthesis to a clinically approved drug is fraught with challenges. A significant hurdle is ensuring the molecule possesses "drug-like" properties, which govern its ability to be absorbed, distributed, metabolized, and excreted (ADME) effectively and safely. This guide provides a comprehensive framework for assessing the drug-likeness of a particularly promising class of compounds: novel thiazole derivatives. Thiazole, a sulfur and nitrogen-containing heterocycle, is a foundational scaffold in numerous approved drugs, including antimicrobials and antiretrovirals, making its derivatives a fertile ground for new therapeutic discoveries.[1][2][3]
This guide will navigate through a multi-tiered assessment strategy, combining early-stage computational predictions with essential experimental validations. We will compare and contrast key methodologies, explaining the causality behind experimental choices to empower researchers to make informed decisions in their drug discovery pipeline.
Part 1: In Silico Triage: Predictive Assessment of Physicochemical Properties
Before committing to resource-intensive experimental assays, computational (in silico) modeling offers a rapid and cost-effective method to triage libraries of synthesized thiazole derivatives.[4][5][6] These predictions provide a foundational understanding of a compound's potential pharmacokinetic behavior.[7]
The Foundational Filter: Lipinski's Rule of Five (Ro5)
The most influential guideline in early drug development is Lipinski's Rule of Five, which identifies physicochemical properties common to most orally active drugs.[8][9][10] It's not a rigid law but a probabilistic rule of thumb; compounds that adhere to it are more likely to have favorable absorption and permeation.[9][11]
Lipinski's Criteria for Oral Bioavailability:
-
Hydrogen Bond Donors (HBD): ≤ 5 (sum of -OH and -NH groups)[9][10]
-
Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)[9][10]
A compound is likely to have poor oral bioavailability if it violates more than one of these rules.[9] LogP, a measure of lipophilicity, is particularly critical as it influences solubility, permeability, and distribution.[10][12]
Expanding the Computational Toolkit: Beyond Ro5
While Ro5 is an excellent first pass, a more nuanced in silico assessment includes other critical descriptors that influence a drug's pharmacokinetics.
-
Topological Polar Surface Area (TPSA): A predictor of a drug's ability to permeate cell membranes. A TPSA value of ≤ 140 Ų is generally considered favorable for good oral absorption.
-
Number of Rotatable Bonds (nRotb): Relates to molecular flexibility. Fewer than 10 rotatable bonds are associated with better oral bioavailability.
-
Aqueous Solubility (logS): Predicts how well a compound dissolves in water, a crucial first step for absorption. Poorly soluble drugs often exhibit low bioavailability.[13]
Numerous free web-based tools, such as SwissADME and pkCSM, can rapidly calculate these properties from a simple 2D chemical structure, allowing for high-throughput screening of virtual compound libraries.[14][15][16]
Comparative In Silico Data for Hypothetical Thiazole Derivatives
To illustrate this process, Table 1 presents a comparative analysis of three hypothetical thiazole derivatives.
| Parameter | Thiazole-A | Thiazole-B | Thiazole-C | Acceptable Range |
| Molecular Weight (Da) | 450.5 | 520.6 | 380.4 | ≤ 500 |
| LogP | 3.8 | 6.2 | 2.5 | ≤ 5.0 |
| H-Bond Donors | 2 | 4 | 1 | ≤ 5 |
| H-Bond Acceptors | 7 | 9 | 6 | ≤ 10 |
| Lipinski Violations | 0 | 2 | 0 | ≤ 1 |
| TPSA (Ų) | 85.3 | 110.1 | 65.7 | ≤ 140 |
| Aqueous Solubility (logS) | -3.5 | -5.8 | -2.1 | > -4.0 |
Analysis:
-
Thiazole-A & C show promising profiles, adhering to all Lipinski rules and exhibiting good predicted TPSA and solubility.
-
Thiazole-B is immediately flagged as a potential risk. It violates two of Lipinski's rules (MW and LogP) and has poor predicted solubility, suggesting it may suffer from low absorption and bioavailability.
Part 2: Experimental Validation: From Prediction to Reality
While in silico predictions are invaluable for initial screening, they are not a substitute for experimental data.[17] The following in vitro assays are critical for validating the predicted drug-like properties and providing a more accurate assessment of a compound's potential.
Aqueous Solubility: The Foundation of Absorption
A drug must first dissolve in the gastrointestinal fluids to be absorbed.[13] Low solubility is a major cause of failure in drug development.[18] The kinetic solubility assay is a high-throughput method well-suited for early discovery.[19][20]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the thiazole derivative in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.[19][21]
-
Dilution: Add a small volume of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) in a 96-well plate.[21] This rapid addition from an organic solvent into an aqueous buffer is what defines the assay as "kinetic".[18]
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow the compound to dissolve.[18]
-
Filtration/Centrifugation: Separate any undissolved precipitate. This is commonly done using a filter plate.[19]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a detection method like UV-Vis spectrophotometry or LC-MS/MS.[18][19]
-
Data Analysis: Compare the measured concentration to a standard curve to determine the kinetic solubility in µg/mL or µM.
Membrane Permeability: Crossing the Barrier
For oral absorption, a drug must pass through the intestinal wall into the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid and cost-effective method for predicting passive diffusion, the primary transport mechanism for many drugs.[22][23][24]
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that separates a donor and an acceptor well.[25]
-
Donor Solution: The thiazole derivative, dissolved in a buffer (pH adjusted to mimic the intestine, e.g., pH 6.5), is added to the donor wells.
-
Acceptor Solution: The acceptor wells are filled with a buffer (e.g., PBS at pH 7.4) that mimics physiological pH.[25]
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". This is incubated at room temperature for several hours (e.g., 5 hours) to allow the compound to diffuse across the artificial membrane.[22]
-
Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. High Papp values indicate good passive permeability.
Metabolic Stability: Surviving First Pass
After absorption, a drug travels to the liver, where it is exposed to a host of metabolic enzymes, primarily Cytochrome P450s (CYPs).[26] A compound that is metabolized too quickly will have a short half-life and may not reach therapeutic concentrations. The in vitro metabolic stability assay using human liver microsomes (HLM) is the industry standard for assessing this.[27][28][29]
-
Incubation Mixture: Prepare a mixture containing pooled HLM (which contain the relevant metabolic enzymes) and the thiazole derivative in a buffer at 37°C.[26]
-
Initiate Reaction: The metabolic reaction is started by adding the essential cofactor, NADPH.[26]
-
Time Points: Aliquots are taken from the reaction at several time points (e.g., 0, 5, 15, 30, 45 minutes).[26]
-
Stop Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which precipitates the proteins.[26]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent thiazole derivative remaining.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, key parameters like the half-life (t½) and intrinsic clearance (CLint) can be calculated.[27] A shorter half-life indicates lower metabolic stability.
Part 3: Integrated Analysis: A Comparative Assessment
The true power of this assessment strategy lies in integrating the computational predictions with the experimental results. This holistic view allows for a much more reliable selection of lead candidates.
Comparative Experimental Data for Hypothetical Thiazole Derivatives
Table 2 summarizes the experimental results for our hypothetical compounds.
| Parameter | Thiazole-A | Thiazole-C | Alternative (Thiazole-D) | Interpretation |
| Kinetic Solubility (µg/mL) | 5 | 85 | 75 | High value is desirable (>60)[20] |
| PAMPA (Papp, 10⁻⁶ cm/s) | 12 | 15 | 0.5 | High value is desirable (>10) |
| HLM Stability (t½, min) | 45 | 5 | 55 | High value is desirable (>30) |
Synthesizing the Results for Decision-Making
-
Thiazole-A: The in silico predictions were favorable. However, the experimental data reveals a critical flaw: very low aqueous solubility (5 µg/mL). This would likely lead to poor and erratic absorption in vivo, making it a high-risk candidate despite its good permeability and stability.
-
Thiazole-C: This compound had a strong in silico profile, which was largely validated by experiments. It shows excellent solubility (85 µg/mL) and high permeability (15 x 10⁻⁶ cm/s). Its only weakness is low metabolic stability (t½ = 5 min), meaning it's cleared very quickly by the liver. While this is a significant issue, it may be addressable through medicinal chemistry efforts to block the sites of metabolism.
-
Alternative (Thiazole-D): This compound represents a well-balanced profile. It has good solubility and excellent metabolic stability. Its low permeability, however, suggests it may not be well-absorbed.
By systematically applying this integrated, multi-parameter approach, drug discovery teams can more effectively and efficiently identify novel thiazole derivatives with the highest probability of success, ultimately accelerating the path to new medicines.
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Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. Available at: [Link]
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ADME/Tox Prediction. Profacgen. Available at: [Link]
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In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link]
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Caco-2 Permeability Assay. Creative Bioarray. Available at: [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]
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Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: [Link]
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In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. Available at: [Link]
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ADMET predictions. VLS3D.COM. Available at: [Link]
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In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. Available at: [Link]
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Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics | Oxford Academic. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. MolecularCloud. Available at: [Link]
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Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. Available at: [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. Available at: [Link]
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In Silico ADME Methods Used in the Evaluation of Natural Products. PMC - NIH. Available at: [Link]
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Synthesis, cytotoxic evaluation, molecular docking studies and drug-likeness analysis of some novel 2-[(9-ethyl-9H-carbazol-3-yl)imino]thiazoles/thiazolidinones. Journal of Sulfur Chemistry - Taylor & Francis Online. Available at: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
A Proactive Approach to Safety: Understanding the Hazard Profile
A closely related compound, 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole, is classified as a substance that "Causes severe skin burns and eye damage". Given the structural similarities, it is prudent to handle 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole as a corrosive material. The furan moiety suggests potential flammability and the ability to form explosive peroxides upon exposure to air and light[1][2]. Furthermore, as a chlorinated organic compound, it falls under stringent environmental disposal regulations due to the potential for forming hazardous byproducts upon improper disposal[3].
Key Inferred Hazards:
-
Corrosivity: Likely to cause severe skin burns and eye damage[4].
-
Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin[1].
-
Flammability: The presence of the furan ring suggests the compound may be flammable[1].
-
Peroxide Formation: Furan-containing compounds may form explosive peroxides over time[2].
-
Environmental Hazard: As a chlorinated hydrocarbon, it is considered a hazardous waste, with regulations outlined by the U.S. Environmental Protection Agency (EPA)[3].
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be treated as a hazardous waste stream. Adherence to institutional and national regulations is non-negotiable.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the waste, ensure a robust barrier between you and the chemical.
-
Eye Protection: Wear safety goggles or a face shield[5].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile)[4].
-
Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron[5].
-
Respiratory Protection: All handling of waste should be conducted in a certified chemical fume hood to minimize inhalation exposure[5].
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container[1].
-
Waste Types: This includes neat (undiluted) compound, contaminated solutions, and any contaminated lab materials such as gloves, pipette tips, and absorbent pads[1].
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly with strong oxidizing agents or acids, with which furan can react violently[2].
Step 3: Container Management and Labeling - Clarity is Safety
Properly managed and labeled containers prevent accidents and ensure compliant disposal.
-
Container Integrity: Use a container made of a material compatible with chlorinated organic compounds. Ensure it is in good condition and can be securely sealed[1].
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
Step 4: Interim Storage - A Secure Holding Pattern
Waste containers must be stored safely pending pickup by a certified disposal service.
-
Designated Area: Store the sealed container in a designated satellite accumulation area for hazardous waste[1].
-
Ventilation: The storage area should be well-ventilated.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
Step 5: Final Disposal - The Professional Hand-off
The final disposal must be conducted by a licensed hazardous waste disposal contractor.
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified waste management company[1].
-
Incineration: The most probable disposal method for chlorinated organic compounds is high-temperature incineration with flue gas scrubbing to neutralize acidic gases like hydrogen chloride[6]. Never attempt to dispose of this chemical down the drain or in regular trash[1][2].
Spill Management: A Rapid Response Plan
In the event of a spill, a swift and informed response is critical to minimizing exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Eliminate all sources of ignition[2].
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.
-
Contain and Absorb: For small spills, cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent[6].
-
Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container for disposal as outlined in the protocol above[1].
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. Ventilate the area thoroughly after the cleanup is complete[2].
Quantitative Data for Hazard Context
While specific quantitative data for this compound is not available, the following table provides data for related compounds to offer a contextual understanding of the potential hazards.
| Property | Furan | 2-Chloro-5-(chloromethyl)-1,3-thiazole |
| CAS Number | 110-00-9 | Not Available |
| GHS Hazard Statements | H224: Extremely flammable liquid and vaporH302: Harmful if swallowedH331: Toxic if inhaledH350: May cause cancer | H302: Harmful if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damageH317: May cause an allergic skin reactionH411: Toxic to aquatic life with long lasting effects |
| Disposal Consideration | May be necessary to contain and dispose of as a hazardous waste[2]. | Dispose of contents/container to an approved waste disposal plant[7]. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For a specialized compound like this compound, where direct data may be sparse, a cautious and informed approach is essential. By understanding the hazards posed by its structural components and adhering to a rigorous, multi-step disposal protocol, researchers can ensure that their innovative work does not come at the cost of safety or environmental health. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.
References
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A Senior Application Scientist's Guide to Handling 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
Introduction: Understanding the Risk Profile
4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a reactive chloromethyl group on a thiazole ring, makes it a valuable intermediate for introducing the 2-(2-furyl)-1,3-thiazole moiety into larger molecules. However, the very features that make this compound synthetically useful also dictate its hazardous nature. The chloromethyl group is a potent alkylating agent, and similar chlorinated heterocyclic compounds are known to be corrosive and toxic.
This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance and instill a deep, causal understanding of the risks involved and the rationale behind each safety protocol. By treating every procedure as a self-validating system, we can ensure the safety of personnel and the integrity of our research.
Hazard Identification and Classification
Based on these analogs, the compound is anticipated to be classified with the following GHS hazards.[1][2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[3] |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage.[1][2][4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1][4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[3] |
Causality of Hazards:
-
Corrosivity (H314/H318): The chloromethyl group is susceptible to nucleophilic attack by water, including moisture on the skin, eyes, or mucous membranes. This can lead to the in-situ formation of hydrochloric acid (HCl), causing severe chemical burns.[1][6]
-
Toxicity & Sensitization (H302/H311/H317): As an alkylating agent, the compound can covalently bond to biological macromolecules like proteins and DNA, disrupting their function. This reactivity can lead to systemic toxicity and trigger an immune response, resulting in allergic skin reactions upon repeated exposure.[2][3]
-
Respiratory Irritation (H335): Inhalation of the dust or aerosol can cause irritation and damage to the respiratory tract due to the compound's corrosive nature.[2][4]
Personal Protective Equipment (PPE): An Essential Barrier
Given the severe corrosive and toxic nature of this compound, a multi-layered PPE strategy is mandatory. PPE is the last line of defense; it should always be used in conjunction with primary engineering controls like a certified chemical fume hood.[7][8][9]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on the handling task.
Detailed PPE Specifications
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield is required over goggles when handling larger quantities (>1g) or when there is a splash hazard.[8][10] | Protects against splashes and aerosols. Standard safety glasses are insufficient as they do not provide a seal around the eyes. A face shield provides an additional barrier for the entire face. |
| Skin & Body | A long-sleeved, buttoned laboratory coat (Nomex® or 100% cotton recommended).[10] For large-scale operations, consider a chemical-resistant apron or coveralls. | Provides a primary barrier against incidental contact. Synthetic fabrics like polyester can melt and adhere to skin in a fire, while cotton will char.[10] |
| Hand | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[10][11] | The outer glove absorbs the primary contamination, while the inner glove protects the skin during outer glove removal. Always inspect gloves for tears or holes before use.[1] Change gloves immediately upon contamination.[10] |
| Respiratory | All handling of this compound MUST be performed inside a certified chemical fume hood.[3][6] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[6] If a fume hood is not feasible, work must stop, and an EHS assessment is required for selecting and fit-testing an appropriate respirator.[8][10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical. This protocol minimizes exposure and reduces the opportunity for error.
Handling Workflow Diagram
Caption: Standard workflow for handling the solid compound.
Detailed Procedural Steps
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Gather all necessary equipment (spatulas, glassware, solvents) and place them within the fume hood to minimize reaching in and out.
-
Clearly label three waste containers: Halogenated Organic Liquid Waste, Solid Waste, and Sharps.[12]
-
Don all required PPE as outlined in Section 3.
-
-
Weighing and Transfer:
-
Perform all manipulations deep within the fume hood.
-
Use a spatula to carefully transfer the solid from its storage container to a tared weigh paper or vessel. Avoid creating dust.
-
Once the desired amount is weighed, securely close the primary storage container.
-
To transfer to a reaction flask, add the solid first, then rinse the weigh paper with the reaction solvent to ensure a complete transfer.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula, balance, and any surfaces inside the fume hood with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of the cleaning cloths and any contaminated consumables (weigh paper, gloves, pipette tips) in the designated solid waste container.
-
Remove PPE in the correct order: outer gloves, lab coat, face shield/goggles, inner gloves. Wash hands thoroughly with soap and water.[1]
-
Emergency Response Protocols
Immediate and correct action is vital in an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. The corrosive nature of the material means vomiting can cause further damage to the esophagus.[1] Seek immediate medical attention.
-
Small Spill (<1g in a fume hood):
-
Alert others in the lab.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill kit).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Large Spill (>1g or outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and call your institution's emergency response team.
-
Prevent entry to the area.
-
Disposal Plan: Compliant Waste Management
Improper disposal of halogenated organic compounds can cause long-term environmental damage.[3] All waste streams must be treated as hazardous.
Waste Segregation and Disposal Workflow
Caption: Workflow for proper segregation and disposal of waste.
-
Chemical Waste: All unreacted material, reaction mixtures, and solvent washes must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[12][13] Do not mix with non-halogenated waste streams.
-
Contaminated Consumables: All gloves, weigh papers, paper towels, silica gel, and other solid materials that have come into contact with the compound must be placed in a sealed plastic bag and disposed of in the designated "Solid Hazardous Waste" container.[14]
-
Empty Containers: The original reagent bottle is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and added to the "Halogenated Organic Waste" container.[13] After rinsing, deface the label on the bottle before disposing of it in the appropriate glass waste receptacle.
All waste disposal must adhere strictly to local, state, and federal regulations.[14] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
- 2-Chlorothiazole-5-thiol: A Technical Guide to Safety, Handling, and Storage. Benchchem.
- SAFETY DATA SHEET - 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole. Fisher Scientific.
- SAFETY DATA SHEET - Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H-isothiazol-3-one. Sigma-Aldrich.
- 4-(Chloromethyl)thiazole hydrochloride. EvitaChem.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- 4-(Chloromethyl)-2-(tetrahydro-2-furanyl)thiazole. PubChem, National Institutes of Health.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Discover the Various Types of PPE for Optimal Chemical Safety. Kwontified.
- SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Apollo Scientific.
- SAFETY DATA SHEET - Thiazole Orange. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-(Chloromethyl)-2-methyl-1,3-thiazole. Fisher Scientific.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Texas at Austin - Environmental Health and Safety.
- Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Chloromethyl)-2-(tetrahydro-2-furanyl)thiazole | C8H10ClNOS | CID 65331177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. uakron.edu [uakron.edu]
- 13. ethz.ch [ethz.ch]
- 14. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
